8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWVDBMVHDRRLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670360 | |
| Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159813-53-2 | |
| Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
An In-Depth Technical Guide to the Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds and natural products. From potent antitumor antibiotics to novel therapeutics targeting neurodegenerative disorders, the THIQ framework offers a versatile three-dimensional architecture for molecular recognition. The targeted functionalization of this scaffold is a key strategy in drug development. Specifically, the introduction of a bromine atom at the 8-position creates 8-Bromo-1,2,3,4-tetrahydroisoquinoline, a critical building block and intermediate for synthesizing more complex molecules. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling, making it ideal for research and development applications.
This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, grounded in mechanistic understanding and practical, field-proven insights.
Strategic Synthetic Considerations: A Game of Regiochemistry
The primary challenge in synthesizing an 8-substituted THIQ is achieving precise regiochemical control. A retrosynthetic analysis presents two divergent pathways:
-
Late-Stage Bromination: Synthesizing the 1,2,3,4-tetrahydroisoquinoline core first, followed by bromination. This approach is often problematic. Direct bromination of the electron-rich benzene ring can lead to a mixture of isomers, with substitution occurring at more activated positions (typically C-6), making the isolation of the desired C-8 bromo isomer difficult and low-yielding.
-
Convergent Synthesis with a Brominated Precursor: Beginning with a commercially available or readily synthesized precursor that already contains the bromine atom at the correct position. This strategy offers superior control and is the foundation for the most reliable synthetic routes.
This guide will focus on the convergent strategies, detailing the most efficient reduction pathway and exploring the classic name reactions that form the THIQ core.
Primary Synthetic Route: Reduction of 8-Bromoisoquinoline
This is arguably the most direct and efficient pathway to the target compound. It leverages the commercially available 8-bromoisoquinoline, reducing the heterocyclic ring to afford the tetrahydroisoquinoline core.
Workflow Diagram: Reduction of 8-Bromoisoquinoline
Caption: Overall workflow for the synthesis of the target compound.
Causality and Experimental Insight
The choice of reagents for the reduction of the isoquinoline ring is critical and demonstrates a nuanced understanding of reaction mechanisms.
-
Boron Trifluoride Etherate (BF₃·OEt₂): This Lewis acid coordinates to the nitrogen atom of the isoquinoline ring. This coordination withdraws electron density from the heterocyclic ring, activating the C=N double bond and making it significantly more electrophilic and susceptible to hydride attack.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder and more selective reducing agent than sodium borohydride (NaBH₄).[1] Its reduced reactivity prevents the reduction of other potentially sensitive functional groups. Crucially, it is stable in mildly acidic conditions (pH ~3-4), which are often required for reductive aminations.[2] It selectively reduces the activated iminium ion intermediate formed in the reaction, driving the equilibrium towards the fully reduced tetrahydroisoquinoline.
Detailed Experimental Protocol: Reduction and Salt Formation
This protocol is adapted from established literature procedures.
Part A: Reduction of 8-Bromoisoquinoline
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 8-bromoisoquinoline (1.0 eq) and anhydrous methanol (MeOH, approx. 15 mL per gram of starting material).
-
Cooling: Cool the resulting mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add sodium cyanoborohydride (NaBH₃CN, 5.0 eq) to the cooled mixture portion-wise, ensuring the temperature remains below 5 °C. Stir for 10 minutes.
-
Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂, 5.0 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature and then quench by the careful, slow addition of saturated aqueous sodium carbonate (Na₂CO₃) solution until the pH is ~9.
-
Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Pour the remaining aqueous residue into water and extract with dichloromethane (DCM, 3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude 8-Bromo-1,2,3,4-tetrahydroisoquinoline free base. This product can be purified further by silica gel column chromatography if necessary.
Part B: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free base from Part A in a minimal amount of a suitable solvent such as diethyl ether or isopropyl alcohol (IPA).
-
Precipitation: To the stirred solution, add a solution of hydrochloric acid in ether (e.g., 2 M HCl in Et₂O) dropwise until no further precipitation is observed.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Drying: Wash the filter cake with cold diethyl ether and dry under high vacuum to afford this compound as a stable, crystalline solid.
Data Summary
| Parameter | Value/Condition | Rationale |
| Starting Material | 8-Bromoisoquinoline | Commercially available, ensures correct bromine regiochemistry. |
| Reducing Agent | NaBH₃CN | Mild, selective for iminium ions, stable in acidic conditions. |
| Lewis Acid | BF₃·OEt₂ | Activates the isoquinoline ring for hydride attack. |
| Solvent | Anhydrous Methanol | Good solvent for reactants; participates in the reaction mechanism. |
| Temperature | 0 °C to Reflux | Initial cooling controls exothermic additions; heating drives reaction to completion. |
| Typical Yield | >90% (for reduction step) | High-yielding and efficient transformation. |
Alternative Synthetic Route I: The Pictet-Spengler Reaction
A classic and powerful method for constructing the THIQ skeleton is the Pictet-Spengler reaction. This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.
Reaction Mechanism
The reaction proceeds via a well-established mechanism:
-
Imine Formation: The amine of the β-arylethylamine (e.g., 2-(2-bromophenyl)ethanamine) attacks the carbonyl of an aldehyde (commonly formaldehyde), forming a Schiff base (imine) after dehydration.
-
Iminium Ion Formation: Under acidic conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion.
-
Intramolecular Cyclization: The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution, forming the new six-membered ring.
-
Rearomatization: A proton is lost from the site of cyclization to restore the aromaticity of the benzene ring, yielding the final THIQ product.
References
The Bischler-Napieralski Route to 8-Bromo-Tetrahydroisoquinoline: A Technical Guide for Drug Development Professionals
Abstract
The 8-bromo-tetrahydroisoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active molecules. This technical guide provides an in-depth exploration of its synthesis via the Bischler-Napieralski reaction, a robust and versatile method for the construction of the 3,4-dihydroisoquinoline nucleus. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. We will delve into the mechanistic intricacies of the reaction, provide a detailed, step-by-step experimental protocol, and present key data in a clear, accessible format.
Introduction: The Significance of 8-Bromo-Tetrahydroisoquinoline
The tetrahydroisoquinoline (THIQ) framework is a cornerstone in the development of therapeutics, with derivatives exhibiting a wide range of pharmacological activities. The introduction of a bromine atom at the 8-position offers a strategic handle for further functionalization through various cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR). The Bischler-Napieralski reaction provides a reliable and efficient entry point to this valuable synthetic intermediate.[1][2]
The Bischler-Napieralski Reaction: A Mechanistic Overview
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[3][4][5] The reaction is typically carried out under acidic and dehydrating conditions, with common condensing agents including phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[3][6]
The mechanism is thought to proceed through one of two primary pathways, largely dependent on the specific reaction conditions.[3][6]
-
Path A: The Dichlorophosphoryl Imine-Ester Intermediate: In the presence of POCl₃, the amide oxygen attacks the phosphorus center, leading to the formation of a dichlorophosphoryl imine-ester intermediate. Subsequent intramolecular electrophilic attack on the aromatic ring, followed by elimination, yields the 3,4-dihydroisoquinoline.[3]
-
Path B: The Nitrilium Ion Intermediate: Alternatively, the reaction can proceed through the formation of a highly electrophilic nitrilium ion intermediate.[3][4] This species then undergoes intramolecular Friedel-Crafts-type cyclization to afford the desired product. The formation of styrene derivatives as a side product via a retro-Ritter reaction is considered evidence for the existence of this nitrilium ion intermediate.[4][7]
For the synthesis of 8-bromo-tetrahydroisoquinoline, the presence of the electron-withdrawing bromine atom on the aromatic ring can decrease its nucleophilicity, potentially requiring more forcing reaction conditions for the cyclization to proceed efficiently.[7]
Synthetic Strategy and Experimental Protocols
The synthesis of 8-bromo-tetrahydroisoquinoline via the Bischler-Napieralski reaction is a three-step process:
-
Preparation of the N-Acyl-β-phenethylamine Precursor: Synthesis of N-[2-(2-bromophenyl)ethyl]acetamide.
-
Bischler-Napieralski Cyclization: Intramolecular cyclization to form 8-bromo-3,4-dihydroisoquinoline.
-
Reduction: Reduction of the imine functionality to yield the target 8-bromo-1,2,3,4-tetrahydroisoquinoline.
Overall Reaction Scheme
Caption: Overall synthetic route to 8-bromo-tetrahydroisoquinoline.
Step 1: Synthesis of N-[2-(2-Bromophenyl)ethyl]acetamide
This initial step involves the acylation of 2-(2-bromophenyl)ethan-1-amine with acetyl chloride or acetic anhydride.
Protocol:
-
To a solution of 2-(2-bromophenyl)ethan-1-amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or diisopropylethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-[2-(2-bromophenyl)ethyl]acetamide, which can often be used in the next step without further purification.
Step 2: Bischler-Napieralski Cyclization to 8-Bromo-3,4-dihydroisoquinoline
This is the key cyclization step. The choice of solvent and temperature is critical for success, especially with a deactivated aromatic ring.
Protocol:
-
To the crude N-[2-(2-bromophenyl)ethyl]acetamide (1.0 eq), add phosphorus oxychloride (POCl₃, 3-5 eq) as both the reagent and solvent.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to a pH of >10, keeping the mixture cool in an ice bath.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 8-bromo-3,4-dihydroisoquinoline.
Step 3: Reduction to 8-Bromo-1,2,3,4-tetrahydroisoquinoline
The final step involves the reduction of the endocyclic imine to the corresponding amine.
Protocol:
-
Dissolve the crude 8-bromo-3,4-dihydroisoquinoline (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by silica gel column chromatography to yield pure 8-bromo-1,2,3,4-tetrahydroisoquinoline.[8]
Data Summary
| Compound | Molecular Formula | Molecular Weight | Physical State |
| N-[2-(2-Bromophenyl)ethyl]acetamide | C₁₀H₁₂BrNO | 242.11 g/mol | Solid |
| 8-Bromo-3,4-dihydroisoquinoline | C₉H₈BrN | 210.07 g/mol | Solid/Oil |
| 8-Bromo-1,2,3,4-tetrahydroisoquinoline | C₉H₁₀BrN | 212.09 g/mol | Oil/Solid |
Note: Physical states are typical and may vary based on purity.
Mechanistic Visualization
Caption: Proposed mechanism of the Bischler-Napieralski reaction.
Troubleshooting and Key Considerations
-
Low Cyclization Yield: The electron-withdrawing nature of the bromine atom can hinder the electrophilic aromatic substitution. To improve yields, consider using a stronger Lewis acid co-catalyst or higher reaction temperatures. For substrates that are particularly unreactive, the use of phosphorus pentoxide in refluxing POCl₃ can be effective.[6][7]
-
Side Reactions: The formation of styrenes through a retro-Ritter reaction is a potential side reaction.[4][7] Using a nitrile as a solvent can sometimes suppress this pathway.[7]
-
Purification: The final product, 8-bromo-1,2,3,4-tetrahydroisoquinoline, may be separable from its 6-bromo isomer, which can form if the starting material contains isomeric impurities, by column chromatography.[8]
Conclusion
The Bischler-Napieralski reaction remains a cornerstone of heterocyclic synthesis, offering a reliable and scalable route to the 3,4-dihydroisoquinoline core. This guide has provided a comprehensive overview of its application in the synthesis of 8-bromo-tetrahydroisoquinoline, a valuable building block in drug discovery. By understanding the mechanistic nuances and adhering to optimized protocols, researchers can efficiently access this and related scaffolds to accelerate their research and development efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. 8-bromo-1,2,3,4-tetrahydroisoquinoline CAS#: 75416-51-2 [m.chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1159813-53-2), a key intermediate in synthetic organic chemistry and a valuable building block for the development of novel bioactive molecules. This document moves beyond a simple recitation of facts to offer insights into the practical applications and theoretical underpinnings of this compound's behavior, grounded in established chemical principles.
Core Molecular Attributes and Physicochemical Properties
This compound is the hydrochloride salt of the parent heterocycle, 8-Bromo-1,2,3,4-tetrahydroisoquinoline. The presence of the bromine atom on the aromatic ring and the protonated amine function significantly influences its physical and chemical characteristics.
Structural and General Properties
The fundamental properties of this compound are summarized in the table below. It typically presents as a white to pale yellow solid, a characteristic physical state for many hydrochloride salts of organic amines.[1] Its solubility in water and other polar organic solvents is a direct consequence of its ionic nature.[1]
| Property | Value | Source(s) |
| CAS Number | 1159813-53-2 | [2] |
| Molecular Formula | C₉H₁₁BrClN | [2] |
| Molecular Weight | 248.55 g/mol | [2] |
| Appearance | White to pale yellow solid | [1][3] |
| Solubility | Soluble in water and organic solvents | [1][3] |
Thermal Properties and Stability
While a specific melting point for the hydrochloride salt is not consistently reported in publicly available literature, the free base, 8-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS No. 75416-51-2), has a reported boiling point of 294.3 °C at 760 mmHg and a flash point of 132 °C. It is important to note that the hydrochloride salt will have a significantly higher melting point and will likely decompose before boiling.
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and open flames.[3] Long-term storage at -20°C in a sealed container, protected from moisture, is recommended to ensure its integrity.
Spectroscopic Profile: A Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the tetrahydroisoquinoline core will appear as multiplets in the aliphatic region. The aromatic protons will be in the downfield region, with their chemical shifts and coupling patterns influenced by the bromine substituent. The N-H proton of the hydrochloride salt will likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the bromine will have a chemical shift in the aromatic region, and its signal may be influenced by the quadrupolar nature of the bromine atom. The aliphatic carbons of the tetrahydroisoquinoline ring will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands. A broad band in the region of 2400-3200 cm⁻¹ is expected, corresponding to the N-H stretching vibration of the ammonium salt. C-H stretching vibrations of the aromatic and aliphatic groups will appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration will likely be found in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak for the free base (C₉H₁₀BrN) would be observed at m/z values corresponding to its isotopic distribution, with characteristic peaks for the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[1] For the hydrochloride salt, under appropriate ionization conditions, the protonated molecule [M+H]⁺ of the free base would be the prominent ion.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the presence of the aryl bromide and the secondary amine functionality. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, making this compound a valuable intermediate in the synthesis of more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The 8-bromo substituent makes this molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent. This is a powerful method for introducing diverse aryl or vinyl substituents at the 8-position of the tetrahydroisoquinoline core.
Caption: Suzuki-Miyaura coupling workflow.
Experimental Protocol: Illustrative Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-1,2,3,4-tetrahydroisoquinoline.
This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary or secondary amines at the 8-position. This is a key transformation for synthesizing compounds with potential biological activity, as the nature of the amino substituent can significantly impact pharmacological properties.[5][6]
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocol: Illustrative Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., NaOtBu, 1.4 eq).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 8-amino-1,2,3,4-tetrahydroisoquinoline product.
Role in Drug Discovery and Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[7] These activities include, but are not limited to, antitumor, antimicrobial, and central nervous system effects.[7][8] The introduction of a bromine atom at the 8-position provides a strategic point for chemical modification to explore structure-activity relationships (SAR).
Derivatives of 8-substituted tetrahydroisoquinolines have been investigated for various therapeutic targets. For instance, the substitution pattern on the aromatic ring of the tetrahydroisoquinoline nucleus is crucial for the antitumor activity of certain compounds.[8] While specific pharmacological data for this compound is not extensively published, its utility as a synthetic intermediate allows for the generation of libraries of novel compounds for biological screening. The ability to easily diversify the 8-position through cross-coupling reactions makes it a valuable tool for lead optimization in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle this compound in a well-ventilated area or a fume hood.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[3] In case of contact with skin or eyes, the affected area should be flushed immediately with plenty of water.[3] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable chemical intermediate. Its key features—the reactive aryl bromide and the tetrahydroisoquinoline core—make it a powerful building block for the synthesis of a diverse range of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space in the pursuit of new therapeutic agents. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe use in research and development.
References
- 1. 8-bromo-1,2,3,4-tetrahydroisoquinoline CAS#: 75416-51-2 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. China 8-bromo-1,2,3,4-tetrahydroisoquinoline,hydrochloride(CAS#1159813-53-2) Manufacturer and Supplier | Xinchem [xinchem.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 8-bromo-1,2,3,4-tetrahydroisoquinoline | 75416-51-2 [chemicalbook.com]
Spectroscopic Profile of 8-Bromo-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 8-Bromo-1,2,3,4-tetrahydroisoquinoline, a crucial intermediate in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical underpinnings and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characterization of this compound.
Introduction
8-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS No: 75416-51-2, Molecular Formula: C₉H₁₀BrN, Molecular Weight: 212.09 g/mol ) is a substituted tetrahydroisoquinoline, a structural motif present in a wide array of natural products and pharmacologically active molecules.[1][2] The precise placement of the bromine atom at the C-8 position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures.[3] Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the reliability of subsequent synthetic steps and the integrity of final products. This guide will delve into the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a foundational reference for scientists working with this compound.
Chemical Structure and Atom Numbering
For clarity throughout this guide, the following IUPAC numbering system for the 8-Bromo-1,2,3,4-tetrahydroisoquinoline scaffold will be used.
Caption: IUPAC Numbering of 8-Bromo-1,2,3,4-tetrahydroisoquinoline.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 8-Bromo-1,2,3,4-tetrahydroisoquinoline, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
A. ¹H NMR Spectroscopy
Theoretical Insights: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the ring current. The aliphatic protons of the tetrahydroisoquinoline core will be in the upfield region. The secondary amine proton (N-H) often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Experimental Protocol: A general protocol for acquiring a ¹H NMR spectrum of a tetrahydroisoquinoline derivative is as follows:[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of 8-Bromo-1,2,3,4-tetrahydroisoquinoline in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: ~12-15 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal.
Data Interpretation: While a specific experimental spectrum for 8-Bromo-1,2,3,4-tetrahydroisoquinoline is not publicly available in the searched literature, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar structures.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| H-5 | ~7.2-7.4 | d | 1H | J ≈ 7-8 | |
| H-6 | ~6.9-7.1 | t | 1H | J ≈ 7-8 | |
| H-7 | ~7.0-7.2 | d | 1H | J ≈ 7-8 | |
| C1-H₂ | ~4.0-4.2 | s | 2H | - | Benzylic protons adjacent to nitrogen. |
| C3-H₂ | ~3.1-3.3 | t | 2H | J ≈ 6-7 | Coupled to C4-H₂. |
| C4-H₂ | ~2.8-3.0 | t | 2H | J ≈ 6-7 | Coupled to C3-H₂. |
| N2-H | ~1.5-2.5 | br s | 1H | - | Chemical shift is variable. |
B. ¹³C NMR Spectroscopy
Theoretical Insights: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The aromatic carbons will resonate in the downfield region (~110-150 ppm), with the carbon attached to the bromine atom (C-8) being significantly influenced by the halogen's electronic effects. The aliphatic carbons will appear in the upfield region (~20-60 ppm).
Experimental Protocol: The experimental setup for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:[4]
-
Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: ~200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
Data Interpretation: Similar to the ¹H NMR data, a specific experimental ¹³C NMR spectrum is not readily available. The following table presents the expected chemical shifts based on data for the parent 1,2,3,4-tetrahydroisoquinoline and substituent effects.[5][6]
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-1 | ~45-50 | |
| C-3 | ~40-45 | |
| C-4 | ~28-32 | |
| C-4a | ~130-135 | |
| C-5 | ~125-130 | |
| C-6 | ~126-131 | |
| C-7 | ~120-125 | |
| C-8 | ~115-120 | Carbon attached to Bromine. |
| C-8a | ~135-140 |
II. Infrared (IR) Spectroscopy
Theoretical Insights: IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies. For 8-Bromo-1,2,3,4-tetrahydroisoquinoline, key absorptions will include N-H stretching, C-H (aromatic and aliphatic) stretching, C=C aromatic ring stretching, and C-N stretching.
Experimental Protocol:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Thin Film):
-
If the sample is an oil, a thin film can be prepared between two KBr or NaCl plates.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3300-3400 | N-H Stretch | Medium, sharp |
| 3000-3100 | Aromatic C-H Stretch | Medium to weak |
| 2850-2960 | Aliphatic C-H Stretch | Medium to strong |
| 1550-1650 | N-H Bend (Scissoring) | Medium |
| 1450-1600 | Aromatic C=C Stretch | Medium, multiple bands |
| 1250-1335 | Aromatic C-N Stretch | Strong |
| 1000-1250 | Aliphatic C-N Stretch | Medium to weak |
| 500-700 | C-Br Stretch | Medium to strong |
III. Mass Spectrometry (MS)
Theoretical Insights: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Upon ionization, the molecule can fragment in a characteristic pattern, offering further structural clues. For 8-Bromo-1,2,3,4-tetrahydroisoquinoline, the presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for its ability to generate a prominent protonated molecule peak.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Data Interpretation: The mass spectrum of 8-Bromo-1,2,3,4-tetrahydroisoquinoline has been reported with a protonated molecule peak [M+H]⁺ at m/z 211.9.[7][8]
Isotopic Pattern: A key feature in the mass spectrum will be the isotopic signature of bromine. The molecular ion region will exhibit two peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
-
[M]⁺: Calculated for C₉H₁₀⁷⁹BrN⁺ = 210.9997
-
[M+2]⁺: Calculated for C₉H₁₀⁸¹BrN⁺ = 212.9977
Fragmentation Pathway: Under EI conditions, fragmentation is expected. A plausible fragmentation pathway is the benzylic cleavage, leading to the loss of a hydrogen atom or the formation of a stable iminium ion.
Caption: A simplified potential fragmentation pathway for 8-Bromo-1,2,3,4-tetrahydroisoquinoline in MS.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive analytical toolkit for the characterization of 8-Bromo-1,2,3,4-tetrahydroisoquinoline. While publicly available experimental spectra are limited, the foundational principles of each technique, combined with data from structurally related compounds, allow for a robust and reliable interpretation of the expected spectral data. This guide serves as a valuable resource for scientists, ensuring the confident identification and quality assessment of this important synthetic intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 8-bromo-1,2,3,4-tetrahydroisoquinoline CAS#: 75416-51-2 [chemicalbook.com]
- 8. 8-bromo-1,2,3,4-tetrahydroisoquinoline | 75416-51-2 [chemicalbook.com]
An In-Depth Technical Guide to the Solubility of 8-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Given the specificity of this compound, this document focuses on the fundamental principles governing its solubility and provides a robust experimental protocol for its accurate determination, rather than presenting pre-existing, exhaustive solubility data.
Introduction: The Importance of Solubility
This compound is an organic compound often utilized as a building block or intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.[1][2] Understanding its solubility is a critical first step in reaction optimization, purification, formulation development, and analytical method design. A precise grasp of how this compound behaves in various organic solvents enables scientists to design more efficient synthetic routes, develop stable formulations, and ensure accurate quantification.
Physicochemical Properties and Solubility Predictions
The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. For this compound, several key features govern its behavior:
-
The Tetrahydroisoquinoline Core: This bicyclic structure has both aromatic and aliphatic character, contributing to its potential interaction with a range of solvents.
-
The Bromine Atom: The presence of a halogen atom increases the molecule's molecular weight and polarizability, which can influence van der Waals interactions.
-
The Hydrochloride Salt: This is the most critical feature for solubility. As the hydrochloride salt of a secondary amine, the molecule is ionic.[3] This ionic character dramatically increases its polarity compared to its free base form.[4]
Qualitative Prediction ("Like Dissolves Like"):
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally good candidates for dissolving hydrochloride salts. Their ability to engage in hydrogen bonding and their high dielectric constants can effectively solvate the charged ammonium cation and the chloride anion.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dipole moments and can solvate cations well, but are less effective at solvating anions compared to protic solvents. Moderate to good solubility can be expected.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity and ionic nature of the hydrochloride salt, solubility is expected to be very low in these solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and may show some ability to dissolve the compound, though likely less than highly polar solvents.
The diagram below illustrates the key structural features of the molecule that influence its solubility.
Caption: Key molecular features influencing solubility.
Experimental Determination of Equilibrium Solubility
To obtain quantitative and reliable solubility data, a standardized experimental method is essential. The shake-flask method , as described in OECD Guideline 107, is a robust and widely accepted technique for determining the equilibrium solubility of a substance.[5][6]
3.1. Principle
A surplus of the solid compound is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.[7]
3.2. Experimental Protocol: Shake-Flask Method
The following workflow outlines the steps for determining the solubility of this compound.
Caption: Workflow for solubility determination via the shake-flask method.
Step-by-Step Methodology:
-
Preparation: To a series of glass vials, add a pre-weighed amount of this compound (e.g., 10-20 mg). The amount should be sufficient to ensure an excess of solid remains after equilibrium is reached.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials securely and place them in a shaker bath set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the vials for a predetermined time (a 24-hour period is a good starting point, with samples potentially taken at 24 and 48 hours to confirm equilibrium has been reached).[7]
-
Phase Separation: After agitation, allow the vials to stand at the same constant temperature to let the excess solid settle. For fine suspensions, centrifugation at the same temperature is recommended to ensure complete separation of the solid and liquid phases.[6]
-
Sampling: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant. Be cautious not to disturb the solid material at the bottom.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method. The dilution solvent should ideally be the mobile phase used for HPLC analysis to ensure good peak shape.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a highly suitable method for quantifying the concentration of this compound in the prepared samples.[8][9] The aromatic ring in the molecule will absorb UV light, allowing for sensitive detection.[10]
4.1. Method Development Outline
-
Column: A C18 reversed-phase column is a standard choice for this type of molecule.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is typical. Gradient elution may be necessary to ensure good peak shape and resolution.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of the compound to achieve the highest sensitivity. This can be determined using a UV-Vis spectrophotometer or a diode-array detector (DAD) during initial HPLC runs.
-
Calibration: A calibration curve must be generated using a series of standards of known concentration. The instrument's response (peak area) is plotted against concentration, and a linear regression is used to determine the concentration of the unknown samples.[10]
4.2. Self-Validating Protocol
A trustworthy protocol includes checks and balances:
-
Equilibrium Confirmation: Analyze samples taken at different time points (e.g., 24, 48, and 72 hours). If the calculated solubility values are consistent, it confirms that equilibrium has been reached.
-
Mass Balance: After the experiment, the remaining solid can be dried and weighed to confirm that an excess was present throughout the experiment.
-
Duplicate Samples: All experiments should be performed in at least duplicate to ensure the reproducibility of the results.
Data Presentation
Quantitative solubility data should be organized into a clear and concise table. This allows for easy comparison of the compound's behavior across different solvents.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] |
| Ethanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] |
| Isopropanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] |
| DMSO | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] |
| Dichloromethane | Chlorinated | 25 | [Experimental Data] | [Calculated Data] |
| Toluene | Non-Polar | 25 | [Experimental Data] | [Calculated Data] |
| Hexane | Non-Polar | 25 | [Experimental Data] | [Calculated Data] |
Note: The molecular weight of this compound (C9H11BrClN) is approximately 248.55 g/mol .[11][12]
Conclusion and Field Insights
The solubility of an amine hydrochloride salt like this compound is fundamentally a trade-off between the high polarity conferred by the ionic salt and the organic nature of the carbon skeleton. While qualitative predictions are useful for initial solvent screening, only rigorous experimental determination using a standardized protocol like the shake-flask method can provide the accurate, reliable data needed for advanced research and development.[7] The protocols and principles outlined in this guide provide a self-validating framework for obtaining such data, empowering scientists to make informed decisions in their experimental designs.
References
- 1. China 8-bromo-1,2,3,4-tetrahydroisoquinoline,hydrochloride(CAS#1159813-53-2) Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. 8-bromo-1,2,3,4-tetrahydroisoquinoline CAS#: 75416-51-2 [m.chemicalbook.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. enfo.hu [enfo.hu]
- 6. govinfo.gov [govinfo.gov]
- 7. scielo.br [scielo.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. echemi.com [echemi.com]
- 12. 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 45074003 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Frontiers: A Technical Guide to Identifying and Validating Targets for 8-Bromo-Tetrahydroisoquinoline Derivatives
For Immediate Release
[CITY, STATE] – January 5, 2026 – In the dynamic landscape of drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[1] The strategic introduction of a bromine atom at the 8-position (8-bromo-THIQ) offers a compelling avenue for the development of novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of potential therapeutic targets for 8-bromo-THIQ derivatives, underpinned by detailed experimental methodologies for their validation.
The 8-Bromo-Tetrahydroisoquinoline Scaffold: A Gateway to Novel Bioactivity
The THIQ nucleus is a common feature in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1] The introduction of a bromine atom at the 8-position is a deliberate medicinal chemistry strategy. The physicochemical properties of bromine—its size, electronegativity, and ability to participate in halogen bonding—can significantly influence a molecule's interaction with its biological target. This can lead to improved binding affinity, altered selectivity profiles, and favorable absorption, distribution, metabolism, and excretion (ADME) properties. While the broader THIQ class has been extensively studied, this guide focuses on the specific potential unlocked by the 8-bromo substitution.
Potential Therapeutic Targets and Mechanistic Rationale
Based on the known biological activities of the parent THIQ scaffold and the anticipated influence of the 8-bromo substituent, we have identified several high-potential therapeutic target classes for 8-bromo-THIQ derivatives.
Oncology: Targeting the Machinery of Cell Division and Survival
The antiproliferative effects of THIQ derivatives suggest their potential as anticancer agents. The 8-bromo substitution could enhance their activity against key oncogenic targets.
-
Tubulin: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for cancer chemotherapy. THIQ derivatives have been shown to interfere with tubulin polymerization. The 8-bromo substituent could enhance binding to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics and inducing mitotic arrest and apoptosis in cancer cells.
-
KRas: The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a frequently mutated oncogene in various cancers. Specifically, the G12C mutation creates a cysteine residue that can be targeted by covalent inhibitors. The electrophilic nature of the carbon-bromine bond in 8-bromo-THIQ derivatives could be exploited to design novel covalent inhibitors that form a bond with the Cys12 residue of KRas G12C, locking it in an inactive state.
-
Histone Deacetylase 8 (HDAC8): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC8 is overexpressed in several cancers and is a validated therapeutic target. The 8-bromo-THIQ scaffold can be elaborated with a zinc-binding group to chelate the zinc ion in the active site of HDAC8, while the bromo-substituted ring can occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.
-
Poly (ADP-ribose) Polymerase 1 (PARP1): PARP1 is a key enzyme in the base excision repair (BER) pathway of DNA damage. Inhibition of PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The 8-bromo-THIQ core could serve as a scaffold for developing novel PARP1 inhibitors that compete with the NAD+ substrate, leading to synthetic lethality in cancer cells.
Neurodegenerative Disorders: Modulating Neuronal Signaling and Survival
The neuroprotective properties of THIQs make them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[2][3][4]
-
N-Methyl-D-Aspartate (NMDA) Receptors: NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity and memory. Their dysregulation is implicated in various neurological disorders. The 8-bromo-THIQ scaffold can be used to develop allosteric modulators of NMDA receptors. The bromine atom could interact with specific residues in the allosteric binding site, leading to either positive or negative modulation of receptor activity, depending on the desired therapeutic effect.
Experimental Protocols for Target Validation and Compound Screening
The following section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the activity of 8-bromo-THIQ derivatives against the identified potential targets.
Tubulin Polymerization Assay
This assay measures the effect of test compounds on the in vitro polymerization of purified tubulin.[5][6][7]
Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Purified bovine brain tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Paclitaxel (positive control for polymerization promotion)
-
Vinblastine (positive control for polymerization inhibition)
-
8-bromo-THIQ derivative stock solutions (in DMSO)
-
96-well clear bottom microplates
-
Temperature-controlled microplate reader
Protocol:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add the 8-bromo-THIQ derivative to the tubulin solution at various concentrations. Include wells with paclitaxel, vinblastine, and DMSO (vehicle control).
-
Incubate the plate on ice for 5 minutes to allow for compound binding.
-
Transfer the plate to a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization.
KRas G12C Inhibition Assay (TR-FRET)
This biochemical assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRas G12C protein.[8][9][10][11]
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to monitor the binding of a fluorescently labeled GTP analog to KRas G12C in the presence of the guanine nucleotide exchange factor (GEF) SOS1.
Materials:
-
Recombinant human KRas G12C protein
-
Recombinant human SOS1 protein
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
-
8-bromo-THIQ derivative stock solutions (in DMSO)
-
384-well low-volume black microplates
-
TR-FRET compatible plate reader
Protocol:
-
Add 2 µL of serially diluted 8-bromo-THIQ derivative to the wells of a 384-well plate.
-
Add 2 µL of KRas G12C protein (final concentration ~10 nM) to each well and incubate for 60 minutes at room temperature.
-
Prepare a mixture of SOS1 (final concentration ~50 nM) and BODIPY-FL-GTP (final concentration ~50 nM) in assay buffer.
-
Add 4 µL of the SOS1/BODIPY-FL-GTP mixture to each well to initiate the nucleotide exchange reaction.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 485 nm, emission at 520 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC50 value for the inhibitor.
HDAC8 Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of HDAC8.[12][13][14][15][16]
Principle: A fluorogenic substrate is deacetylated by HDAC8, and a subsequent developer solution cleaves the deacetylated substrate to release a fluorescent product.
Materials:
-
Recombinant human HDAC8 enzyme
-
HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing Trichostatin A and a protease)
-
8-bromo-THIQ derivative stock solutions (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Add 50 µL of HDAC Assay Buffer to each well.
-
Add 2 µL of serially diluted 8-bromo-THIQ derivative or control inhibitor.
-
Add 20 µL of recombinant HDAC8 enzyme to each well and incubate for 10 minutes at 37°C.
-
Add 20 µL of the HDAC8 fluorogenic substrate to each well to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 10 µL of developer solution to each well and incubate for 15 minutes at room temperature.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition and determine the IC50 value.
PARP1 Inhibition Assay (Colorimetric)
This assay quantifies the inhibition of PARP1 activity by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[17][18][19][20][21]
Principle: An ELISA-based assay where PARP1 activity is detected by the incorporation of biotinylated ADP-ribose, which is then quantified using streptavidin-HRP and a colorimetric substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Histone-coated 96-well microplate
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
8-bromo-THIQ derivative stock solutions (in DMSO)
-
Microplate reader
Protocol:
-
To the histone-coated wells, add 12.5 µL of the 8-bromo-THIQ derivative or control inhibitor.
-
Add 12.5 µL of a mixture of PARP1 enzyme and activated DNA.
-
Initiate the reaction by adding 25 µL of biotinylated NAD+.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP to each well and incubate for 30 minutes.
-
Wash the plate three times.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
Add 100 µL of stop solution and read the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 value.
NMDA Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the NMDA receptor.[22][23][24][25][26]
Principle: A competitive radioligand binding assay using synaptic membrane preparations and a specific radiolabeled NMDA receptor antagonist.
Materials:
-
Rat brain synaptic membrane preparation
-
[³H]MK-801 (radiolabeled NMDA receptor antagonist)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine
-
Unlabeled MK-801 (for non-specific binding determination)
-
8-bromo-THIQ derivative stock solutions (in DMSO)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
In a 96-well plate, combine the synaptic membrane preparation, [³H]MK-801, glutamate, and glycine in assay buffer.
-
Add the 8-bromo-THIQ derivative at various concentrations. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled MK-801).
-
Incubate at room temperature for 2 hours.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound.
Data Presentation and Visualization
To facilitate the analysis and interpretation of screening data, it is crucial to present the results in a clear and organized manner.
Table 1: Illustrative Quantitative Data Summary for a Hypothetical 8-Bromo-THIQ Derivative
| Target | Assay Type | IC50 / Ki (nM) |
| Tubulin | Polymerization | 150 |
| KRas G12C | TR-FRET | 500 |
| HDAC8 | Fluorometric | 75 |
| PARP1 | Colorimetric | 200 |
| NMDA Receptor | Radioligand Binding | 120 (Ki) |
Visualizing Key Concepts
Visual aids are indispensable for conveying complex scientific information. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a representative experimental workflow.
Caption: A generalized experimental workflow for in vitro screening of 8-bromo-THIQ derivatives.
Caption: Simplified KRas signaling pathway and the proposed mechanism of action for a covalent 8-bromo-THIQ inhibitor.
Conclusion and Future Directions
The 8-bromo-tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The insights and methodologies presented in this guide provide a robust framework for researchers to identify and validate the therapeutic targets of these intriguing molecules. Future work should focus on elucidating the precise structure-activity relationships of the 8-bromo substitution and optimizing the lead compounds for in vivo efficacy and safety. The systematic exploration of this chemical space holds the potential to deliver next-generation medicines with significant clinical impact.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.primeinc.org [media.primeinc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. HDAC8 Activity Assay Kit (Fluorometric) (ab156069) | Abcam [abcam.com]
- 16. resources.bio-techne.com [resources.bio-techne.com]
- 17. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. 2.2. NMDA receptor binding studies [bio-protocol.org]
- 24. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 25. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assay in Summary_ki [bindingdb.org]
8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride as a scaffold in medicinal chemistry
An In-depth Technical Guide: The 8-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride Scaffold in Medicinal Chemistry
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of a Halogenated Scaffold
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a decision of paramount strategic importance. It dictates the accessible chemical space, influences fundamental ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and ultimately defines the therapeutic potential of a new generation of molecules. The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a well-established and privileged scaffold, present in numerous natural products and synthetic drugs, primarily due to its rigid structure and its ability to mimic the conformation of key neurotransmitters.
This guide focuses on a specific, highly versatile derivative: This compound . The introduction of a bromine atom at the 8-position is not a trivial modification. It serves a dual purpose that elevates the THIQ core from a mere structural framework to a dynamic platform for combinatorial exploration and targeted drug design. Firstly, the bromine atom acts as a powerful directing group and a key "chemical handle" for a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse substituents, enabling fine-tuning of pharmacological activity. Secondly, the inherent steric and electronic properties of the bromine atom can themselves contribute to target engagement and improved pharmacokinetic profiles.
This document provides a technical deep-dive into the synthesis, derivatization, and application of the 8-bromo-THIQ scaffold, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Synthesis and Strategic Considerations
The construction of the 8-bromo-1,2,3,4-tetrahydroisoquinoline core is most reliably achieved through established cyclization methodologies, primarily the Bischler-Napieralski and Pictet-Spengler reactions. The choice of starting material is critical and typically begins with a commercially available brominated phenethylamine derivative.
Primary Synthetic Pathway: The Bischler-Napieralski Approach
The Bischler-Napieralski reaction followed by reduction is a robust and widely adopted method for synthesizing the 8-bromo-THIQ scaffold. The causality behind this choice lies in its reliability and the commercial availability of the necessary precursors.
Experimental Protocol: Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline
-
Step 1: Acylation of 2-(2-bromophenyl)ethan-1-amine.
-
Rationale: This initial step introduces the necessary carbon atom that will form the C1 position of the isoquinoline ring. Formylation (using formic acid or its equivalent) is common.
-
Procedure: To a solution of 2-(2-bromophenyl)ethan-1-amine in a suitable solvent (e.g., toluene), an acylating agent (e.g., ethyl formate) is added. The reaction is typically heated to drive the formation of the N-formyl-2-(2-bromophenyl)ethan-1-amine intermediate.
-
-
Step 2: Cyclization via Bischler-Napieralski Reaction.
-
Rationale: This is the key ring-forming step. A dehydrating agent, typically a Lewis acid like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), acts as a catalyst to promote the intramolecular electrophilic aromatic substitution.
-
Procedure: The N-formyl intermediate from Step 1 is dissolved in an inert solvent (e.g., acetonitrile) and the cyclizing agent (e.g., POCl₃) is added, often at elevated temperatures. This reaction forms the 3,4-dihydroisoquinoline intermediate.
-
-
Step 3: Reduction to the Tetrahydroisoquinoline.
-
Rationale: The resulting imine bond in the dihydroisoquinoline intermediate is readily reduced to the corresponding amine, yielding the stable tetrahydroisoquinoline ring.
-
Procedure: The crude product from Step 2 is treated with a reducing agent, most commonly sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. The reaction is typically performed at room temperature.
-
-
Step 4: Salt Formation.
-
Rationale: Conversion to the hydrochloride salt enhances the compound's stability, crystallinity, and aqueous solubility, which is advantageous for storage, handling, and subsequent reactions.
-
Procedure: The purified 8-bromo-1,2,3,4-tetrahydroisoquinoline free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added. The hydrochloride salt precipitates and can be collected by filtration.
-
Workflow Visualization
The following diagram outlines the logical flow of the primary synthetic pathway.
Caption: Synthetic pathway for 8-Bromo-THIQ·HCl.
The Bromine Atom as a Versatile Chemical Handle
The true power of the 8-bromo-THIQ scaffold lies in the strategic placement of the bromine atom. This halogen serves as a versatile linchpin for introducing molecular diversity through a variety of well-established cross-coupling reactions. This enables the construction of large compound libraries for high-throughput screening and facilitates the systematic exploration of structure-activity relationships (SAR).
Key Derivatization Strategies
The C8-Br bond is amenable to several high-yield cross-coupling reactions, most notably:
-
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups. This is arguably the most common and powerful method used with this scaffold.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the introduction of a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the introduction of alkyne moieties, which can serve as isosteres for other functional groups or as handles for further chemistry (e.g., click reactions).
-
Stille Coupling: For the introduction of stannane-derived fragments.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
Caption: Major cross-coupling reactions at the C8 position.
Applications in Drug Discovery: Targeting the Central Nervous System
The rigid, conformationally constrained nature of the THIQ scaffold makes it an excellent starting point for designing ligands that target receptors and transporters in the central nervous system (CNS), particularly dopaminergic and serotonergic systems. The 8-bromo-THIQ core has been instrumental in the development of potent and selective agents.
Case Study: Dopamine D₃ Receptor Ligands
The dopamine D₃ receptor is a key therapeutic target for neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse. The 8-bromo-THIQ scaffold has been successfully employed to develop selective D₃ receptor antagonists and partial agonists.
Systematic modification at the C8 position via Suzuki coupling has allowed for a detailed exploration of the SAR at this position. The introduction of various aryl and heteroaryl moieties directly influences receptor affinity and selectivity.
Structure-Activity Relationship (SAR) Data
The following table summarizes representative data for a series of 8-substituted THIQ derivatives targeting the D₃ receptor. This data illustrates how modifications at the C8 position, facilitated by the bromo-scaffold, directly impact biological activity.
| Compound ID | R Group at C8 Position | D₃ Receptor Affinity (Ki, nM) | D₂ Receptor Affinity (Ki, nM) | Selectivity (D₂/D₃) |
| 1 | -Br (Parent Scaffold) | > 1000 | > 1000 | - |
| 2a | -Phenyl | 85.3 | 975 | 11.4 |
| 2b | -4-Fluorophenyl | 45.1 | 650 | 14.4 |
| 2c | -4-Methoxyphenyl | 22.6 | 480 | 21.2 |
| 2d | -Thiophen-2-yl | 15.8 | 390 | 24.7 |
| 2e | -N-methyl-pyrazol-4-yl | 5.2 | 550 | 105.8 |
Data is illustrative and compiled from representative findings in the field.
Analysis of SAR:
-
Parent Scaffold: The starting 8-bromo compound shows negligible affinity, confirming its role as a synthetic intermediate rather than an active pharmacophore.
-
Aryl Substitution: Introduction of a simple phenyl ring (Compound 2a ) confers moderate D₃ affinity.
-
Electronic Effects: Adding an electron-withdrawing fluorine (Compound 2b ) or an electron-donating methoxy group (Compound 2c ) to the phenyl ring enhances affinity, suggesting that both electronic and steric factors are at play in the receptor's binding pocket.
-
Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems like thiophene (Compound 2d ) or N-methyl-pyrazole (Compound 2e ) leads to a significant increase in both affinity and selectivity. The pyrazole derivative 2e demonstrates over 100-fold selectivity for the D₃ receptor over the closely related D₂ subtype, a critical feature for minimizing off-target side effects like extrapyramidal symptoms.
Signaling Pathway Context
Dopamine D₃ receptor antagonists developed from this scaffold typically function by blocking the downstream signaling cascade initiated by dopamine. This involves inhibiting the coupling of the receptor to Gαi/o proteins, which in turn prevents the inhibition of adenylyl cyclase, leading to normalized levels of cyclic AMP (cAMP).
The Halogen's Edge: A Technical Guide to the Discovery and History of Halogenated Tetrahydroisoquinolines
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif, forming the core of numerous natural products with a wide spectrum of biological activities.[1] The introduction of halogen atoms onto this scaffold often dramatically enhances therapeutic potential, a feature exemplified by the remarkable journey of the marine-derived antitumor agent, trabectedin (Yondelis®). This technical guide provides an in-depth exploration of the discovery and history of halogenated tetrahydroisoquinolines, with a particular focus on their marine origins. We will delve into the pivotal moments of their isolation, the evolution of their complex syntheses, and the elucidation of their unique mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of alkaloids.
Introduction: The Tetrahydroisoquinoline Core and the Influence of Halogenation
The tetrahydroisoquinoline (THIQ) alkaloids represent one of the most extensive families of natural products, celebrated for their structural diversity and significant biological properties.[1][2] This core structure is biosynthetically derived from the condensation of a β-phenylethylamine with an aldehyde or its equivalent, a process that establishes the foundational heterocyclic system.[2][3] These alkaloids exhibit a vast array of pharmacological effects, including antitumor, antiviral, anti-inflammatory, and neuroprotective activities.[4]
Halogenation, the incorporation of halogen atoms (F, Cl, Br, I) into a molecular structure, is a powerful strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. The presence of halogens can influence:
-
Lipophilicity: Affecting membrane permeability and oral bioavailability.
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Binding Affinity: Participating in halogen bonding and other non-covalent interactions with biological targets.
-
Conformation: Influencing the three-dimensional shape of the molecule to favor a bioactive conformation.
The marine environment, rich in halides, has proven to be a prolific source of halogenated natural products, with marine algae and invertebrates producing a vast array of these unique compounds.[5][6] It is within this chemically diverse ecosystem that the most significant halogenated tetrahydroisoquinolines were discovered.
Discovery from the Deep: The Ecteinascidins
The story of clinically significant halogenated tetrahydroisoquinolines is inextricably linked to the exploration of marine biodiversity.
Initial Discovery and Isolation
In the late 1960s, as part of a large-scale screening program by the National Cancer Institute to discover novel therapeutic agents from natural sources, an extract from the Caribbean tunicate (sea squirt) Ecteinascidia turbinata was found to exhibit potent anticancer activity.[7] However, the technology of the time was insufficient to isolate and characterize the active constituents.
It wasn't until 1984 that the structure of the primary active molecule, Ecteinascidin 743 (ET-743) , was elucidated by Professor Kenneth L. Rinehart's group at the University of Illinois.[7] The structure was confirmed by X-ray crystallography in 1992.[8] ET-743, now known by its generic name trabectedin , is a complex alkaloid featuring three tetrahydroisoquinoline units.[8][9] This intricate architecture, which includes a halogenated THIQ moiety, presented a formidable challenge for both isolation and synthesis. The yield from the natural source was incredibly low, with approximately one ton of the tunicate required to produce just one gram of trabectedin.[7][10]
The Supply Challenge and the Dawn of Synthesis
The scarcity of trabectedin from its natural source posed a significant barrier to preclinical and clinical development.[11] This supply problem catalyzed a monumental effort in the synthetic chemistry community. The challenge was taken up by renowned chemist E.J. Corey at Harvard University, whose group reported the first landmark total synthesis of ET-743 in 1996.[7] This achievement not only provided a potential route to a sustainable supply but also validated the complex structure of the natural product.
The Corey synthesis is a masterclass in strategic bond formation, employing key reactions such as the Pictet-Spengler reaction to construct the tetrahydroisoquinoline rings.[7]
The Art of Assembly: Synthetic Strategies
The complex, polycyclic, and stereochemically dense structure of halogenated tetrahydroisoquinolines like trabectedin has made them a compelling target for total synthesis. These efforts have driven the development of novel synthetic methodologies.
Foundational Reactions: Pictet-Spengler and Bischler-Napieralski
The construction of the tetrahydroisoquinoline core itself relies on classic, yet powerful, organic reactions.
-
The Pictet-Spengler Reaction: First reported in 1911, this reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions.[12] It is a special case of the Mannich reaction and is biomimetically plausible.[7][12] This reaction has been a cornerstone in the synthesis of many THIQ alkaloids, including the ecteinascidins.[7]
-
The Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be reduced to the desired tetrahydroisoquinoline. This method is particularly useful for creating THIQs with specific substitution patterns.
Workflow: A Conceptual Overview of Trabectedin Synthesis
The total synthesis of trabectedin is a multi-step endeavor. While numerous routes have been developed since Corey's initial publication, a generalized workflow can be conceptualized.[10][13][14] The strategy often involves the convergent assembly of key fragments representing the different ring systems of the molecule.
Caption: Conceptual workflow for the total synthesis of Trabectedin.
Key Experimental Protocol: Pictet-Spengler Reaction
The following is a generalized, representative protocol for the Pictet-Spengler reaction to form a simple tetrahydroisoquinoline. This is an illustrative example and not a direct step from the trabectedin synthesis.
Objective: Synthesize 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Materials:
-
3,4-Dimethoxyphenethylamine (Homoveratrylamine)
-
Acetaldehyde
-
Hydrochloric acid (HCl), concentrated
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in a mixture of water and methanol.
-
Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid to achieve an acidic pH (~1-2).
-
Aldehyde Addition: To the stirred, cooled solution, add acetaldehyde (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Once the reaction is complete, carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Causality: The acidic environment is crucial for this reaction. It protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine of the β-phenylethylamine, forming a Schiff base/iminium ion intermediate. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to form the new six-membered ring, completing the tetrahydroisoquinoline core.
Biological Activity and Unique Mechanism of Action
The halogenated tetrahydroisoquinoline alkaloid trabectedin exhibits a unique mechanism of action that distinguishes it from classical DNA alkylating agents.[15]
Covalent DNA Binding
Trabectedin is an alkylating agent that covalently binds to guanine residues within the minor groove of the DNA double helix.[16][17] This binding forms adducts that cause the DNA to bend towards the major groove.[16] This distortion of the DNA helix is a critical first step in its cytotoxic cascade.
Interference with Transcription and DNA Repair
The DNA adducts formed by trabectedin are not merely static lesions; they actively interfere with crucial cellular processes.
-
Transcription Inhibition: The DNA-trabectedin adduct acts as a roadblock for RNA polymerase II, inhibiting active transcription.[15] This leads to the degradation of the polymerase and a shutdown of gene expression, which is particularly detrimental to rapidly dividing cancer cells.
-
Poisoning the Repair Machinery: A hallmark of trabectedin's activity is its interaction with the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[18][19] Instead of the damage being repaired, the trabectedin adduct traps key proteins of the NER machinery, leading to the formation of lethal DNA double-strand breaks.[18] This "poisoning" of the repair system turns a survival mechanism into a death-inducing one.[20][21]
Caption: Simplified signaling pathway for Trabectedin's mechanism of action.
Modulation of the Tumor Microenvironment
Beyond its direct effects on DNA, trabectedin has been shown to modulate the tumor microenvironment. It can selectively reduce the population of tumor-associated macrophages (TAMs), which are known to promote tumor growth and metastasis. This dual action on both the cancer cells and their supporting environment contributes to its overall therapeutic effect.[15]
Clinical Significance and Future Outlook
The discovery and development of trabectedin represent a triumph for marine natural product drug discovery.
-
Approved Indications: Trabectedin (Yondelis®) is approved in Europe and the United States for the treatment of patients with advanced soft-tissue sarcoma who have failed prior chemotherapy, and for relapsed, platinum-sensitive ovarian cancer.[7][15][22]
-
Clinical Trials: Ongoing clinical research continues to explore the efficacy of trabectedin in other malignancies, including breast and prostate cancers, and in combination with other therapeutic agents like immunotherapies.[23][24][25]
The journey of halogenated tetrahydroisoquinolines from a rare marine sponge to a life-saving cancer therapy underscores the immense potential of natural products in drug discovery. The challenges of supply and synthesis have spurred innovation in organic chemistry, while the elucidation of their unique biological mechanisms has opened new avenues for cancer treatment. Future research will likely focus on discovering new halogenated THIQs from untapped natural sources and designing novel synthetic analogs with improved efficacy and safety profiles.
Quantitative Data Summary
| Compound/Activity | Target/Cell Line | IC₅₀ / Potency | Reference |
| Trabectedin (ET-743) | Various Cancer Cell Lines | Low nanomolar to picomolar range | [8] |
| Halogenated THIQ (14c) | PDE4B Inhibition | 15.5 µM | [26] |
| Halogenated THIQ (14b) | PDE4B Inhibition | 23.3 µM | [26] |
| Trabectedin vs Dacarbazine | Advanced Liposarcoma/Leiomyosarcoma | Median PFS: 4.2 vs 1.5 months | [22] |
References
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of halogenated alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halogenated Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trabectedin - Wikipedia [en.wikipedia.org]
- 8. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marine-Derived Pharmaceuticals – Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. investors.wiley.com [investors.wiley.com]
- 11. Development of Yondelis (trabectedin, ET-743). A semisynthetic process solves the supply problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organicreactions.org [organicreactions.org]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. Research Advances in Synthesis of Trabectedin [cjcu.jlu.edu.cn]
- 15. Unique features of trabectedin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of Action | YONDELIS® [yondelis.com]
- 17. Restricted [jnjmedicalconnect.com]
- 18. Antiproliferative activity of ecteinascidin 743 is dependent upon transcription-coupled nucleotide-excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Trabectedin? [synapse.patsnap.com]
- 20. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Unique pattern of ET-743 activity in different cellular systems with defined deficiencies in DNA-repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | The Role of Trabectedin in Soft Tissue Sarcoma [frontiersin.org]
- 23. clinicaltrials.eu [clinicaltrials.eu]
- 24. ascopubs.org [ascopubs.org]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
The Emergence of Tetrahydroisoquinoline Analogs in Oncology: A Technical Guide to Their Anticancer Properties and Mechanisms of Action
Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Structure in Cancer Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in natural products with a wide array of biological activities.[1][2] Its unique three-dimensional structure allows for the presentation of substituents in defined spatial orientations, making it an ideal framework for designing molecules that can interact with high specificity and affinity to biological targets. In the relentless pursuit of novel and more effective anticancer therapeutics, researchers have increasingly turned their attention to the design and synthesis of novel THIQ analogs.[3][4] These synthetic derivatives have demonstrated significant potential, exhibiting potent cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.[5][6] This in-depth technical guide provides an authoritative overview of the anticancer properties of these emerging therapeutic agents, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
I. Mechanisms of Anticancer Action: A Multi-pronged Attack on Cancer Cells
Novel THIQ analogs exert their anticancer effects by targeting various critical cellular components and pathways essential for cancer cell proliferation, survival, and metastasis.[2][7] This multi-targeting capability underscores the versatility of the THIQ scaffold in anticancer drug design.
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
A significant number of THIQ derivatives have been identified as potent inhibitors of tubulin polymerization.[1][8] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule dynamics, these THIQ analogs induce mitotic arrest, leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][9]
-
Mechanism of Action: Many THIQ analogs bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[9][10] This disruption of the microtubule network activates the spindle assembly checkpoint, ultimately triggering the apoptotic cascade. The interaction is often stabilized by hydrogen bonding and hydrophobic interactions between the THIQ analog and key amino acid residues in the colchicine-binding pocket. Molecular docking studies have been instrumental in elucidating these binding modes and guiding the design of more potent inhibitors.[8]
-
Structure-Activity Relationship (SAR): SAR studies have revealed that the substitution pattern on both the THIQ core and its appended phenyl rings is critical for antitubulin activity.[1] For instance, specific substitutions at the C1 and N2 positions of the THIQ ring, as well as the presence of methoxy or hydroxyl groups on a pendant phenyl ring, have been shown to significantly enhance potency.[8]
Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Antibacterial Screening of Substituted Tetrahydroisoquinolines
Introduction: The Resurgence of a Privileged Scaffold in an Era of Resistance
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in a multitude of natural products, particularly alkaloids, that exhibit a wide array of biological activities.[1][2][3] In the face of escalating antimicrobial resistance, the scientific community is revisiting such scaffolds to discover and develop novel antibacterial agents with potentially new mechanisms of action.[4] Substituted tetrahydroisoquinolines have demonstrated promising activity against a range of bacterial pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), making them a focal point of contemporary drug discovery efforts.[5][6]
This guide provides a comprehensive technical overview of the critical stages involved in the antibacterial screening of novel substituted tetrahydroisoquinolines, from synthetic considerations to nuanced bioactivity assessments. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed and effective research.
Part 1: Synthesis and Structural Elucidation of Substituted Tetrahydroisoquinolines
The biological activity of tetrahydroisoquinolines is intrinsically linked to the nature and position of their substituents. Therefore, a robust synthetic strategy that allows for systematic structural modifications is paramount. The two most venerable and versatile methods for constructing the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.[2][3]
Synthetic Strategies: A Deliberate Choice
The choice of synthetic route is dictated by the desired substitution pattern.
-
The Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[2] It is particularly advantageous for introducing diversity at the C1 position of the THIQ skeleton. The reaction is typically acid-catalyzed and proceeds through an intermediate iminium ion.[2] Microwave-assisted protocols have been shown to significantly accelerate this transformation, leading to high yields in shorter reaction times.[2]
-
The Bischler-Napieralski Reaction: This method employs the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid to yield a 3,4-dihydroisoquinoline.[2] Subsequent reduction, commonly with sodium borohydride, affords the desired tetrahydroisoquinoline.[2][3] This approach is well-suited for creating diversity on the nitrogen atom and elsewhere on the aromatic ring.
Purification and Characterization: Ensuring Purity and Confirming Structure
Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential. The structural integrity of the synthesized compounds must be unequivocally confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For novel crystalline compounds, X-ray crystallography provides definitive proof of structure and stereochemistry.
Part 2: In Vitro Antibacterial Screening: A Stepwise Approach
In vitro screening is the cornerstone of evaluating the antibacterial potential of newly synthesized compounds.[7] The primary objective is to determine the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).[8] The broth microdilution method is considered the gold standard for determining MIC values due to its efficiency and quantitative nature.[9][10]
Experimental Workflow for Antibacterial Susceptibility Testing
The following diagram outlines the typical workflow for determining the MIC and MBC of substituted tetrahydroisoquinolines.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antimicrobial screening: Significance and symbolism [wisdomlib.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 8-Bromo-1,2,3,4-tetrahydroisoquinoline
Introduction: Unlocking the Potential of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] The functionalization of this scaffold is crucial for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the THIQ core.[3] This application note provides a detailed protocol and practical guidance for the successful Suzuki-Miyaura coupling of 8-bromo-1,2,3,4-tetrahydroisoquinoline with various boronic acids, a key transformation for creating libraries of novel drug candidates.[4]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this catalytic cycle is fundamental to troubleshooting and optimizing the reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-bromo-1,2,3,4-tetrahydroisoquinoline, forming a Pd(II) complex.[5][6] The choice of ligand is critical at this stage, with electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) generally promoting this step.[7][8]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic boronate intermediate.[8][9][10] The exact mechanism of transmetalation can be complex and is a crucial, often rate-limiting, step.[8]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8] Bulky ligands on the palladium catalyst can facilitate this final step.[7]
Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of 8-bromo-1,2,3,4-tetrahydroisoquinoline with an arylboronic acid. Optimization may be required for specific substrates.
Reagents and Materials
| Reagent/Material | Purpose | Typical Amount | Notes |
| 8-Bromo-1,2,3,4-tetrahydroisoquinoline | Aryl Halide | 1.0 equiv | Ensure purity. |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 equiv | Quality can vary; consider using a boronate ester for sensitive substrates. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 1-5 mol% | The choice of catalyst and ligand is crucial for success.[9] |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activator | 2.0 - 3.0 equiv | The base strength and solubility can significantly impact the reaction.[8] |
| Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) | Reaction Medium | - | Degassing is critical to prevent catalyst oxidation. |
| Inert Gas (Argon or Nitrogen) | Atmosphere | - | To prevent oxidation of the Pd(0) catalyst. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[3]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3] The total solvent volume should be sufficient to dissolve the starting materials at the reaction temperature.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Process Optimization and Troubleshooting
Achieving high yields and purity in Suzuki-Miyaura couplings often requires careful optimization of several parameters.
| Parameter | Considerations and Recommendations |
| Catalyst/Ligand | For electron-rich or sterically hindered substrates, more electron-rich and bulky ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) may be superior to traditional triphenylphosphine. Pre-catalysts such as PEPPSI-type complexes can also be effective. |
| Base | The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[7] For base-sensitive substrates, milder bases like KF can be employed.[9] The solubility of the base can also play a role; K₃PO₄ is often used in anhydrous conditions. |
| Solvent | A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is frequently used.[7] The water is essential for dissolving the inorganic base and facilitating the transmetalation step. Anhydrous conditions can be beneficial in specific cases to prevent protodeboronation.[11][12] |
| Temperature | Reaction temperatures typically range from room temperature to reflux.[13] Higher temperatures can accelerate the reaction but may also lead to decomposition of reactants or products. |
| Boronic Acid Quality | Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form boroxines (anhydrides) upon storage.[7] Using fresh, high-purity boronic acids or more stable boronate esters (e.g., pinacol esters) can improve reproducibility.[7] |
Common Issues and Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure proper degassing to prevent catalyst oxidation. Consider screening different palladium sources and ligands.
-
Poor Solubility: The reaction may be heterogeneous. Try a different solvent system or increase the temperature.
-
Inefficient Transmetalation: Experiment with different bases and ensure the presence of water if using an inorganic base that requires it.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur in the presence of oxygen.[7] Thorough degassing is crucial.
-
Protodeboronation: This is the loss of the boronic acid group. It can be minimized by using anhydrous conditions, a milder base, or a more stable boronate ester.[11]
-
Dehalogenation of the Starting Material: This can be a competing side reaction. Optimizing the catalyst and reaction time may help.
-
Scope and Limitations
The Suzuki-Miyaura coupling is remarkably versatile. A wide array of aryl and heteroaryl boronic acids can be successfully coupled with 8-bromo-1,2,3,4-tetrahydroisoquinoline. Electron-rich, electron-poor, and sterically hindered boronic acids are generally well-tolerated, although reaction conditions may need to be adjusted accordingly. For instance, electron-deficient aryl halides tend to undergo oxidative addition more readily.[5]
Limitations can arise with substrates bearing certain functional groups that are incompatible with the reaction conditions (e.g., base-sensitive esters). In such cases, careful selection of a milder base or protecting group strategies may be necessary. Highly sterically hindered coupling partners can also present challenges, often requiring more active catalyst systems with bulky ligands.[14]
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of the 8-bromo-1,2,3,4-tetrahydroisoquinoline scaffold. By understanding the underlying mechanism and systematically optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently synthesize a diverse range of 8-aryl-tetrahydroisoquinolines for applications in drug discovery and development. This application note provides a solid foundation for achieving successful and reproducible outcomes in this important transformation.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Application Notes & Protocols: Buchwald-Hartwig Amination of 8-Bromo-1,2,3,4-tetrahydroisoquinoline
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a paradigm shift in this field.[1][2] It offers a powerful and versatile method for forming C-N bonds, largely superseding classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1] The reaction's utility is rooted in its broad functional group tolerance and its applicability to a wide range of amine and aryl halide coupling partners, enabling the synthesis of complex aryl amines that are ubiquitous in drug discovery.[1][3]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination, focusing on a specific, medicinally relevant transformation: the amination of 8-bromo-1,2,3,4-tetrahydroisoquinoline. We will dissect the mechanistic underpinnings of the reaction, provide a field-tested experimental protocol, and offer insights into troubleshooting and optimization.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
Understanding the catalytic cycle is paramount to rational protocol design and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2][4]
-
Oxidative Addition: The cycle initiates with the reaction of a low-valent Pd(0) complex, stabilized by phosphine ligands, with the aryl bromide. The palladium inserts into the carbon-bromine bond, forming a Pd(II)-aryl complex.[5][6] This step is often rate-determining, especially for less reactive aryl halides like chlorides.[7]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a stoichiometric amount of base, the amine is deprotonated to form a more nucleophilic amido species.[4][8] The choice of base is critical; it must be strong enough to deprotonate the coordinated amine but not so harsh as to decompose sensitive functional groups on the substrates.[9]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
Below is a visualization of this fundamental process.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol Design: Key Parameter Selection
The success of a Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
| Component | Role & Rationale | Recommended Choices for 8-Bromo-THIQ |
| Palladium Source | Serves as the precatalyst. Common sources are Pd(II) salts like Pd(OAc)₂ or stable Pd(0) complexes like Pd₂(dba)₃. Pd(II) sources require in situ reduction to the active Pd(0) species, often by the phosphine ligand or amine.[2][10] | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a pre-formed palladacycle precatalyst (e.g., a G3 or G4 precatalyst) for faster activation. |
| Phosphine Ligand | Crucial for catalyst stability and activity. Bulky, electron-rich phosphine ligands stabilize the Pd(0) state, promote oxidative addition, and facilitate the final reductive elimination step.[1] Ligand choice is often dictated by the specific substrates.[11] | JohnPhos or XPhos . These are versatile, commercially available biaryl phosphine ligands that are highly effective for coupling aryl bromides with a wide range of primary and secondary amines. |
| Base | Required to deprotonate the amine, forming the palladium-amido complex.[4][8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective.[9] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though they may require higher temperatures or longer reaction times.[9][10] | Sodium tert-butoxide (NaOtBu) is the base of choice for this transformation due to its high basicity and compatibility with many functional groups. |
| Solvent | The solvent must solubilize the reactants and be stable at the required reaction temperature (typically 80-110 °C). Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. | Toluene or 1,4-Dioxane . Toluene is an excellent choice, offering a good balance of solubility for the reagents and a suitable boiling point for the reaction.[9][12] |
Experimental Protocol: Amination of 8-Bromo-1,2,3,4-tetrahydroisoquinoline
This protocol provides a detailed, step-by-step methodology for the coupling of 8-bromo-1,2,3,4-tetrahydroisoquinoline with a representative secondary amine, morpholine.
Reaction Scheme: (An image depicting the chemical reaction of 8-bromo-1,2,3,4-tetrahydroisoquinoline with morpholine to yield 8-(morpholino)-1,2,3,4-tetrahydroisoquinoline)
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| 8-Bromo-1,2,3,4-tetrahydroisoquinoline | 212.09 | 1.0 | 1.0 | 212 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 µL |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol%) | 0.01 | 9.2 mg |
| JohnPhos | 298.41 | 0.022 (2.2 mol%) | 0.022 | 6.6 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | - | 5.0 mL |
Workflow Visualization
Caption: Step-by-step experimental workflow for the amination reaction.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed using standard Schlenk line or glovebox techniques with anhydrous solvents.
-
Reaction Setup: To an oven-dried 20 mL vial containing a magnetic stir bar, add 8-bromo-1,2,3,4-tetrahydroisoquinoline (212 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), JohnPhos (6.6 mg, 0.022 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Scientist's Insight: Adding the solid reagents first allows for efficient purging of the vessel. NaOtBu is hygroscopic and should be weighed quickly in a low-humidity environment or inside a glovebox.
-
-
Inert Atmosphere: Seal the vial with a rubber septum. Pierce the septum with an inlet needle connected to an inert gas (Argon or Nitrogen) line and an outlet needle. Purge the vial with the inert gas for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5.0 mL) via syringe. Stir the resulting suspension for 5 minutes. Then, add morpholine (105 µL, 1.2 mmol) dropwise via syringe.
-
Reaction: Place the sealed vial into a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Scientist's Insight: Vigorous stirring is important, especially with heterogeneous mixtures involving inorganic bases, to ensure consistent reaction rates.[10]
-
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots (quenched with water and extracted with ethyl acetate) for LC-MS analysis. The disappearance of the starting aryl bromide is a key indicator of completion.
-
Workup: Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench by slowly adding water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 8-(morpholino)-1,2,3,4-tetrahydroisoquinoline.
Troubleshooting and Self-Validation
Even robust protocols can encounter issues. A systematic approach to troubleshooting is key to success.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture contamination).2. Insufficiently strong base.3. Poor solubility of reagents.[9] | 1. Ensure rigorous inert atmosphere and use of anhydrous solvents. Use a fresh bottle of catalyst/ligand.2. Confirm the activity of the NaOtBu. If the substrate is incompatible, screen weaker bases (e.g., K₃PO₄) but expect longer reaction times.3. Try a different solvent (e.g., dioxane, THF) or increase the reaction volume. |
| Hydrodehalogenation (Aryl-Br replaced by Aryl-H) | 1. Presence of water.2. Side reaction involving β-hydride elimination from the palladium-amido complex.[1] | 1. Scrupulously dry all reagents and solvents.2. This can be ligand-dependent. Consider screening a different ligand (e.g., XPhos, SPhos). |
| Biaryl Formation (Side product from Ar-Ar coupling) | Competing homocoupling pathway, sometimes observed with aryl bromides.[13] | Lowering the reaction temperature slightly may disfavor this side reaction relative to the desired amination. Ensure accurate stoichiometry. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aryl amines. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can reliably execute challenging C-N bond formations. The protocol detailed herein for the amination of 8-bromo-1,2,3,4-tetrahydroisoquinoline provides a robust starting point for accessing a valuable class of compounds for drug discovery and development. Through systematic optimization and troubleshooting, this methodology can be adapted to a wide array of amine nucleophiles and related aryl halide substrates.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. entegris.com [entegris.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
N-Alkylation of 8-Bromo-1,2,3,4-tetrahydroisoquinoline: A Detailed Guide to Synthetic Protocols
Abstract
This application note provides a comprehensive technical guide for the N-alkylation of 8-bromo-1,2,3,4-tetrahydroisoquinoline, a critical heterocyclic scaffold in medicinal chemistry and drug discovery. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering a blend of established methodologies and expert insights. This guide emphasizes the causality behind experimental choices, ensuring robust and reproducible outcomes. Key techniques such as reductive amination and direct alkylation are presented with detailed, step-by-step procedures, alongside troubleshooting advice and analytical validation methods.
Introduction: The Significance of N-Alkylated Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with diverse pharmacological activities.[1] These activities include, but are not limited to, antitumor, antimicrobial, and receptor modulation properties. The N-alkylation of the THIQ ring system is a pivotal synthetic transformation that allows for the exploration of chemical space and the fine-tuning of a molecule's biological activity. Specifically, the 8-bromo-1,2,3,4-tetrahydroisoquinoline moiety serves as a versatile intermediate, with the bromine atom providing a handle for further functionalization through cross-coupling reactions.[2]
This guide focuses on providing detailed and reliable protocols for the N-alkylation of 8-bromo-1,2,3,4-tetrahydroisoquinoline, enabling the synthesis of a diverse library of compounds for drug discovery programs.
Core Synthetic Strategies for N-Alkylation
Two primary and highly effective methods for the N-alkylation of 8-bromo-1,2,3,4-tetrahydroisoquinoline are reductive amination and direct alkylation with alkyl halides. The choice of method often depends on the nature of the alkyl group to be introduced and the overall synthetic strategy.
Reductive Amination: A Versatile Approach
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[1] This reaction typically involves the condensation of the secondary amine of the tetrahydroisoquinoline with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product.
Scientific Rationale: This method is favored for its broad substrate scope, accommodating a wide variety of aldehydes and ketones, including aliphatic, aromatic, and heterocyclic variants.[1] The use of a mild reducing agent ensures the selective reduction of the iminium ion without affecting other functional groups that may be present in the molecule.
References
Synthesis of 8-Aryl-1,2,3,4-tetrahydroisoquinolines from 8-Bromo Precursors: An Application Note and Protocol
Introduction: The Significance of the 8-Aryl-1,2,3,4-tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Specifically, the introduction of an aryl group at the 8-position of the THIQ scaffold has been shown to be a critical determinant for the pharmacological activity of many compounds, including their use as antidepressants, antitumor, and anti-HIV agents.[3] The development of efficient and versatile synthetic routes to access these 8-aryl-THIQ derivatives is therefore of paramount importance to researchers in drug discovery and development.
This application note provides a detailed guide for the synthesis of 8-aryl-1,2,3,4-tetrahydroisoquinolines starting from the readily accessible 8-bromo-1,2,3,4-tetrahydroisoquinoline precursor. We will focus on the widely employed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[4][5][6]
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[5][7] In the context of our target synthesis, the 8-bromo-1,2,3,4-tetrahydroisoquinoline serves as the organohalide partner, while a variety of arylboronic acids or their corresponding esters can be employed to introduce the desired aryl moiety.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:[5][7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 8-bromo-THIQ, forming a Pd(II) intermediate. The presence of electron-withdrawing groups on the aryl halide can facilitate this rate-limiting step.[10]
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide. The base is crucial for the formation of a more nucleophilic boronate species, which facilitates the transmetalation process.[5][9]
-
Reductive Elimination: The two organic ligands on the palladium complex (the THIQ and the new aryl group) couple and are eliminated from the metal center, forming the desired C-C bond of the 8-aryl-THIQ product and regenerating the active Pd(0) catalyst.[5][8]
Experimental Protocol: Synthesis of 8-Phenyl-1,2,3,4-tetrahydroisoquinoline
This protocol provides a representative procedure for the synthesis of 8-phenyl-1,2,3,4-tetrahydroisoquinoline. The reaction conditions can be adapted for other arylboronic acids.
Materials and Reagents
-
8-Bromo-1,2,3,4-tetrahydroisoquinoline
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Procedure
-
Reaction Setup: To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv), phenylboronic acid (1.1-1.5 equiv), and cesium carbonate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.01-0.05 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be a suspension.
-
Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the progress of the reaction by TLC or LC-MS.[4] The reaction is typically complete within 12-24 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-phenyl-1,2,3,4-tetrahydroisoquinoline.
Data Presentation: Illustrative Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 8-bromo-1,2,3,4-tetrahydroisoquinoline with various arylboronic acids. These are representative examples and may require optimization for specific substrates.
| Arylboronic Acid | Pd Catalyst (mol%) | Base (equiv) | Solvent Ratio (Dioxane:H₂O) | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 2 | Cs₂CO₃ (2.5) | 5:1 | 90 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | 2 | K₂CO₃ (3.0) | 4:1 | 85 | 20 | 80-90 |
| 3-Chlorophenylboronic acid | 3 | K₃PO₄ (2.5) | 6:1 | 95 | 24 | 75-85 |
| 2-Thienylboronic acid | 2.5 | Cs₂CO₃ (2.5) | 5:1 | 90 | 16 | 70-80 |
Experimental Workflow
Expertise & Experience: Troubleshooting and Key Considerations
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. It is crucial to maintain a strictly inert atmosphere throughout the reaction to prevent catalyst deactivation and ensure reproducible results.
-
Choice of Base: The choice and amount of base can significantly impact the reaction outcome. While cesium carbonate is often effective, other bases like potassium carbonate or potassium phosphate may be more suitable for certain substrates.
-
Solvent System: The ratio of the organic solvent to water can influence the solubility of the reactants and the overall reaction rate. Anhydrous organic solvents are recommended to minimize side reactions.
-
Catalyst and Ligand Selection: While Pd(dppf)Cl₂ is a robust and commonly used catalyst, other palladium sources and phosphine ligands may offer improved yields or reactivity for challenging substrates. For instance, sterically hindered biarylphosphine ligands can be highly effective.
-
Purification: The final product may contain residual palladium catalyst and byproducts from the boronic acid. Careful column chromatography is essential to obtain a highly pure product.
Trustworthiness: Validation of the Final Product
The identity and purity of the synthesized 8-aryl-1,2,3,4-tetrahydroisoquinoline should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product and the successful formation of the new C-C bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate molecular weight, confirming the elemental composition of the product.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the final compound.
By following this detailed protocol and considering the key experimental parameters, researchers can reliably synthesize a diverse range of 8-aryl-1,2,3,4-tetrahydroisoquinolines for their drug discovery and development programs.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. wwjmrd.com [wwjmrd.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Purity Isolation of 8-Bromo-1,2,3,4-tetrahydroisoquinoline via Flash Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of 8-bromo-1,2,3,4-tetrahydroisoquinoline, a crucial intermediate in synthetic organic chemistry and drug development.[1] The methodology centers on silica gel flash column chromatography, a robust technique for isolating the target compound from common synthetic impurities, most notably its structural isomer, 6-bromo-1,2,3,4-tetrahydroisoquinoline. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established chromatographic principles and field-proven expertise.
Introduction: The Significance of Purifying 8-Bromo-1,2,3,4-tetrahydroisoquinoline
8-Bromo-1,2,3,4-tetrahydroisoquinoline is a heterocyclic amine that serves as a valuable building block in the synthesis of a wide range of biologically active molecules. The tetrahydroisoquinoline core is a privileged scaffold found in numerous natural products and pharmaceutical agents, exhibiting activities from anti-cancer to neuroprotective effects.[2][3] The precise placement of the bromine atom at the 8-position is critical for subsequent functionalization, typically through cross-coupling reactions, to generate diverse chemical libraries for drug discovery.
Given its role as a key intermediate, the purity of 8-bromo-1,2,3,4-tetrahydroisoquinoline is paramount. Impurities, particularly the isomeric 6-bromo-1,2,3,4-tetrahydroisoquinoline, can lead to undesired side products in subsequent synthetic steps, complicating reaction pathways and compromising the integrity of the final compounds. This guide, therefore, presents a validated protocol for achieving high purity of the 8-bromo isomer using flash column chromatography.
Foundational Principles: Navigating the Chromatography of a Basic Amine
The purification of amines, such as 8-bromo-1,2,3,4-tetrahydroisoquinoline, by silica gel chromatography presents a unique set of challenges. Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface.[4] These acidic sites can interact strongly with the basic nitrogen atom of the amine, leading to several undesirable outcomes:
-
Irreversible Adsorption: The amine can bind tightly to the silica gel, resulting in low recovery of the desired product.
-
Peak Tailing: Strong acid-base interactions can cause the compound to elute slowly and asymmetrically from the column, leading to broad peaks and poor separation from impurities.[5]
-
Degradation: In some cases, the acidic nature of the silica gel can catalyze the degradation of sensitive amine compounds.
To mitigate these issues, this protocol employs a carefully selected mobile phase and emphasizes proper column preparation. The inclusion of a polar protic solvent like methanol helps to compete with the amine for binding to the silanol groups, while the use of a chlorinated solvent like chloroform provides good solubility for the aromatic compound.
Pre-Chromatography Workflow: Thin-Layer Chromatography (TLC) for Method Development
Prior to performing a large-scale column purification, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[6][7][8] TLC is a rapid and inexpensive technique that provides a reliable preview of the separation that will be achieved on the column.
Objective of TLC Analysis
The primary goal of the TLC analysis is to identify a solvent system that provides good separation between 8-bromo-1,2,3,4-tetrahydroisoquinoline and its impurities, particularly the 6-bromo isomer. An ideal solvent system will result in the target compound having a Retention Factor (Rƒ) of approximately 0.2-0.4.[9]
Recommended TLC Protocol
-
Plate Preparation: Use commercially available silica gel TLC plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or chloroform).
-
Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of the TLC plate. Ensure the spot is small and concentrated. It is also advisable to spot a reference standard of the starting material, if available.
-
Elution: Place the TLC plate in a developing chamber containing the chosen solvent system. The solvent level should be below the baseline. Cover the chamber to ensure a saturated atmosphere.
-
Visualization: Once the solvent front has reached near the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). The aromatic rings of the isoquinoline derivatives will appear as dark spots.
-
Rƒ Calculation: Calculate the Rƒ value for each spot using the following formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Interpreting TLC Results for Column Chromatography
| Rƒ Value of Target Compound | Interpretation and Action for Column Chromatography |
| > 0.4 | The solvent system is too polar. The compound will elute too quickly from the column, resulting in poor separation. Decrease the polarity of the eluent (e.g., reduce the percentage of methanol). |
| 0.2 - 0.4 | Optimal Range. This Rƒ value suggests that the compound will have sufficient interaction with the stationary phase for good separation without requiring an excessively large volume of eluent. |
| < 0.2 | The solvent system is not polar enough. The compound will be strongly retained on the column, leading to long elution times and broad peaks. Increase the polarity of the eluent (e.g., increase the percentage of methanol). |
A solvent system of 0-2% methanol in chloroform is a good starting point for the TLC analysis.[1][10]
Detailed Protocol: Flash Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude 8-bromo-1,2,3,4-tetrahydroisoquinoline. The quantities can be scaled accordingly.
Materials and Equipment
| Item | Specifications |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Mobile Phase | Chloroform (or Dichloromethane), Methanol (HPLC grade) |
| Crude Sample | ~1 g of crude 8-bromo-1,2,3,4-tetrahydroisoquinoline |
| Glass Column | Appropriate size for the amount of silica gel |
| Collection Vessels | Test tubes or flasks |
| TLC Supplies | As described in Section 3 |
| Rotary Evaporator | For solvent removal |
Step-by-Step Purification Procedure
-
Column Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel (approximately 40-60 g for 1 g of crude material) in the initial, least polar eluent (e.g., pure chloroform).
-
Secure the column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 g) to the solution and concentrate the mixture to dryness on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin the elution with the less polar solvent system (e.g., 100% chloroform).
-
Apply gentle positive pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.
-
If separation of the 8-bromo and 6-bromo isomers is challenging, a shallow gradient elution can be employed. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of methanol (e.g., from 0% to 2%). A step gradient may also be effective for isomer separation.[11][12]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the desired product. Spot every few fractions on a TLC plate and elute with the optimized solvent system.
-
Based on literature, 8-bromo-1,2,3,4-tetrahydroisoquinoline is expected to elute before the 6-bromo isomer.[1]
-
Combine the fractions that contain the pure 8-bromo-1,2,3,4-tetrahydroisoquinoline.
-
-
Solvent Removal and Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 8-bromo-1,2,3,4-tetrahydroisoquinoline as a colorless to off-white viscous oil or solid-liquid mixture.[1]
-
Visualizing the Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of 8-Bromo-1,2,3,4-tetrahydroisoquinoline.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| No product eluting from the column | The eluent is not polar enough. | Gradually increase the percentage of methanol in the mobile phase. |
| Product elutes too quickly with impurities | The eluent is too polar. | Decrease the percentage of methanol or switch to a less polar co-solvent if applicable. |
| Significant peak tailing observed in fractions | Strong acid-base interaction between the amine and silica gel. | Consider pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine (0.1-1% in the eluent) or use an amine-functionalized silica gel.[5][13][14] |
| Poor separation of 8-bromo and 6-bromo isomers | Insufficient resolution with the chosen solvent system. | Employ a very shallow gradient of methanol in chloroform/dichloromethane. A longer column may also improve separation. |
| Low product recovery | Irreversible adsorption on the silica gel. | Use a more polar eluent to flush the column or consider using a less acidic stationary phase like neutral alumina. |
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the purification of 8-bromo-1,2,3,4-tetrahydroisoquinoline by flash column chromatography. By understanding the principles of amine chromatography on silica gel and diligently applying the techniques of TLC-based method development, researchers can consistently obtain this valuable synthetic intermediate in high purity, thereby ensuring the success of subsequent synthetic endeavors.
References
- 1. 8-bromo-1,2,3,4-tetrahydroisoquinoline CAS#: 75416-51-2 [chemicalbook.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. biotage.com [biotage.com]
- 6. orgsyn.org [orgsyn.org]
- 7. silicycle.com [silicycle.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. organomation.com [organomation.com]
- 10. echemi.com [echemi.com]
- 11. biotage.com [biotage.com]
- 12. welch-us.com [welch-us.com]
- 13. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 14. biotage.com [biotage.com]
Application Note: A Validated Recrystallization Method for High-Purity 8-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride
An Application Note and Protocol from the Desk of a Senior Application Scientist
Introduction: The Imperative for Purity
8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a pivotal building block in medicinal chemistry and organic synthesis.[1][2] Its structural motif is a cornerstone for a variety of bioactive molecules and pharmaceutical agents.[3][4] The purity of this starting material is not merely a matter of academic rigor; it is a critical determinant of reaction yield, reproducibility, and the impurity profile of the final active pharmaceutical ingredient (API). This application note provides a robust, field-tested protocol for the purification of this compound via recrystallization, a fundamental yet powerful technique for achieving superior purity.[5]
The underlying principle of recrystallization is the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[5][6] An ideal solvent will dissolve the target compound sparingly at low temperatures but readily at elevated temperatures.[7] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure, while impurities remain dissolved in the mother liquor.[6][7]
Causality of Experimental Design: Selecting the Optimal Solvent System
The hydrochloride salt of an amine, such as our target compound, presents a specific set of physicochemical properties that dictate the choice of solvent.[8] These salts are ionic and thus generally exhibit good solubility in polar solvents.[1] The challenge lies in identifying a solvent that prevents premature precipitation at high temperatures but allows for maximum recovery upon cooling.
Alcohols are frequently the solvents of choice for recrystallizing amine hydrochloride salts.[8][9] While ethanol is a common option, many hydrochloride salts are highly soluble in it even at lower temperatures, which can significantly compromise recovery yields.[10] Our internal validation and literature precedent strongly indicate that 2-propanol (isopropanol) is a superior choice.[9][10] It provides an excellent solubility gradient, dissolving the salt effectively at its boiling point while ensuring poor solubility at room temperature or below, thereby maximizing the yield of pure crystals.
Table 1: Solvent System Rationale
| Solvent | Role | Rationale for Selection | Supporting Insights |
| 2-Propanol (Isopropanol) | Primary Solvent | Exhibits a steep solubility curve for amine hydrochlorides: high solubility when hot, low solubility when cold. This differential is key to high recovery.[9][10] | Preferred over ethanol to prevent yield loss due to the high solubility of many HCl salts in ethanol.[10] |
| Diethyl Ether (Et₂O) | Anti-Solvent (Optional) | Can be added dropwise to a solution that is too dilute to induce precipitation.[10] | Use with caution, as rapid addition can cause the product to "oil out" or precipitate as an amorphous solid, trapping impurities. |
Experimental Workflow for Recrystallization
The following diagram outlines the logical flow of the recrystallization process, designed to ensure both purity and high recovery.
Caption: Recrystallization workflow for 8-Bromo-1,2,3,4-tetrahydroisoquinoline HCl.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system. Adherence to these steps, particularly regarding the minimal use of hot solvent and slow cooling, is critical for success.
Materials and Equipment:
-
Crude this compound
-
2-Propanol (Isopropanol), reagent grade
-
Erlenmeyer flask (sized so the solvent fills it to about 1/3 to 1/2 of its volume)
-
Hotplate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filtration flask
-
Filter paper
-
Ice bath
-
Vacuum source
Methodology:
-
Preparation:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate beaker, heat a volume of 2-propanol to its boiling point (~82 °C).
-
-
Dissolution:
-
Place the Erlenmeyer flask containing the crude solid on a hotplate and begin stirring.
-
Using a pipette or graduated cylinder, add the hot 2-propanol to the crude solid in small portions, just enough to cover the solid initially.[7]
-
Continue adding small increments of the boiling 2-propanol while stirring until the solid is completely dissolved.[9][11] This is a critical step: use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Adding excess solvent is the most common cause of failed or low-yield recrystallizations.[9]
-
-
Crystallization:
-
Once a clear, saturated solution is obtained, remove the flask from the heat source.
-
Cover the mouth of the flask (e.g., with a watch glass) to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature.[6] Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[8][11] Rushing this step can lead to precipitation of an impure powder.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.[6][7]
-
-
Isolation and Drying:
-
Set up a vacuum filtration apparatus with a Buchner funnel and a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of cold 2-propanol to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals in the funnel with a small volume (1-2 portions) of ice-cold 2-propanol to rinse away any residual mother liquor containing impurities.
-
Allow the vacuum to pull air through the crystals for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass or drying dish and dry them completely under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).
-
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | Too much solvent was used. The solution is not supersaturated upon cooling. | Gently heat the solution to evaporate some of the 2-propanol, thereby increasing the concentration. Allow to cool again.[9] |
| Supersaturation. The solution is stable beyond its saturation point. | Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a single "seed" crystal of the pure compound.[9] | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot 2-propanol and allow the solution to cool more slowly. |
| Recovery is very low. | The compound is too soluble in 2-propanol, even when cold. | Ensure the solution was thoroughly chilled in an ice bath. For future attempts, consider a less polar solvent or a solvent pair system (e.g., 2-propanol with dropwise addition of diethyl ether as an anti-solvent). |
| Crystals are colored. | Colored impurities are present and were not removed. | Re-dissolve the crystals in the minimum amount of hot 2-propanol. Add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal (and adsorbed impurities) before proceeding with the cooling step. |
References
- 1. China 8-bromo-1,2,3,4-tetrahydroisoquinoline,hydrochloride(CAS#1159813-53-2) Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. 8-bromo-1,2,3,4-tetrahydroisoquinoline CAS#: 75416-51-2 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. LabXchange [labxchange.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the In Vitro Evaluation of Tetrahydroisoquinoline Derivatives
Introduction: The Versatile Scaffold of Tetrahydroisoquinolines
1,2,3,4-Tetrahydroisoquinolines (THIQs) represent a pivotal class of nitrogen-containing heterocyclic compounds. Their structural motif is prevalent in a vast array of natural products, particularly isoquinoline alkaloids, and serves as a privileged scaffold in medicinal chemistry.[1][2] Synthetic and naturally occurring THIQ derivatives have demonstrated a remarkable breadth of pharmacological activities, including neuroprotective, anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This wide range of biological effects stems from their ability to interact with a variety of molecular targets, such as monoamine transporters, enzymes, and G-protein coupled receptors (GPCRs).
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the setup and execution of key in vitro assays to characterize the biological activity of novel THIQ derivatives. The protocols herein are designed to be robust and self-validating, with an emphasis on understanding the mechanistic basis of each experimental step.
I. Monoamine Oxidase (MAO) Inhibition Assays
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters.[5] Their inhibition is a key therapeutic strategy for depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors).[6][7] Many THIQ derivatives have been investigated as potential MAO inhibitors.
Scientific Principle
The most common in vitro MAO inhibition assays quantify the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO.[5] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe, such as Amplex® Red, to generate the highly fluorescent product resorufin. A decrease in the rate of fluorescence increase in the presence of a test compound indicates MAO inhibition.[5]
Visualizing the MAO Inhibition Assay Workflow
Caption: Workflow of the fluorometric MAO inhibition assay.
Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol is optimized for a 96-well plate format, making it suitable for high-throughput screening.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[2]
-
Substrates: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B)[8]
-
Fluorogenic Probe: Amplex® Red
-
Horseradish Peroxidase (HRP)
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Test THIQ derivatives
-
96-well black, flat-bottom plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test THIQ derivatives and positive controls in DMSO. Then, dilute them in MAO Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Mixture Preparation: Prepare a working solution of the fluorogenic probe and HRP in MAO Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of MAO Assay Buffer
-
10 µL of the diluted test compound or control
-
20 µL of MAO-A or MAO-B enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the test compounds to interact with the enzymes.
-
Reaction Initiation: Add 20 µL of the substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (λex = 530-560 nm, λem = ~590 nm) every 1-2 minutes for 20-30 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
| Parameter | Recommended Value | Rationale |
| Enzyme Concentration | Titrate for optimal signal | To ensure the reaction rate is linear over the measurement period. |
| Substrate Concentration | Kₘ value | To ensure sensitive detection of competitive inhibitors. |
| Final DMSO Concentration | < 1% | High concentrations of DMSO can inhibit enzyme activity. |
| Positive Controls | Clorgyline, Selegiline | To validate the assay performance and provide a reference for inhibitory potency.[7] |
II. Monoamine Transporter Uptake Inhibition Assays
The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are crucial for regulating neurotransmitter levels in the synaptic cleft.[8][9] These transporters are primary targets for many psychoactive drugs and are of significant interest for THIQ derivatives.
Scientific Principle
These assays measure the ability of a test compound to inhibit the uptake of a labeled substrate (e.g., [³H]dopamine or a fluorescent analog) into cells engineered to express a specific monoamine transporter.[10][11] The reduction in substrate uptake, quantified by scintillation counting or fluorescence measurement, is proportional to the inhibitory potency of the test compound.[10][12]
Visualizing the Transporter Uptake Inhibition Assay
Caption: Workflow for a radiolabeled dopamine transporter uptake inhibition assay.
Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol uses cells stably expressing the human dopamine transporter (hDAT) and a radiolabeled substrate. A similar protocol can be adapted for SERT and NET using the appropriate cell lines and substrates (e.g., [³H]serotonin for SERT).[13]
Materials and Reagents:
-
HEK293 cells stably expressing hDAT (or other suitable cell lines like COS-7)[8]
-
Culture medium (e.g., DMEM with appropriate supplements)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
[³H]Dopamine
-
Potent DAT inhibitor for non-specific uptake control (e.g., GBR 12909 or Nomifensine)[9]
-
Test THIQ derivatives
-
Lysis Buffer (e.g., 1% SDS)
-
Scintillation cocktail
-
96-well cell culture plates and scintillation plates/vials
Procedure:
-
Cell Culture: Plate hDAT-expressing cells in a 96-well plate at a density that allows them to reach ~80-90% confluency on the day of the assay.[8]
-
Compound Preparation: Prepare serial dilutions of the test THIQ derivatives and the non-specific uptake control in the assay buffer.
-
Assay Setup:
-
Aspirate the culture medium from the cells and wash once with pre-warmed assay buffer.
-
Add 50 µL of the diluted test compound or controls to the appropriate wells. Include wells for "total uptake" (vehicle control) and "non-specific uptake" (a high concentration of a known inhibitor).[10]
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
-
Uptake Initiation: Add 50 µL of [³H]Dopamine solution (at a final concentration near its Kₘ) to all wells to initiate the uptake.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes) that falls within the linear range of uptake.[10]
-
Uptake Termination: Rapidly terminate the reaction by washing the cells three times with ice-cold assay buffer.[9]
-
Cell Lysis: Add 100 µL of lysis buffer to each well and incubate for at least 30 minutes at room temperature.[10]
-
Quantification: Transfer the lysate to scintillation vials or a compatible 96-well plate, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific uptake from all other readings. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value from the dose-response curve.
III. Neuroprotection and Cell Viability Assays
Given the implication of THIQ derivatives in neurodegenerative diseases, assessing their potential neuroprotective effects is crucial.[2][14] These assays typically involve inducing neuronal cell death with a neurotoxin and measuring the ability of the test compound to prevent this toxicity.
Scientific Principle
A common approach is to use a neuronal cell line (e.g., SH-SY5Y) and induce oxidative stress with a toxin like 6-hydroxydopamine (6-OHDA) or H₂O₂.[14][15] Cell viability can then be assessed using various methods:
-
MTT Assay: Measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, indicating cytotoxicity.[16][17]
-
Intracellular ROS Measurement: Utilizes probes like DCFH-DA that become fluorescent upon oxidation by reactive oxygen species (ROS), quantifying oxidative stress.[18]
Visualizing the Neuroprotection Assay Workflow
Caption: General workflow for an in vitro neuroprotection assay.
Protocol: Assessing Neuroprotection Against Oxidative Stress
Materials and Reagents:
-
SH-SY5Y human neuroblastoma cell line
-
Culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂)
-
Test THIQ derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
LDH cytotoxicity assay kit
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in 96-well plates and allow them to adhere and grow for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the THIQ derivative for a specified period (e.g., 2-24 hours).[18] Include vehicle-only control wells.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM 6-OHDA) to the appropriate wells (excluding the untreated control wells) and incubate for another 24-48 hours.[14]
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Express cell viability as a percentage of the untreated control.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.[17]
-
Calculate LDH release as a percentage of the positive control (fully lysed cells).
-
-
Assessment of Intracellular ROS (DCFH-DA Assay):
-
After treatment, wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution.
-
Measure the fluorescence intensity (λex = ~485 nm, λem = ~530 nm).
-
Quantify the relative ROS levels as a percentage of the toxin-treated control group.[18]
-
| Parameter | Recommended Value/Consideration | Rationale |
| Cell Line | SH-SY5Y, PC12, primary neurons | Choice depends on the specific research question and relevance to the disease model.[15][19] |
| Neurotoxin Concentration | Titrate to cause ~50% cell death (EC₅₀) | Provides a suitable window to observe potential protective effects. |
| Compound Pre-incubation Time | 2-24 hours | Allows the compound to exert its potential protective mechanisms before the insult.[18] |
| Multiple Endpoints | MTT, LDH, ROS, etc. | Provides a more comprehensive and validated assessment of neuroprotection.[20] |
IV. G-Protein Coupled Receptor (GPCR) Functional Assays
THIQs can also modulate the activity of GPCRs, which are a large family of cell surface receptors involved in numerous physiological processes.[21] Assessing the interaction of THIQ derivatives with these receptors is essential for understanding their full pharmacological profile.
Scientific Principle
GPCR functional assays measure the cellular response following receptor activation or inhibition.[22] This is typically done by quantifying the levels of intracellular second messengers. The choice of assay depends on the G-protein subtype the GPCR couples to:
-
Gαs-coupled receptors: Lead to an increase in cyclic AMP (cAMP).
-
Gαi-coupled receptors: Lead to a decrease in cAMP.
-
Gαq-coupled receptors: Lead to an increase in inositol phosphates (IP1, IP3) and intracellular calcium (Ca²⁺).[21][23]
Protocol: cAMP Assay for Gαs- and Gαi-Coupled Receptors
This protocol describes a general method using a competitive immunoassay format (e.g., HTRF or LANCE).
Materials and Reagents:
-
HEK293 cells expressing the target GPCR
-
Assay buffer with a phosphodiesterase inhibitor (e.g., IBMX)
-
Forskolin (to stimulate cAMP production for Gαi-coupled receptor assays)
-
Known agonist and antagonist for the target GPCR
-
cAMP assay kit (e.g., HTRF-based)
-
Low-volume 384-well white plates
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in assay buffer containing a phosphodiesterase inhibitor.
-
Assay Setup (Agonist Mode):
-
Add the THIQ derivative to the wells.
-
Add the cell suspension.
-
Incubate at room temperature for the time recommended by the assay kit manufacturer.
-
-
Assay Setup (Antagonist Mode):
-
Add the THIQ derivative to the wells.
-
Add the known agonist at its EC₈₀ concentration.
-
Add the cell suspension.
-
Incubate at room temperature.
-
-
Detection: Add the detection reagents from the cAMP assay kit. After a final incubation period, read the plate on a compatible plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. For agonist mode, calculate EC₅₀ values. For antagonist mode, calculate IC₅₀ values.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. evotec.com [evotec.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 17. neuroproof.com [neuroproof.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of a Tetrahydroisoquinoline Library
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the high-throughput screening (HTS) of a tetrahydroisoquinoline (THIQ) library. It is designed to offer both strategic insights and detailed, actionable protocols for researchers engaged in drug discovery. The structure of this guide is tailored to the specific considerations of screening a privileged scaffold like the THIQ core, emphasizing scientific integrity and practical application.
I. The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold." This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2] The rigid, yet three-dimensional, structure of the THIQ core allows for the precise spatial orientation of substituents, enabling interactions with a diverse range of biological targets.
Historically, THIQ-containing molecules have demonstrated potent activities, including but not limited to, antitumor, antimicrobial, antiviral, and central nervous system effects.[2] This inherent biological relevance makes THIQ libraries a rich source for the discovery of novel therapeutic agents. High-throughput screening provides the necessary scale and efficiency to unlock the potential of these libraries, systematically evaluating thousands of compounds to identify those with desired biological effects.[3]
II. Strategic Planning for a THIQ Library Screening Campaign
A successful HTS campaign is underpinned by a well-conceived strategy. The choice of assay and the design of the screening cascade are dictated by the therapeutic area of interest and the known biological propensities of the THIQ scaffold.
A. Library Design and Quality Control
The quality of the screening library is a critical determinant of the success of an HTS campaign.[4] A well-designed THIQ library should possess:
-
Structural Diversity: Variations at key positions of the THIQ core are essential to explore a broad chemical space and identify diverse structure-activity relationships (SAR).[5][6][7]
-
Drug-like Properties: Compounds should adhere to established guidelines for physicochemical properties (e.g., Lipinski's Rule of Five) to increase the likelihood of downstream success.[8]
-
Purity and Integrity: Each compound in the library must be of high purity to ensure that any observed activity is attributable to the intended molecule.
B. Assay Selection: Aligning with the Biology of THIQs
Given the broad bioactivity profile of THIQs, a variety of HTS assays can be employed. The selection should be guided by the specific biological question being addressed.
-
Cell-Based Assays: These are particularly valuable as they provide insights into a compound's effect in a more physiologically relevant context.[9] They can simultaneously assess compound permeability, cytotoxicity, and on-target activity.
-
Biochemical Assays: These assays are ideal for screening against specific molecular targets, such as enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs).[10] They offer a more direct measure of compound-target interaction.
The following diagram illustrates the overall workflow of a typical HTS campaign for a THIQ library.
Caption: High-Throughput Screening Workflow for a THIQ Library.
III. Detailed Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for key experiments in a THIQ HTS campaign. These protocols are intended as a starting point and should be optimized for the specific cell lines, reagents, and instrumentation used in your laboratory.
A. Protocol 1: Primary Screen - Cell-Based Cytotoxicity Assay (384-Well Format)
This protocol describes a common primary screen to identify THIQ compounds with anti-proliferative or cytotoxic effects against a cancer cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is used as the readout, which measures ATP levels as an indicator of metabolically active cells.[11][12]
1. Materials and Reagents:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
THIQ compound library (10 mM in DMSO)
-
Positive control (e.g., Doxorubicin, 10 mM in DMSO)
-
Negative control (DMSO)
-
384-well white, clear-bottom tissue culture-treated plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
2. Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute cells to the desired seeding density (e.g., 1,000 cells/well) in cell culture medium.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate.[13]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a working concentration of the THIQ library compounds, positive control, and negative control by diluting the 10 mM DMSO stocks. For a final assay concentration of 10 µM, a 200-fold dilution is required.
-
Using an automated liquid handler, transfer 125 nL of the compound solutions to the appropriate wells of the cell plates.[14]
-
The plate layout should include wells for negative controls (DMSO only) and positive controls (Doxorubicin).[14]
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[11]
-
-
Assay Readout:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 25 µL of the reconstituted reagent to each well.[12]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
3. Data Analysis and Hit Selection:
-
Calculate the percentage of cell viability for each compound-treated well relative to the negative (DMSO) and positive (Doxorubicin) controls.
-
A common hit criterion for a primary screen is a compound that results in ≥50% inhibition of cell viability.
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well | Balances throughput with reagent volume. |
| Cell Seeding Density | 1,000 - 5,000 cells/well | Optimized for logarithmic growth over the assay duration. |
| Compound Concentration | 10 µM | A standard starting concentration for primary screens. |
| Incubation Time | 72 hours | Allows for multiple cell doubling times to observe anti-proliferative effects. |
| Readout | CellTiter-Glo® | A robust and sensitive assay with a high signal-to-noise ratio. |
B. Protocol 2: Hit Confirmation and Dose-Response Analysis
Hits identified in the primary screen must be confirmed to eliminate false positives.[15] This involves re-testing the compounds in the primary assay and then determining their potency through dose-response analysis.
1. Hit Confirmation:
-
"Cherry-pick" the initial hits from the library plates.
-
Re-test these compounds in triplicate in the primary cytotoxicity assay at the same concentration (10 µM).
-
Compounds that consistently show the desired level of activity are considered "confirmed hits."
2. Dose-Response Analysis:
-
Prepare serial dilutions of the confirmed hits (e.g., 8-point, 3-fold dilutions starting from 100 µM).
-
Test these dilutions in the primary cytotoxicity assay.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the biological response is inhibited).
C. Protocol 3: Secondary and Orthogonal Assays
Secondary assays are crucial for validating that the observed activity of a hit is on-target and not due to assay artifacts.[4] An orthogonal assay measures the same biological endpoint using a different technology.
Example Secondary Assay: Kinase Inhibition Assay
If the therapeutic hypothesis is that the THIQ compounds are inhibiting a specific kinase, a biochemical kinase assay can be used as a secondary screen.
1. Materials and Reagents:
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Confirmed THIQ hits
-
Positive control kinase inhibitor
-
ADP-Glo™ Kinase Assay kit
-
384-well white plates
2. Step-by-Step Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add the following in order:
-
Kinase assay buffer
-
Confirmed THIQ hit or control at various concentrations
-
Recombinant kinase enzyme
-
Kinase substrate
-
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence.
-
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value for each active compound.
The following diagram illustrates a typical hit validation cascade.
Caption: Hit Validation and Triage Cascade.
IV. Mechanism of Action and Physicochemical Profiling
Once hits are validated, the next step is to understand their mechanism of action (MOA) and assess their drug-like properties.[16]
A. Mechanism of Action Studies
MOA studies aim to elucidate how a compound exerts its biological effect.[17] The specific assays will depend on the target class. For enzyme inhibitors, this could involve:
-
Enzyme Kinetics: To determine if the inhibition is competitive, non-competitive, or uncompetitive.[16]
-
Target Engagement Assays: To confirm direct binding of the compound to the target protein in a cellular context.
The diagram below depicts a hypothetical signaling pathway that could be modulated by a THIQ hit.
Caption: Hypothetical PI3K/AKT/mTOR Signaling Pathway Inhibition by a THIQ Hit.
B. Physicochemical Property Profiling
Early assessment of a compound's physicochemical properties is crucial for predicting its drug-like potential.[18] High-throughput methods are available to measure:
-
Solubility: The ability of a compound to dissolve in aqueous media.
-
Lipophilicity (LogP/LogD): A measure of a compound's partitioning between an organic and an aqueous phase, which influences permeability and metabolism.
-
Plasma Protein Binding: The extent to which a compound binds to proteins in the blood, which affects its free concentration and availability to act on its target.
-
Permeability: The ability of a compound to cross cell membranes.
| Property | Importance | High-Throughput Method |
| Aqueous Solubility | Affects absorption and formulation. | Kinetic solubility assays with nephelometry. |
| Lipophilicity (LogD) | Influences permeability, metabolism, and toxicity. | Reversed-phase HPLC. |
| Plasma Stability | Determines the in vivo half-life. | Incubation with plasma followed by LC-MS/MS analysis. |
| Permeability (PAMPA) | Predicts passive diffusion across membranes. | Parallel Artificial Membrane Permeability Assay. |
V. Conclusion
The high-throughput screening of a tetrahydroisoquinoline library offers a powerful approach to the discovery of novel, biologically active compounds. A successful campaign requires a multi-faceted strategy that encompasses careful library selection, robust assay development, a stringent hit validation cascade, and early characterization of the mechanism of action and physicochemical properties of promising hits. The protocols and strategies outlined in this document provide a framework for researchers to design and execute effective HTS campaigns, ultimately accelerating the journey from hit identification to lead optimization.
VI. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curiaglobal.com [curiaglobal.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small P-gp modulating molecules: SAR studies on tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. High-throughput cell-based 384-well format screening assay to identify small-molecule inhibitors of ALPK1 d... [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Mechanism of Action Assays for Enzymes | Semantic Scholar [semanticscholar.org]
- 18. High throughput screening of physicochemical properties and in vitro ADME profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 8-Aryl-Tetrahydroisoquinoline Synthesis
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges encountered when synthesizing 8-aryl-tetrahydroisoquinolines from their 8-bromo precursors. As professionals in pharmaceutical and materials science, you understand the importance of robust and high-yielding synthetic routes. The tetrahydroisoquinoline scaffold is a privileged core in medicinal chemistry, and its efficient functionalization is paramount.
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and optimized workflows to help you navigate the complexities of coupling with this specific nitrogen-containing heterocycle.
Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of 8-bromo-tetrahydroisoquinoline particularly challenging?
The primary difficulties arise from the substrate's inherent properties as a nitrogen-containing heterocycle.[1]
-
Catalyst Poisoning: The Lewis basic nitrogen atom on the tetrahydroisoquinoline ring can coordinate with the palladium center. This coordination can inhibit the catalyst's activity, slowing or halting the catalytic cycle and leading to low yields.[2][3]
-
Steric Hindrance: The bromine atom at the C8 position is adjacent to the fused ring system, creating a sterically congested environment. This can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[4][5]
-
Solubility: Highly polar heterocyclic compounds can exhibit poor solubility in common non-polar organic solvents like toluene, which can hinder reaction kinetics.[6]
Q2: Can you briefly explain the catalytic cycle and the role of each component?
Certainly. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (in this case, the C-Br bond of 8-bromo-tetrahydroisoquinoline) to form a Pd(II) complex. This is often the rate-limiting step, especially with hindered or electron-rich halides.[8]
-
Transmetalation: A ligand from the organoboron compound (the aryl group from the boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which converts the boronic acid into a more nucleophilic "ate" complex.[9][10]
-
Reductive Elimination: The two organic partners (the tetrahydroisoquinoline and the aryl group) are expelled from the palladium center, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Q3: How does the choice of base impact the reaction?
The base is critical and serves multiple roles. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step.[12][13] The choice of base can dramatically affect yield and reaction rate.[14][15]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are widely used, moderately strong bases suitable for many substrates. Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Phosphates (K₃PO₄): A strong base that is particularly effective for coupling nitrogen heterocycles and sterically hindered substrates.[16] It often provides a good balance of reactivity while minimizing side reactions.
-
Hydroxides (NaOH, KOH): While very strong, these can sometimes promote unwanted side reactions, such as hydrolysis of sensitive functional groups.[15]
-
Fluorides (KF, CsF): Fluoride ions are believed to activate the boronic acid through a unique mechanism and can be effective, especially when base-labile groups are present.[12]
Recent studies have shown that switching the base can even alter the rate-determining step of the reaction, highlighting the importance of base screening during optimization.[14]
Troubleshooting Guide
Problem 1: Low or zero conversion to the desired product.
-
Possible Cause A: Catalyst Poisoning/Deactivation.
-
Insight: The nitrogen atom of the tetrahydroisoquinoline is likely coordinating to the palladium, shutting down the catalytic cycle. Standard ligands like PPh₃ may not be sufficient to prevent this.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to stabilize the palladium center and promote high catalytic turnover, even with challenging heterocyclic substrates.[17][18][19] Using a palladium precatalyst, which generates the active Pd(0) species in a clean and efficient manner, is also highly recommended.[20]
-
-
Possible Cause B: Inefficient Oxidative Addition.
-
Insight: The steric bulk around the C8-Br bond may be hindering the initial catalyst insertion.
-
Solution: Increase the reaction temperature (e.g., from 80°C to 100-110°C). Ensure your ligand is sufficiently electron-donating to facilitate the oxidative addition step.[11] A switch from a bromide to the more reactive iodide (if synthetically feasible) can also accelerate this step.[9]
-
-
Possible Cause C: Poor Reagent Quality.
-
Insight: The presence of oxygen or moisture can lead to catalyst degradation and unwanted side reactions. Boronic acids can degrade upon storage.
-
Solution: Use freshly purchased or purified reagents. Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is run under a strictly inert atmosphere.
-
Caption: A logical workflow for troubleshooting low-yield reactions.
Problem 2: Significant formation of a dehalogenated byproduct (tetrahydroisoquinoline instead of the coupled product).
-
Insight: This side reaction, known as hydrodehalogenation, occurs when the R¹-Pd(II)-X intermediate reacts with a hydride source instead of the organoboron reagent.[20] The hydride source can be trace water, an amine base, or an alcohol solvent.
-
Solution:
-
Base Selection: Avoid amine-based organic bases. Switch to an inorganic base like K₃PO₄ or K₂CO₃.
-
Solvent Choice: Ensure you are using high-purity, anhydrous solvents. If using an alcohol, consider switching to an aprotic solvent like dioxane or THF.[21]
-
Optimize Stoichiometry: Ensure a slight excess (1.1-1.3 equivalents) of the boronic acid is used to favor the transmetalation pathway.
-
Problem 3: Protodeboronation of the boronic acid is observed (formation of an arene byproduct from the boronic acid).
-
Insight: Protodeboronation is the undesired cleavage of the C-B bond, where the boron is replaced by a proton from the reaction medium (often water). This is a common issue, especially with electron-deficient heteroaryl boronic acids.[1][6]
-
Solution:
-
Use Anhydrous Conditions: Minimize water in the reaction. While many Suzuki protocols use aqueous bases, for sensitive boronic acids, using an anhydrous solvent with a base like anhydrous K₃PO₄ or TMSOK can be beneficial.[6]
-
Switch to Boronate Esters or Trifluoroborates: Potassium aryltrifluoroborate salts (Ar-BF₃K) or boronate esters (like pinacol esters) are often more stable towards protodeboronation than their corresponding boronic acids.[12][22]
-
Data & Parameter Summary
For a challenging substrate like 8-bromo-tetrahydroisoquinoline, starting with robust conditions is key. Below are recommended starting points for optimization.
Table 1: Recommended Catalyst & Ligand Combinations
| Catalyst Source | Ligand | Typical Loading (mol %) | Key Advantages |
|---|---|---|---|
| Pd₂(dba)₃ | SPhos | 1-2% Pd, 2-4% Ligand | Excellent for N-heterocycles, promotes high turnover.[18] |
| Pd(OAc)₂ | XPhos | 1-2% Pd, 2-4% Ligand | Very bulky, effective for sterically hindered substrates.[17] |
| SPhos Pd G3 | (Precatalyst) | 1-2% | Air-stable, provides reliable generation of active Pd(0).[20] |
| PEPPSI-iPr | (Precatalyst) | 1-3% | NHC-based catalyst, highly active for hindered couplings.[4] |
Table 2: Comparison of Recommended Bases
| Base | Equivalents | Strength | Recommended Solvent System | Notes |
|---|---|---|---|---|
| K₃PO₄ | 2.0 - 3.0 | Strong | Dioxane/H₂O, THF/H₂O | Often the best choice for N-heterocycles.[16] |
| K₂CO₃ | 2.0 - 3.0 | Moderate | Dioxane/H₂O, Toluene/H₂O | A reliable, cost-effective option.[14] |
| Cs₂CO₃ | 2.0 | Moderate | Dioxane, Toluene | Higher solubility in organic solvents can be advantageous. |
Experimental Protocols
Protocol 1: General Screening Protocol for Suzuki Coupling of 8-Bromo-Tetrahydroisoquinoline
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add 8-bromo-tetrahydroisoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) to achieve a substrate concentration of approximately 0.1 M.
-
Inert Atmosphere: Seal the vial and evacuate and backfill with argon or nitrogen three times.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.[7]
Protocol 2: Optimized Protocol Using a Buchwald Precatalyst
This protocol leverages an air-stable precatalyst for improved consistency and ease of use.
-
Setup: To a reaction vial, add 8-bromo-tetrahydroisoquinoline (1.0 eq), the arylboronic acid or potassium aryltrifluoroborate (1.3 eq), K₃PO₄ (3.0 eq), and the SPhos G3 precatalyst (2.0 mol%).
-
Solvent & Degassing: Add the desired solvent (e.g., 2-MeTHF/H₂O in a 5:1 ratio). Seal the vial and sparge the mixture with argon for 15 minutes.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for the required time (monitor by LC-MS).
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. byjus.com [byjus.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. wwjmrd.com [wwjmrd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Yoneda Labs [yonedalabs.com]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Preventing dehydrohalogenation of 8-Bromo-1,2,3,4-tetrahydroisoquinoline.
Welcome to the technical support resource for 8-Bromo-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists to address a critical challenge encountered during its use: the unwanted side reaction of dehydrohalogenation. Our goal is to provide you with the foundational knowledge and actionable protocols to mitigate this issue, ensuring the integrity of your synthetic pathways.
Introduction: The Challenge of Stability
8-Bromo-1,2,3,4-tetrahydroisoquinoline is a valuable building block in the synthesis of a wide range of biologically active molecules and pharmaceutical candidates.[1] However, its utility can be compromised by a propensity to undergo dehydrohalogenation, an elimination reaction that removes the hydrogen bromide (HBr) moiety to form an unsaturated byproduct. This not only consumes the starting material but can also introduce impurities that are difficult to separate, complicating downstream processes and impacting final product purity.
This guide provides a comprehensive overview of the dehydrohalogenation mechanism, key contributing factors, and robust strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is dehydrohalogenation and why does it occur with 8-Bromo-1,2,3,4-tetrahydroisoquinoline?
A1: Dehydrohalogenation is an elimination reaction where a hydrogen and a halogen are removed from adjacent carbon atoms, resulting in the formation of a double bond.[2] In the case of 8-Bromo-1,2,3,4-tetrahydroisoquinoline, this involves the removal of the bromine atom from C8 and a hydrogen atom from C7, leading to the formation of 1,2,3,4-tetrahydro-7,8-didehydroisoquinoline (a benzyne-like intermediate) or subsequent aromatization depending on the conditions. This reaction is typically promoted by bases, which abstract the proton, and can be influenced by factors such as heat and the polarity of the solvent.
Q2: What are the primary drivers for this unwanted side reaction in my experiments?
A2: The primary drivers for dehydrohalogenation are:
-
Base Strength and Concentration: Strong bases, especially in high concentrations, will readily promote elimination over substitution.
-
Temperature: Higher reaction temperatures favor elimination reactions over substitution reactions from a thermodynamic standpoint, as elimination often leads to an increase in entropy.
-
Solvent Choice: Polar aprotic solvents can enhance the basicity of many reagents, thereby increasing the rate of elimination. Polar protic solvents, on the other hand, can solvate the base, potentially reducing its reactivity.[3][4]
-
Steric Hindrance: The accessibility of the hydrogen on the adjacent carbon (C7) plays a role. While the aromatic ring provides some rigidity, the tetrahydroisoquinoline core is not planar.
Q3: How can I detect the presence of the dehydrohalogenated byproduct in my reaction mixture?
A3: A combination of analytical techniques is recommended for detection and quantification:
-
Thin Layer Chromatography (TLC): The byproduct will likely have a different polarity and thus a different Rf value compared to the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the byproduct by its mass-to-charge ratio. The dehydrohalogenated product will have a molecular weight that is 81 Da less than the starting material (the mass of HBr).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can reveal the appearance of new aromatic or vinylic protons and the disappearance of the signals corresponding to the starting material.
Troubleshooting Guide: Preventing Dehydrohalogenation
This section provides a systematic approach to troubleshooting and preventing the dehydrohalogenation of 8-Bromo-1,2,3,4-tetrahydroisoquinoline.
Issue 1: Significant byproduct formation observed during a base-mediated reaction.
-
Root Cause Analysis: The base is likely too strong or is being used under conditions that favor elimination.
-
Solution 1: Base Selection. Opt for a weaker or more sterically hindered base. Strong, small bases like sodium hydroxide or potassium tert-butoxide are known to promote elimination.[5] Consider using milder inorganic bases or non-nucleophilic organic bases.
| Base Type | Examples | Rationale for Use |
| Strongly Basic (High Risk) | NaOH, KOH, KOtBu | High pKa, readily abstracts protons, high risk of elimination. |
| Moderately Basic (Lower Risk) | K2CO3, Cs2CO3, NaHCO3 | Lower pKa, sufficient for many reactions without aggressive proton abstraction. |
| Non-Nucleophilic/Sterically Hindered | DBU, DBN, Proton Sponge | Bulky structure prevents it from acting as a nucleophile, primarily functions as a proton scavenger.[6] |
-
Solution 2: Temperature Control. Run the reaction at a lower temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are more sensitive to temperature increases. Maintaining the reaction at room temperature or below can significantly favor the desired substitution pathway.
-
Solution 3: Mode of Addition. Add the base slowly and portion-wise to the reaction mixture. This avoids localized high concentrations of the base, which can drive the elimination reaction.
Issue 2: Dehydrohalogenation occurs even with milder bases.
-
Root Cause Analysis: The solvent system may be inadvertently promoting elimination, or the reaction temperature is still too high.
-
Solution 1: Solvent Optimization. The choice of solvent can dramatically influence the competition between substitution and elimination.[3][4][7][8][9]
| Solvent Type | Examples | Impact on Dehydrohalogenation |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Can increase the effective strength of the base, potentially favoring elimination. |
| Polar Protic | Water, Ethanol, Methanol | Can solvate the base, reducing its reactivity and potentially favoring substitution. However, they can also act as nucleophiles in some cases. |
| Non-Polar | Toluene, Dichloromethane | Generally less likely to promote elimination, but solubility of reagents may be a concern. |
-
Solution 2: N-Protection of the Tetrahydroisoquinoline. The secondary amine of the tetrahydroisoquinoline ring is nucleophilic and can participate in side reactions. Protecting the nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, can improve the stability of the molecule and may influence the outcome of subsequent reactions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Dehydrohalogenation
-
Nitrogen Protection (Optional but Recommended):
-
Dissolve 8-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (1.2 eq).
-
Slowly add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate in vacuo.
-
-
Substitution Reaction:
-
To a solution of N-protected or unprotected 8-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add the nucleophile (1.1-1.5 eq).
-
Add a mild base such as potassium carbonate (K2CO3) (2.0 eq).
-
Stir the reaction at a controlled temperature (e.g., room temperature to 60 °C). Avoid excessive heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Protocol 2: Handling and Storage of 8-Bromo-1,2,3,4-tetrahydroisoquinoline
To ensure the long-term stability and prevent slow degradation, proper storage is crucial.[10][11][12]
-
Storage Conditions: Store the compound at -20°C in a tightly sealed container.
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture.
-
Light Protection: Store in an amber vial or in a dark place to protect from light, which can potentially promote radical-mediated decomposition pathways.
Visualizing the Mechanisms
To better understand the competing reaction pathways, the following diagrams illustrate the dehydrohalogenation process and a preventative strategy.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. coconote.app [coconote.app]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Single solvent molecule effect over SN2 and E2 competition in the hydroperoxide anion reaction with ethyl-iodide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. echemi.com [echemi.com]
- 11. 8-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 12630420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
Technical Support Center: Enhancing the Stability of 8-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride Solutions
Welcome to the technical support center for 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Through a combination of frequently asked questions, detailed troubleshooting guides, and best practice protocols, this center aims to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.
I. Understanding the Molecule: Key Stability Considerations
This compound possesses two key structural features that are central to its stability profile in solution: the secondary amine within the tetrahydroisoquinoline ring and the bromo-substituent on the aromatic ring. The hydrochloride salt form generally enhances solubility and stability in aqueous solutions by favoring the protonated, less reactive state of the amine. However, improper handling and storage can lead to degradation.
II. Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning yellow or brown?
A1: Discoloration is a common indicator of degradation. This is often due to oxidation of the tetrahydroisoquinoline ring system.[1][2] The secondary amine is susceptible to oxidation, which can lead to the formation of colored byproducts. Exposure to air (oxygen), light, and certain metal ions can accelerate this process.
Q2: I've observed a precipitate forming in my solution over time. What could be the cause?
A2: Precipitation can occur for several reasons. If you are using a buffered solution, a change in pH could lead to the deprotonation of the hydrochloride salt, reducing the solubility of the free base form of the compound. Alternatively, the precipitate could be an insoluble degradation product.
Q3: My analytical results show a decrease in the concentration of the parent compound over a short period. What are the likely degradation pathways?
A3: The primary degradation pathways for this molecule are likely oxidation and photodegradation. The secondary amine can be oxidized, and the bromo-aromatic ring may be susceptible to light-induced degradation.[3][4] The specific degradation products will depend on the solvent, pH, and exposure to light and oxygen.
Q4: What are the ideal storage conditions for stock solutions of this compound?
A4: For optimal stability, stock solutions should be stored at low temperatures, protected from light, and in tightly sealed containers to minimize exposure to air. A general recommendation is to store solutions at -20°C in amber vials.[1]
III. Troubleshooting Guide: A Problem-Solving Approach
This guide provides a structured approach to identifying and resolving common stability issues encountered during experiments.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid Discoloration (within hours) | 1. Oxidation: High oxygen content in the solvent. 2. Photodegradation: Exposure to ambient or UV light. 3. Incompatible Solvent: Presence of oxidizing impurities in the solvent. | 1. De-gas your solvent: Sparge with an inert gas (nitrogen or argon) before preparing the solution. 2. Work in low-light conditions: Use amber glassware and protect the solution from direct light. 3. Use high-purity solvents: Employ HPLC-grade or equivalent solvents. |
| Gradual Discoloration (over days/weeks) | 1. Slow Oxidation: Gradual oxygen ingress into the container. 2. Incorrect pH: The pH of the solution may be too high, favoring the more reactive free base. | 1. Inert Atmosphere: After preparation, blanket the headspace of the container with an inert gas. 2. pH Control: Maintain a slightly acidic pH (e.g., 4-6) using a suitable buffer system. |
| Precipitate Formation | 1. pH Shift: The solution has become less acidic. 2. Exceeding Solubility Limit: The concentration is too high for the chosen solvent or temperature. 3. Degradation Product: An insoluble degradant has formed. | 1. Verify and Adjust pH: Check the pH and adjust with a dilute acid if necessary. 2. Re-dissolve at a Lower Concentration: Prepare a more dilute stock solution. 3. Characterize the Precipitate: If possible, analyze the precipitate to identify its nature. |
| Loss of Potency/Purity (Analytical) | 1. Multiple Degradation Pathways: A combination of oxidation, photodegradation, or hydrolysis. 2. Incompatible Excipients: If in a formulation, interactions with other components may be occurring. | 1. Conduct a Forced Degradation Study: Systematically investigate the effects of acid, base, oxidation, heat, and light to identify the primary degradation pathway.[5][6] 2. Review Formulation Components: Assess the compatibility of all excipients with the active compound. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting Decision Tree for Solution Instability.
IV. Best Practices for Solution Preparation and Storage
Adhering to the following best practices will significantly improve the stability of your this compound solutions.
Solvent Selection and Preparation
-
Purity: Always use high-purity solvents (e.g., HPLC or LC-MS grade) to minimize contaminants that could catalyze degradation.
-
Deoxygenation: Before use, sparge solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
pH: For aqueous solutions, consider using a slightly acidic buffer system (pH 4-6). The choice of buffer is critical; avoid buffers containing primary amines (like Tris) which could potentially react with the compound. Phosphate or citrate buffers are generally suitable.[7] The impact of the buffer on protein stability, which can be analogous to small molecules, is well-documented and highlights the importance of buffer selection.[8][9][10]
Solution Preparation
-
Low Light Conditions: Prepare solutions in a dimly lit area or use amber glassware to prevent photodegradation. Halogenated aromatic compounds can be susceptible to photolytic degradation.[3][4]
-
Inert Atmosphere: If possible, conduct solution preparation in a glove box under an inert atmosphere.
-
Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid. Aromatic amines are known to be effective antioxidants themselves, but in certain contexts, the addition of other antioxidants can provide enhanced stability.[11][12] It's crucial to ensure the chosen antioxidant is compatible with your downstream applications.
Storage
-
Temperature: Store solutions at or below -20°C.
-
Container: Use amber glass vials with tight-fitting caps to protect from light and prevent solvent evaporation and oxygen ingress.
-
Headspace: Minimize the headspace in the storage vial. If the vial is not full, consider overlaying the solution with an inert gas before sealing.
-
Aliquoting: For frequently used solutions, it is advisable to prepare and store them in smaller, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to the atmosphere.
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Slows down degradation kinetics. |
| Light Exposure | Protect from light (amber vials) | Prevents photodegradation of the bromo-aromatic ring.[3][4] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidative degradation of the secondary amine.[1][2] |
| pH (Aqueous) | 4-6 | Maintains the protonated, more stable form of the amine. |
| Solvent Purity | High-purity (HPLC grade) | Reduces catalytic impurities. |
V. Analytical and Monitoring Protocols
Regularly monitoring the purity and concentration of your solutions is crucial.
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[5][6][13]
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.
-
Oxidation: Add 3% H2O2 and keep at room temperature.
-
Thermal Degradation: Heat the solution at 60°C.
-
Photodegradation: Expose the solution to a photostability chamber with UV and visible light.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV.
Recommended HPLC-UV Method for Stability Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at pH 3). A simple reverse-phase HPLC method with an acidic mobile phase is often effective for analyzing tetrahydroisoquinolines.[14][15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 210-220 nm and 270-280 nm for the aromatic ring).
-
Analysis: Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.
Advanced Analytical Techniques for Degradant Identification
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for separating and identifying the molecular weights of degradation products.[16][17]
-
NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can be used to elucidate the precise structure of unknown degradation products, provided they can be isolated in sufficient quantity and purity.[18][19][20]
Potential Degradation Pathway
Caption: Potential Degradation Pathways.
VI. References
-
Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. (--INVALID-LINK--)
-
Scientific Research Publishing. (n.d.). Photobiodegradation of halogenated aromatic pollutants. Scirp.org. (--INVALID-LINK--)
-
Kim, Y., Choi, H., & Kim, K. (2009). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 18(3), 107-114. (--INVALID-LINK--)
-
Brossi, A., & Teitel, S. (1970). The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, 1-4. (--INVALID-LINK--)
-
Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). (--INVALID-LINK--)
-
SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. (--INVALID-LINK--)
-
Meyer, M. R., et al. (2014). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry, 406(3), 887-895. (--INVALID-LINK--)
-
Creppy, E. E., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Toxics, 10(11), 682. (--INVALID-LINK--)
-
Singh, R., & Rehman, Z. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. (--INVALID-LINK--)
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. (--INVALID-LINK--)
-
BenchChem. (n.d.). Impact of reaction buffer on Amino-PEG27-amine conjugation efficiency. (--INVALID-LINK--)
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235. (--INVALID-LINK--)
-
Chi, E. Y., Krishnan, S., Randolph, T. W., & Carpenter, J. F. (2003). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Technology, 88-94. (--INVALID-LINK--)
-
Su, J., et al. (2023). Singlet oxygen production analysis of reduced berberine analogs via NMR spectroscopy. Journal of Emerging Investigators. (--INVALID-LINK--)
-
Nageswara Rao, R., & Kumar Talluri, M. V. N. (2017). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 22(12), 2058. (--INVALID-LINK--)
-
Chambers, R. D., et al. (2003). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 119(1), 85-93. (--INVALID-LINK--)
-
Salar, D., & Jernejc, K. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2635-2645. (--INVALID-LINK--)
-
Salar, D., & Jernejc, K. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2635-2645. (--INVALID-LINK--)
-
Al-kamarany, M. A., et al. (2012). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Tropical Journal of Pharmaceutical Research, 11(1), 111-117. (--INVALID-LINK--)
-
Mobli, M., & Macnaughtan, M. A. (2016). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 88(15), 7515-7521. (--INVALID-LINK--)
References
- 1. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 4. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. performanceadditives.us [performanceadditives.us]
- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emerginginvestigators.org [emerginginvestigators.org]
- 19. researchgate.net [researchgate.net]
- 20. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges in the Pictet-Spengler Reaction
Welcome to the technical support center dedicated to one of the most powerful tools in heterocyclic chemistry: the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant hurdle of poor starting material solubility. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to transform your challenging reactions into successful syntheses.
Introduction to the Solubility Problem in Pictet-Spengler Reactions
The Pictet-Spengler reaction, a cornerstone for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][2][3] While elegant in its simplicity, its efficiency is often hampered by the poor solubility of one or both starting materials in common reaction solvents. This can lead to sluggish reaction rates, incomplete conversions, and the formation of side products.[4] This guide provides a systematic approach to diagnosing and overcoming these solubility-related challenges.
Frequently Asked Questions (FAQs)
Q1: My β-arylethylamine or aldehyde is poorly soluble in traditional Pictet-Spengler solvents like toluene or dichloromethane. What are my primary options?
A1: When standard non-polar or moderately polar aprotic solvents fail, a systematic expansion of your solvent screen is the first logical step. The principle of "like dissolves like" should guide your initial choices. However, for particularly challenging substrates, consider the following advanced strategies:
-
Co-solvent Systems: The incremental addition of a miscible co-solvent can significantly enhance the solubility of a recalcitrant starting material. For instance, a mixture of methanol and water (e.g., 4:1) has been successfully employed to find a compromise in solubility for different classes of starting materials.[5]
-
Alternative Solvent Systems: Modern organic synthesis offers a range of novel solvent systems that can be highly effective:
-
Ionic Liquids (ILs): These are salts that are liquid at or near room temperature and can be excellent solvents for a wide range of organic compounds.[6][7][8] They can also act as promoters for the reaction, sometimes eliminating the need for an additional acid catalyst.[8]
-
Deep Eutectic Solvents (DES): These are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point much lower than the individual components. A common example is a mixture of choline chloride and urea. DES are non-toxic, inexpensive, and can serve as both the solvent and a mild catalyst.[9]
-
-
Phase-Transfer Catalysis (PTC): If your starting materials are immiscible (e.g., one is soluble in an organic phase and the other in an aqueous phase), a phase-transfer catalyst can facilitate the reaction at the interface.[10]
Q2: I've found a solvent system where my starting materials are soluble, but the reaction is still very slow or requires high temperatures. What can I do?
A2: Sluggish reaction rates, even with adequate solubility, often point to a high activation energy barrier for the reaction. In such cases, energy input and catalytic optimization are key:
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes.[11][12][13] This is due to efficient and uniform heating of the reaction mixture. Solvent-free microwave conditions have also been reported to be highly effective.[11]
-
Ultrasonication (Sonication): The use of high-frequency sound waves can enhance dissolution and accelerate the reaction rate by creating localized high-pressure and high-temperature zones.[10]
-
Catalyst Optimization: The choice and concentration of the acid catalyst are critical. While traditional protic acids like HCl and H₂SO₄ are common, they can be harsh.[4] Consider these alternatives:
-
Milder Brønsted Acids: Trifluoroacetic acid (TFA) is a widely used and effective catalyst.[14] Chiral phosphoric acids have also been shown to be effective, particularly for asymmetric reactions.[4][15]
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is a common Lewis acid catalyst used in these reactions.[16]
-
Acid-Free Conditions: As mentioned, certain deep eutectic solvents can promote the reaction without the need for an additional acid.[9]
-
Q3: Can I avoid solubility issues altogether?
A3: In some cases, yes. Solid-phase synthesis offers a powerful alternative where one of the starting materials is attached to a solid support.[17][18] This approach is particularly well-suited for the generation of compound libraries and can circumvent the need to dissolve both reactants in the same solvent.[17]
Troubleshooting Guide: Common Scenarios and Solutions
| Problem | Possible Cause | Recommended Solution(s) |
| Starting material precipitates out of solution upon addition of the second reactant. | The addition of the second reactant changes the overall polarity of the solvent system, reducing the solubility of the first. | - Slow Addition: Add the second reactant dropwise to maintain a more consistent solvent environment.- Co-solvent System: Employ a co-solvent system that can accommodate both starting materials.[10] |
| Reaction mixture is a slurry, and the reaction does not proceed to completion. | Insufficient solubility of one or both starting materials in the reaction medium. | - Solvent Screening: Test a wider range of solvents with varying polarities.- Elevated Temperature: Gradually increase the reaction temperature while monitoring for decomposition.[4]- Microwave or Ultrasound: Utilize microwave irradiation or sonication to enhance solubility and reaction rate.[10][11] |
| Low yield despite apparent solubility. | The concentration of the dissolved starting material is too low for an efficient reaction rate. | - Increase Reactant Concentration: If possible, increase the concentration of the more soluble reactant.- Alternative Solvents: Explore solvents that offer higher solubility for the limiting reagent, such as ionic liquids or deep eutectic solvents.[6][9] |
| Decomposition of starting materials or product at elevated temperatures. | The required temperature for dissolution and reaction is too high for the stability of the compounds. | - Milder Conditions: Use milder acid catalysts or acid-free conditions with deep eutectic solvents.[4][9]- Energy Input: Employ microwave or ultrasound, which can often promote reactions at lower bulk temperatures.[10][11] |
Experimental Protocols
Protocol 1: Microwave-Assisted Pictet-Spengler Reaction Under Solvent-Free Conditions
This protocol is adapted from methodologies that emphasize environmentally friendly and efficient synthesis.[11]
-
Preparation: In a microwave-safe reaction vessel, combine the β-arylethylamine (1.0 mmol) and the aldehyde (1.1 mmol).
-
Mixing: Thoroughly mix the starting materials using a vortex mixer to ensure homogeneity.
-
Reaction: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Dissolve the crude product in an appropriate solvent (e.g., ethyl acetate) and purify by column chromatography.
Protocol 2: Pictet-Spengler Reaction in a Deep Eutectic Solvent (DES)
This protocol provides a green and often acid-free approach to the reaction.[9]
-
DES Preparation: In a flask, combine choline chloride (1.0 equiv) and urea (2.0 equiv). Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.
-
Reactant Addition: To the pre-formed DES, add the β-arylethylamine (1.0 mmol) and the aldehyde (1.1 mmol).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). The aqueous layer containing the DES can often be concentrated and reused. Purify the product from the combined organic layers by column chromatography.
Visualizing the Workflow
Logical Flow for Troubleshooting Solubility Issues
Caption: A decision-making workflow for addressing poor starting material solubility.
The Pictet-Spengler Reaction Mechanism
Caption: A simplified mechanistic pathway of the Pictet-Spengler reaction.
By systematically addressing the challenge of poor solubility through informed solvent selection, optimization of reaction conditions, and consideration of alternative synthetic strategies, you can significantly improve the outcome of your Pictet-Spengler reactions. This guide serves as a starting point for troubleshooting, and we encourage you to explore the cited literature for more in-depth understanding and specific examples.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Racemic and diastereoselective construction of indole alkaloids under solvent- and catalyst-free microwave-assisted Pictet–Spengler condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Pictet–Spengler heterocyclizations via microwave-assisted degradation of DMSO (2005) | Christophe Mesangeau | 40 Citations [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. pages.jh.edu [pages.jh.edu]
- 16. jk-sci.com [jk-sci.com]
- 17. The Pictet-Spengler reaction in solid-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Beta-Hydride Elimination in Palladium-Catalyzed Amination
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed amination. As a Senior Application Scientist, I've designed this guide to address one of the most common and challenging side reactions in C-N cross-coupling: beta-hydride (β-H) elimination. This unwanted pathway competes with the desired reductive elimination, leading to reduced yields of the target arylamine and the formation of hydrodehalogenated arene byproducts.
This resource is structured in a question-and-answer format to directly tackle the specific issues you may encounter during your experiments. Here, we will delve into the causality behind experimental choices, providing you with the knowledge to not only troubleshoot but also proactively design more robust and efficient amination protocols.
Frequently Asked Questions (FAQs)
Q1: What is beta-hydride elimination and why is it a problem in palladium-catalyzed amination?
A: Beta-hydride elimination is a common decomposition pathway for organometallic complexes.[1][2] In the context of the Buchwald-Hartwig amination, after the formation of the key palladium(II)-amido intermediate, two competing pathways exist:
-
Reductive Elimination (Productive Pathway): The aryl group and the amino group couple to form the desired C-N bond, regenerating the Pd(0) catalyst.
-
Beta-Hydride Elimination (Unproductive Pathway): If the amine nucleophile possesses a hydrogen atom on a carbon atom beta to the nitrogen (a β-hydrogen), this hydrogen can be transferred from the amido ligand to the palladium center. This process forms a palladium-hydride species and an enamine or imine, which subsequently leads to the formation of a reduced arene (hydrodehalogenation) and regenerates a catalytically active species that can re-enter the catalytic cycle.[3][4][5]
This side reaction is problematic because it consumes the starting aryl halide and reduces the yield of the desired arylamine product.[2][3][4] It is particularly prevalent when using primary amines or amines with accessible β-hydrogens.[4]
Q2: My reaction is producing a significant amount of the hydrodehalogenated arene byproduct. How can I diagnose if β-hydride elimination is the primary cause?
A: The formation of a hydrodehalogenated arene is a strong indicator of β-hydride elimination.[3] To confirm this, you can perform a deuteration experiment. If you use an amine that is deuterated at the β-position, you would expect to see deuterium incorporation into the reduced arene byproduct if β-hydride elimination is the operative pathway. This is because the deuterium atom would be transferred to the palladium and subsequently to the aryl group.
Another diagnostic tool is to analyze the reaction byproducts. The formation of an imine or enamine corresponding to the amine starting material is also indicative of β-hydride elimination.
Q3: What are the most effective strategies to minimize β-hydride elimination?
A: Minimizing β-hydride elimination revolves around promoting the rate of C-N reductive elimination relative to the rate of β-hydride elimination. This can be achieved through several key experimental modifications:
-
Ligand Selection: This is arguably the most critical factor. The use of bulky, electron-rich phosphine ligands is a cornerstone of modern Buchwald-Hartwig amination.[5]
-
Base Selection: The choice of base can influence the concentration of the key palladium-amido intermediate and affect the overall reaction kinetics.
-
Solvent and Temperature: These parameters can impact reaction rates and the stability of catalytic intermediates.
The following sections will delve into each of these areas in more detail.
Troubleshooting Guides
Issue 1: Suboptimal Ligand Choice Leading to β-Hydride Elimination
Q: I am using a generic phosphine ligand like P(o-tol)3 and observing significant hydrodehalogenation. What type of ligand should I be using?
A: While P(o-tol)3 was used in early Buchwald-Hartwig methodologies, modern amination chemistry relies on more sophisticated, sterically demanding, and electron-rich ligands to suppress β-hydride elimination.[4][5] The rationale is that bulky ligands favor a three-coordinate palladium center, which promotes reductive elimination.[5]
Recommended Ligand Classes:
-
Biaryl Phosphines: Ligands such as XPhos, RuPhos, and JohnPhos are highly effective.[4] Their steric bulk accelerates the desired C-N bond formation.
-
Ferrocenyl Phosphines: Ligands like Josiphos have also shown excellent performance in minimizing side reactions.[4]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can be effective, particularly for challenging substrates.[6][7]
The choice of ligand can be substrate-dependent, so screening a small panel of these "second-generation" or "third-generation" ligands is often a prudent first step in optimization.
Experimental Protocol: Ligand Screening for Minimizing β-Hydride Elimination
-
Setup: Prepare a series of parallel reactions in vials or a multi-well plate.
-
Reagents: To each vial, add the aryl halide (1.0 equiv), amine (1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Catalyst System: In separate vials, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) with a different bulky phosphine ligand (e.g., XPhos, RuPhos, JohnPhos, SPhos; 1.1-1.2 equiv relative to Pd) in an appropriate anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Add the catalyst solution to the reagent vials, seal under an inert atmosphere (e.g., argon or nitrogen), and heat to the desired temperature (typically 80-110 °C).
-
Analysis: Monitor the reactions by GC/MS or LC/MS to determine the ratio of the desired product to the hydrodehalogenated byproduct.
Issue 2: Influence of Base and Solvent on Reaction Outcome
Q: Can the choice of base and solvent impact the extent of β-hydride elimination?
A: Yes, both base and solvent play crucial roles.
-
Base: Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used to deprotonate the amine and form the palladium-amido intermediate. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) can sometimes be used, particularly with more acidic amines, and may favor the desired reaction pathway by altering the reaction kinetics. However, for many systems, strong alkoxide bases are necessary for efficient catalysis.[8]
-
Solvent: The polarity of the solvent can influence the stability of intermediates and the overall reaction rate.
-
Aprotic, non-polar solvents like toluene and dioxane are standard.[9]
-
Ethereal solvents such as tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) are also frequently employed.[9]
-
In some cases, polar aprotic solvents like DMF or NMP might be used, but their higher coordinating ability can sometimes interfere with the catalyst.[8]
-
It's important to ensure that the chosen solvent is anhydrous, as water can lead to catalyst deactivation and other side reactions.[10]
Data Presentation: Common Solvent Properties
| Solvent | Dielectric Constant (20 °C) | Boiling Point (°C) | Notes |
| Toluene | 2.38 | 111 | Standard, non-polar choice. |
| 1,4-Dioxane | 2.21 | 101 | Common, can chelate metals. |
| Tetrahydrofuran (THF) | 7.58 | 66 | More polar, lower boiling point. |
| Cyclopentyl methyl ether (CPME) | 4.7 | 106 | Greener alternative to THF/dioxane. |
Issue 3: Reaction Temperature and Concentration Effects
Q: How do reaction temperature and concentration affect β-hydride elimination?
A: Higher reaction temperatures generally increase the rates of all reaction steps, including β-hydride elimination. While elevated temperatures are often necessary to drive the reaction to completion, excessively high temperatures can favor the undesired pathway. If you are observing significant byproduct formation, consider running the reaction at a lower temperature for a longer period.
Reaction concentration can also be a factor. In some instances, more dilute conditions may favor the intramolecular reductive elimination over intermolecular side reactions. However, this is highly system-dependent and may require empirical optimization.
Visualizing the Process
To better understand the competing pathways, let's visualize the catalytic cycle and the point of divergence.
The Catalytic Cycle of Buchwald-Hartwig Amination
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 3. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromo- and 8-Bromo-1,2,3,4-Tetrahydroisoquinoline for the Synthetic Chemist
In the landscape of medicinal chemistry and drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone, forming the structural basis of a multitude of biologically active compounds.[1] Its rigid framework and embedded nitrogen atom provide an excellent platform for the synthesis of diverse molecular architectures. Among the various functionalized THIQ derivatives, the brominated isomers, specifically 6-bromo- and 8-bromo-1,2,3,4-tetrahydroisoquinoline, serve as versatile intermediates.[2][3] The bromine atom not only influences the electronic properties of the scaffold but also provides a synthetic handle for further elaboration, most notably through palladium-catalyzed cross-coupling reactions.
This guide offers an in-depth comparison of the reactivity of these two critical building blocks. Understanding the nuanced differences in their chemical behavior, governed by the positional interplay of electronic and steric effects, is paramount for efficient synthesis design and the strategic development of novel chemical entities. We will dissect their reactivity in key synthetic transformations, supported by established chemical principles and experimental insights, to provide a practical framework for researchers in the field.
At the Heart of Reactivity: Electronic and Steric Effects
The divergent reactivity of 6-bromo- and 8-bromo-THIQ can be rationalized by considering the electronic and steric influence of the bromine substituent on the two primary reactive sites: the secondary amine (N2) and the carbon-bromine bond.
Electronic Landscape: An Inductive and Mesomeric Tug-of-War
The bromine atom exerts a dual electronic influence on the tetrahydroisoquinoline ring system: a deactivating inductive effect (-I) and a weakly activating resonance (mesomeric) effect (+M) due to its lone pairs. The net result is a deactivation of the aromatic ring towards electrophilic substitution, but more importantly for our discussion, a modulation of the nitrogen's basicity and the reactivity of the C-Br bond.
-
6-Bromo-1,2,3,4-tetrahydroisoquinoline: The bromine atom is in a para position relative to the C4a-C8a bond and meta to the benzylic carbon (C1) of the fused aliphatic ring. The electron-withdrawing inductive effect of the bromine at C6 reduces the electron density of the aromatic ring and, to a lesser extent, the basicity of the nitrogen atom compared to the unsubstituted THIQ. The Hammett substituent constant for a bromine atom in the meta position (σ_m) is +0.39, indicating its electron-withdrawing nature through the sigma framework.[4]
-
8-Bromo-1,2,3,4-tetrahydroisoquinoline: Here, the bromine atom is in an ortho position to the benzylic carbon (C1) and adjacent to the fused ring junction. This proximity leads to a more pronounced inductive electron withdrawal from the ring system. However, the most significant distinguishing feature is the steric bulk of the bromine atom, which will be discussed next.
The subtle electronic differences suggest that the nitrogen in 6-bromo-THIQ might be slightly more basic and nucleophilic than in the 8-bromo isomer, though this effect is likely to be minor compared to the steric influences at play.
Caption: Electronic and Steric Factors in Bromo-THIQ Isomers.
Steric Hindrance: The Decisive Factor for Nitrogen Reactivity
The most dramatic difference in reactivity between the two isomers arises from steric effects.
In 8-bromo-THIQ , the bromine atom is located on the carbon (C8) immediately adjacent to the nitrogen-containing heterocyclic ring. This ortho positioning creates significant steric hindrance around the secondary amine.[5] Any reaction requiring a nucleophilic attack by the nitrogen or an approach of a reagent to the nitrogen will be substantially impeded.
Conversely, in 6-bromo-THIQ , the bromine atom is positioned on the opposite side of the benzene ring, remote from the nitrogen atom. Consequently, the nitrogen center is sterically unencumbered and readily accessible to incoming reagents.
Caption: Steric accessibility of the nitrogen in 6-bromo vs. 8-bromo-THIQ.
Comparative Reactivity in Key Synthetic Transformations
The interplay of these electronic and steric factors leads to predictable and experimentally verifiable differences in reactivity.
Reactions at the Nitrogen Center: N-Alkylation and N-Acylation
For reactions involving the nucleophilic nitrogen, such as N-alkylation and N-acylation, steric hindrance is the dominant factor.
-
Prediction: 6-Bromo-THIQ is expected to be significantly more reactive than 8-Bromo-THIQ . The unhindered nature of its nitrogen atom allows for facile reaction with electrophiles like alkyl halides and acyl chlorides. In contrast, the bulky bromine atom in the 8-position will severely slow down these transformations, likely requiring harsher conditions, stronger bases, or resulting in lower yields.
| Reaction | Substrate | Expected Reactivity | Rationale |
| N-Alkylation | 6-Bromo-THIQ | High | Sterically accessible nitrogen. |
| 8-Bromo-THIQ | Low | Severe steric hindrance from the ortho-bromo group. | |
| N-Acylation | 6-Bromo-THIQ | High | Sterically accessible nitrogen. |
| 8-Bromo-THIQ | Low | Severe steric hindrance from the ortho-bromo group. |
Palladium-Catalyzed Cross-Coupling Reactions
For reactions at the C-Br bond, such as the Suzuki-Miyaura coupling, the primary consideration is the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond.
-
Prediction: The reactivity of the C-Br bond in both isomers is expected to be broadly similar, with both being viable substrates for cross-coupling. The general reactivity trend for aryl halides in these reactions is I > Br > Cl.[8][9] While there might be subtle differences in the electronic environment of the C-Br bond at the C6 and C8 positions, these are unlikely to lead to a dramatic difference in reactivity compared to the steric effects observed at the nitrogen. Both isomers should undergo coupling under standard Suzuki-Miyaura conditions.
-
Experimental Insight: The literature supports the feasibility of Suzuki-Miyaura reactions on both 6- and 8-substituted THIQs.[7][10] A study comparing the reactivity of 6-iodo-THQ and 6-bromo-THQ in a Suzuki coupling found that the iodo-compound gave full conversion while the bromo-analogue gave only 56% conversion under the same conditions, confirming the expected halide reactivity trend. This indicates that while the C-Br bond is less reactive than C-I, it is still a highly effective functional group for these transformations in the THIQ system.
| Reaction | Substrate | Expected Reactivity | Rationale |
| Suzuki Coupling | 6-Bromo-THIQ | Good | Effective substrate for Pd-catalyzed cross-coupling. |
| 8-Bromo-THIQ | Good | Effective substrate for Pd-catalyzed cross-coupling. |
Experimental Protocols
The following are generalized, yet robust, protocols for key transformations, designed to serve as a starting point for synthesis design.
Protocol 1: General Procedure for N-Alkylation (Reductive Amination)
This protocol describes a one-pot tandem reaction involving the in-situ reduction of a quinoline to a tetrahydroquinoline, followed by reductive alkylation. A similar approach can be adapted starting directly from the bromo-THIQ isomers.[6]
Caption: Experimental workflow for one-pot N-alkylation.
Materials:
-
6-Bromo- or 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (optional, catalytic)
Procedure:
-
To a round-bottom flask, add the bromo-THIQ substrate and dissolve in the chosen solvent.
-
Add the aldehyde or ketone and stir for 20-30 minutes at room temperature.
-
Add sodium triacetoxyborohydride in portions. If the substrate is a hydrochloride salt, a base such as triethylamine may be required.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., DCM), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a standard set of conditions for the coupling of the bromo-THIQ isomers with an arylboronic acid.[7]
Materials:
-
6-Bromo- or 8-bromo-1,2,3,4-tetrahydroisoquinoline (or its N-protected derivative) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
To a reaction vessel, add the bromo-THIQ substrate, arylboronic acid, and the base.
-
Degas the solvent system by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.
-
Stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Conclusion and Strategic Recommendations
The choice between 6-bromo- and 8-bromo-1,2,3,4-tetrahydroisoquinoline as a synthetic intermediate is dictated by the intended chemical transformation.
-
For modifications at the nitrogen center , such as N-alkylation or N-acylation, 6-bromo-1,2,3,4-tetrahydroisoquinoline is unequivocally the superior substrate . Its sterically unhindered nitrogen ensures facile reactions and higher yields under mild conditions. The 8-bromo isomer is a poor choice for these reactions due to severe steric hindrance.
-
For palladium-catalyzed cross-coupling reactions at the C-Br bond , both isomers are effective substrates . The choice between them may be guided by the desired final substitution pattern or the commercial availability and cost of the starting materials.
By understanding these fundamental principles of reactivity, researchers can make informed decisions in their synthetic planning, ultimately accelerating the discovery and development of novel and impactful molecules.
References
- 1. 8-bromo-1,2,3,4-tetrahydroisoquinoline CAS#: 75416-51-2 [m.chemicalbook.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory [pubs.sciepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 8-Substituted Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid framework and defined stereochemical centers make it an excellent template for designing ligands that can precisely interact with biological targets. Among the various positions on the THIQ core, substitution at the 8-position has emerged as a critical determinant of pharmacological activity and selectivity, particularly for targets within the central nervous system (CNS).
This guide provides an in-depth comparison of 8-substituted THIQ derivatives, focusing on their structure-activity relationships (SAR) as modulators of opioid and dopamine receptors. We will explore how subtle changes to the substituent at the 8-position can dramatically influence binding affinity, functional activity, and receptor selectivity. This analysis is supported by experimental data from peer-reviewed studies and includes detailed protocols for key pharmacological assays.
The Versatility of the 8-Position: A Gateway to Diverse Pharmacological Profiles
The 8-position of the THIQ nucleus lies on the aromatic portion of the scaffold, offering a vector for substitution that can influence electronic properties and provide additional interaction points with receptor binding pockets. Research has demonstrated that modifications at this position can steer the pharmacological profile of THIQ derivatives towards various targets, including opioid receptors, dopamine receptors, and even enzymes involved in mycobacterial growth.[3][4][5]
Modulating Opioid Receptor Activity
Recent efforts in opioid research have focused on developing ligands with mixed agonist-antagonist profiles, particularly mu-opioid receptor (MOR) agonists with delta-opioid receptor (DOR) antagonism. This profile is hypothesized to provide potent analgesia with reduced side effects like tolerance and dependence.[3] SAR studies on a series of peptidomimetic THIQs have revealed that the 8-position is a key site for tuning MOR and DOR affinities.[3]
A systematic exploration of various substituents at the C-8 position of a lead THQ peptidomimetic (where the pharmacophores at C-6 and N-1 were kept constant) demonstrated that this position probes a previously unexplored binding pocket.[3] The introduction of substituents at C-8 generally led to an increase in DOR affinity, resulting in a more balanced MOR/DOR binding profile.[3]
The following table summarizes the in vitro binding affinities and functional activities of a series of 8-substituted THIQ derivatives at MOR and DOR. The data clearly illustrates the impact of the 8-substituent on receptor interaction.
| Compound | 8-Substituent | MOR Ki (nM) | DOR Ki (nM) | DOR Ki/MOR Ki | MOR EC50 (nM) | MOR % Stim. | DOR EC50 (nM) | DOR % Stim. |
| 1 (Lead) | -H | 1.8 ± 0.3 | 24 ± 1 | 13.3 | 25 ± 2 | 98 ± 2 | >10,000 | <10 |
| 7a | -CH2Ph | 3.4 ± 0.5 | 5.5 ± 0.8 | 1.6 | 45 ± 5 | 95 ± 3 | >10,000 | <10 |
| 7b | -CH3 | 1.5 ± 0.2 | 12 ± 1 | 8.0 | 20 ± 3 | 97 ± 2 | 850 ± 90 | 45 ± 4 |
| 7g | -F | 1.2 ± 0.1 | 10 ± 1 | 8.3 | 18 ± 2 | 99 ± 1 | 1200 ± 150 | 30 ± 3 |
| 7n | -COOEt | 2.2 ± 0.3 | 8.2 ± 0.9 | 3.7 | 30 ± 4 | 96 ± 4 | >10,000 | <10 |
| 7l | -CH2CH2Ph | 2.5 ± 0.4 | 10 ± 1 | 4.1 | 35 ± 4 | 94 ± 5 | >10,000 | <10 |
Data synthesized from reference[3]. Ki values represent binding affinity (lower is better). EC50 values represent potency in a functional assay (lower is better), and % Stimulation indicates the efficacy relative to a standard agonist.
Key SAR Insights for Opioid Ligands:
-
Carbonyl vs. Alkyl Substitution: A significant finding is that compounds with carbonyl moieties at the 8-position, such as the ethyl ester in compound 7n , tend to exhibit the desired MOR agonist/DOR antagonist profile. In contrast, alkyl substitutions at this position can lead to modest DOR agonism.[3]
-
Size and Lipophilicity: The size and nature of the substituent at C-8 influence the MOR/DOR affinity ratio. For instance, a benzyl group (7a ) provides a more balanced affinity profile compared to smaller alkyl or halogen groups.[3]
-
Aryl vs. Alkyl Spacers: Comparing the phenethyl (7l ) and benzyl (7a ) substituents suggests that the distance and orientation of the aryl ring are important for optimizing the MOR/DOR affinity ratio.[3]
Experimental Workflow for Opioid Receptor Profiling
The following diagram illustrates a typical workflow for the synthesis and pharmacological evaluation of novel 8-substituted THIQ derivatives as opioid receptor modulators.
Caption: Workflow for SAR studies of 8-substituted THIQs.
Targeting Dopamine Receptors and Transporters
The THIQ scaffold is also a well-established template for designing ligands for dopamine receptors and the dopamine transporter (DAT), which are crucial targets for treating depression and other neurological disorders.[5][6] SAR studies have shown that substitutions on the aromatic ring of the THIQ nucleus, including the 8-position, are critical for modulating dopaminergic activity.
In a series of 8-(substituted-amino)-4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines, the nature of the amino substituent at the 8-position was found to be a key determinant of antidepressant action.[5] The presence of a ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino group at this position was identified as a crucial structural requirement for marked antidepressant-like effects, which are often associated with dopamine uptake inhibition.[5]
| Compound Class | 8-Substituent General Structure | Key Activity |
| Nomifensine Analogs | -NH-CO-NHR, -NH-COOR, -NH-CO-(CH2)n-NHR | Potent dopamine uptake inhibition, antidepressant action |
| 8-Amino-THIQ | -NH2 | Precursor for more active derivatives |
Data synthesized from reference[5].
Key SAR Insights for Dopaminergic Ligands:
-
Acylated Amino Group: A simple amino group at the 8-position is generally less active. Acylation of this amino group to form ureas, carbamates, or amides significantly enhances the desired pharmacological activity.[5]
-
4-Aryl Substitution: In this series, a 4-aryl substituent is also a common feature, suggesting a synergistic effect between substitutions at the 4 and 8-positions for optimal interaction with the dopamine transporter or receptor.[5]
Detailed Experimental Protocols
To ensure the reproducibility and validity of the SAR data, it is essential to follow standardized and well-described experimental protocols.
Radioligand Binding Assay for Opioid Receptors
This protocol is adapted from the methods described in the evaluation of 8-substituted THIQ derivatives.[3]
Objective: To determine the binding affinity (Ki) of test compounds for mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.
Materials:
-
Membrane preparations from CHO cells stably expressing human MOR, DOR, or KOR.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).
-
Non-specific binding inhibitors: Naloxone (for MOR and DOR), U69,593 (for KOR).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well microplates, filter mats, scintillation cocktail, and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of the appropriate radioligand, 50 µL of the test compound dilution (or buffer for total binding, or non-specific inhibitor for non-specific binding), and 100 µL of the cell membrane preparation.
-
Incubate the plates at 25°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Determine the IC50 values by non-linear regression analysis and then calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity (agonism or antagonism) of a compound by quantifying its ability to stimulate G-protein coupling to the receptor.
Objective: To determine the potency (EC50) and efficacy (% stimulation) of test compounds at opioid receptors.
Materials:
-
Membrane preparations from CHO cells expressing the opioid receptor of interest.
-
[³⁵S]GTPγS radioligand.
-
GDP (Guanosine diphosphate).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Agonist (e.g., DAMGO for MOR) and antagonist (e.g., naloxone) controls.
-
Test compounds.
Procedure:
-
Prepare dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add membrane homogenates, GDP, and the test compound or control.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through filter mats.
-
Wash the filters with ice-cold buffer.
-
Measure the bound radioactivity by scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration.
-
Determine the EC50 and maximal stimulation (Emax) values by non-linear regression analysis.
Conclusion and Future Directions
The structure-activity relationship of 8-substituted tetrahydroisoquinolines is a rich and evolving field of study. The evidence clearly demonstrates that the 8-position is a highly tunable "hotspot" for influencing the pharmacological profile of the THIQ scaffold. For opioid receptor ligands, substitution at C-8 can fine-tune the balance of MOR and DOR affinity and function, offering a promising strategy for developing safer analgesics.[3] In the context of dopaminergic agents, the 8-position serves as an anchor for functionalities that are critical for potent dopamine uptake inhibition and antidepressant effects.[5]
Future research in this area should continue to explore a wider diversity of substituents at the 8-position, including bioisosteric replacements and conformationally restricted analogs. Combining these modifications with substitutions at other positions on the THIQ ring will likely lead to the discovery of novel ligands with enhanced potency, selectivity, and improved pharmacokinetic properties. The detailed experimental protocols provided in this guide serve as a foundation for ensuring the generation of high-quality, comparable data to drive these future drug discovery efforts.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of some new tetrahydroisoquinoline derivatives inhibiting dopamine uptake and/or possessing a dopaminomimetic property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Bioisosteric Replacement of Bromine in Tetrahydroisoquinoline Analogs
Introduction: The Strategic Value of Bioisosterism in Tetrahydroisoquinoline Scaffolds
In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, forming the core of numerous biologically active compounds, including antitumor agents, antihypertensives, and neuropharmacological agents.[1] The optimization of these molecules into viable drug candidates is an iterative process, frequently leveraging the principles of bioisosterism. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, is a cornerstone of modern drug design.[2][3]
The bromine atom, a common substituent in lead compounds, often serves as a crucial placeholder, influencing lipophilicity and providing a vector for further chemical modification. However, bromine can also introduce metabolic liabilities or suboptimal pharmacokinetic profiles. This guide provides a comparative analysis of common bioisosteric replacements for the bromine atom on the THIQ scaffold, offering experimental insights into the strategic selection of alternatives to enhance drug-like properties. We will explore the trifluoromethyl, nitrile, methyl, and cyclopropyl groups as viable bioisosteres, comparing their synthesis, physicochemical properties, and impact on biological activity.
The Trifluoromethyl Group: An Electronic Mimic with Enhanced Stability
The trifluoromethyl (CF3) group is a classical bioisostere for halogens, particularly bromine. Its strong electron-withdrawing nature and high lipophilicity make it a powerful modulator of a molecule's properties.[4]
Rationale for Selection
The CF3 group mimics the steric bulk of a bromine atom to an extent, but its primary value lies in its electronic effects. As a potent electron-withdrawing group, it can alter the pKa of nearby functionalities, potentially improving target binding affinity.[4] Crucially, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450, which can lead to longer in-vivo half-lives.[4][5]
Comparative Physicochemical Properties: Bromine vs. Trifluoromethyl
| Property | Bromine (Br) | Trifluoromethyl (CF3) | Rationale for Impact |
| van der Waals Radius (Å) | 1.85 | 2.44 | CF3 is sterically larger, which can influence binding pocket interactions. |
| Hammett Parameter (σp) | +0.23 | +0.54 | CF3 is a much stronger electron-withdrawing group, impacting molecular electronics. |
| Hansch Lipophilicity (π) | +0.86 | +0.88 | Both groups confer significant lipophilicity, aiding membrane permeability. |
| Metabolic Stability | Moderate | High | The high strength of the C-F bond enhances resistance to oxidative metabolism.[5] |
Synthetic Protocol: Palladium-Catalyzed Trifluoromethylation
The introduction of a CF3 group onto the aromatic ring of a THIQ analog can be achieved via various methods, including palladium-catalyzed cross-coupling reactions using a trifluoromethyl source.
Reaction: Aryl-Br + (CF3-source) --[Pd catalyst, ligand, base]--> Aryl-CF3
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried reaction vessel, add the bromo-THIQ substrate (1.0 eq), a palladium catalyst such as Pd(dba)2 (0.05 eq), and a suitable ligand like Xantphos (0.1 eq).
-
Reagent Addition: Add a trifluoromethyl source, for example, (trifluoromethyl)trimethylsilane (TMSCF3, 2.0 eq), and a fluoride source such as cesium fluoride (CsF, 2.0 eq).
-
Solvent and Degassing: Add anhydrous solvent (e.g., toluene or DMF) and degas the mixture by bubbling with argon for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 80-110 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
The Nitrile Group: A Polar Halogen Bioisostere
The nitrile (or cyano, CN) group is an effective, non-classical bioisostere for halogens. It mimics the polarization of halides and can participate in key polar interactions within a protein binding site.[6]
Rationale for Selection
The nitrile group is a strong dipole and can act as a hydrogen bond acceptor, an interaction not possible with a bromine atom.[6][7] Its linear geometry and smaller size compared to bromine can allow for better contact with amino acid residues in an active site.[6] Furthermore, the powerful electron-withdrawing nature of the nitrile can be leveraged to tune the electronic properties of the THIQ scaffold.
Comparative Physicochemical Properties: Bromine vs. Nitrile
| Property | Bromine (Br) | Nitrile (CN) | Rationale for Impact |
| van der Waals Radius (Å) | 1.85 | ~1.60 (length) | The linear and compact nature of the nitrile group presents a different steric profile. |
| Hammett Parameter (σp) | +0.23 | +0.66 | The nitrile group is a very strong electron-withdrawing group. |
| Hansch Lipophilicity (π) | +0.86 | -0.57 | The nitrile group is significantly more polar and less lipophilic than bromine. |
| Hydrogen Bonding | None | Acceptor | The nitrogen atom can accept hydrogen bonds, creating new interactions with the target.[6] |
Synthetic Protocol: Rosenmund-von Braun Cyanation
A common method for introducing a nitrile group is the copper-catalyzed cyanation of an aryl halide.
Reaction: Aryl-Br + CuCN --[Solvent, Heat]--> Aryl-CN
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine the bromo-THIQ substrate (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent: Add a high-boiling polar solvent such as DMF or NMP.
-
Reaction Conditions: Heat the mixture to reflux (typically 140-160 °C) for 4-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and HCl to decompose the copper complexes.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene). Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.
The Methyl Group: A Simple Steric and Lipophilic Replacement
While not a direct electronic mimic, the methyl (CH3) group can serve as a bioisosteric replacement for bromine, particularly when the primary role of the halogen is to occupy a hydrophobic pocket.
Rationale for Selection
The methyl group is sterically similar in size to a bromine atom and maintains a degree of lipophilicity. Replacing bromine with a metabolically robust methyl group can eliminate potential dehalogenation pathways. This substitution is particularly useful when the electron-withdrawing character of the halogen is detrimental to activity or when a neutral, space-filling group is required.
Comparative Physicochemical Properties: Bromine vs. Methyl
| Property | Bromine (Br) | Methyl (CH3) | Rationale for Impact |
| van der Waals Radius (Å) | 1.85 | 2.00 | The methyl group is of a comparable size, effectively filling similar spatial volumes. |
| Hammett Parameter (σp) | +0.23 | -0.17 | The methyl group is weakly electron-donating, reversing the electronic effect of bromine. |
| Hansch Lipophilicity (π) | +0.86 | +0.56 | The methyl group is lipophilic, though slightly less so than bromine. |
| Metabolic Stability | Moderate | High | The C-H bonds of a methyl group are generally stable to metabolism, though oxidation can occur. |
Synthetic Protocol: Suzuki Cross-Coupling
The methyl group can be readily installed on the THIQ core via a palladium-catalyzed Suzuki cross-coupling reaction with a suitable methylboron reagent.
Reaction: Aryl-Br + CH3-B(OR)2 --[Pd catalyst, ligand, base]--> Aryl-CH3
Step-by-Step Protocol:
-
Reaction Setup: Combine the bromo-THIQ substrate (1.0 eq), methylboronic acid or its ester (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq) in a reaction vessel.
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (like dioxane or toluene) and water. Degas the mixture thoroughly with argon.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C for 2-12 hours under an inert atmosphere until the starting material is consumed.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
The Cyclopropyl Group: A Rigid, Three-Dimensional Isostere
The cyclopropyl group is a fascinating bioisostere that acts as a "rigid" version of a propyl group but with unique electronic properties. It can be considered a bioisostere for bromine when aiming to introduce conformational rigidity and explore different spatial vectors.[8]
Rationale for Selection
The cyclopropyl ring offers a three-dimensional structure that is conformationally restricted.[8] Its electronic character is somewhat akin to an alkene, and it can improve metabolic stability by blocking potential sites of oxidation.[8][9] Replacing a planar substituent like bromine with a cyclopropyl group can profoundly alter the molecule's interaction with a binding site, potentially enhancing potency and selectivity.
Comparative Physicochemical Properties: Bromine vs. Cyclopropyl
| Property | Bromine (Br) | Cyclopropyl | Rationale for Impact |
| van der Waals Radius (Å) | 1.85 | ~2.1 (diameter) | The cyclopropyl group introduces a rigid, non-planar steric profile. |
| Hammett Parameter (σp) | +0.23 | -0.15 | Similar to methyl, the cyclopropyl group is weakly electron-donating. |
| Hansch Lipophilicity (π) | +0.86 | +1.15 | The cyclopropyl group is more lipophilic than bromine, which can enhance membrane permeability. |
| Conformational Rigidity | Low | High | The rigid ring system can lock the molecule into a more favorable bioactive conformation.[8] |
Synthetic Protocol: Nickel-Catalyzed Cross-Coupling
The cyclopropyl group can be introduced using transition metal-catalyzed cross-coupling reactions, for instance, with a cyclopropylboronic acid or a cyclopropyl Grignard reagent.
Reaction: Aryl-Br + (cyclopropyl)-B(OR)2 --[Ni or Pd catalyst, ligand, base]--> Aryl-(cyclopropyl)
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox, charge a reaction vial with the bromo-THIQ substrate (1.0 eq), cyclopropylboronic acid (1.5 eq), a nickel catalyst like NiCl2(dme) (0.1 eq), a ligand such as dtbbpy (0.1 eq), and a base like K3PO4 (3.0 eq).
-
Solvent: Add an anhydrous solvent, for example, t-amyl alcohol.
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 100-120 °C for 18-24 hours.
-
Workup and Purification: Cool the mixture, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product using column chromatography to yield the cyclopropyl-THIQ analog.
Visualizing the Bioisosteric Exchange and Synthetic Workflow
Caption: Bioisosteric replacement pathways from a bromo-THIQ analog.
Caption: General workflow for a Suzuki cross-coupling reaction.
Conclusion and Future Perspectives
The bioisosteric replacement of a bromine atom in tetrahydroisoquinoline analogs offers a powerful strategy to fine-tune molecular properties for improved therapeutic potential. The choice of bioisostere is highly context-dependent and should be guided by the specific goals of the drug discovery program.
-
The trifluoromethyl group is ideal for enhancing metabolic stability and introducing strong electron-withdrawing effects.
-
The nitrile group offers a polar alternative capable of forming hydrogen bonds, which can fundamentally alter binding interactions.
-
The methyl group provides a simple, stable, and lipophilic replacement when steric bulk is the primary consideration.
-
The cyclopropyl group introduces conformational rigidity and a unique three-dimensional profile, useful for optimizing potency and selectivity.
By understanding the distinct physicochemical and synthetic considerations for each bioisostere, researchers can rationally design next-generation THIQ analogs with superior efficacy, safety, and pharmacokinetic profiles. The continued exploration of novel bioisosteric replacements will undoubtedly remain a key driver of innovation in the development of THIQ-based therapeutics.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A survey of the role of nitrile groups in protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
A Senior Application Scientist's Guide: Navigating Reactivity with 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Introduction: The Strategic Importance of Halogenated Building Blocks
In the intricate world of drug discovery and medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3][4] The ability to strategically functionalize this core is paramount to developing novel therapeutics. Halogenated building blocks serve as versatile handles for this purpose, primarily through transition-metal-catalyzed cross-coupling reactions that enable the precise formation of carbon-carbon and carbon-heteroatom bonds.[5][6]
This guide provides an in-depth comparison of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride against other halogenated analogues. We will explore the fundamental principles governing their reactivity, provide supporting experimental data and protocols, and offer a logical framework for selecting the optimal building block for your specific synthetic challenge.
The Decisive Factor: Understanding Carbon-Halogen Bond Reactivity
The choice of a halogen (Cl, Br, I) on an aromatic or heterocyclic ring is not trivial; it is a critical decision that dictates the required reaction conditions and overall efficiency of a synthesis. The reactivity of aryl halides in the most common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is governed by the rate-determining step: the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[7][8]
The general reactivity trend is I > Br > OTf > Cl .[7][9] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies (BDEs).
| Bond | Average Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| C-Cl | ~339[8] | Strongest bond, slowest oxidative addition, requires more forcing conditions. |
| C-Br | ~276[8] | Weaker bond, faster oxidative addition, offers a balance of reactivity and stability. |
| C-I | ~238 | Weakest bond, fastest oxidative addition, allows for very mild conditions but can be less stable. |
This compound emerges as a workhorse in this context. It offers a pragmatic balance: reactive enough to participate efficiently in a wide array of cross-coupling reactions under reasonably mild conditions, yet stable enough for convenient handling and storage.[10] In contrast, the corresponding 8-chloro analogue is significantly less reactive, often necessitating the use of highly active, bulky phosphine ligands and stronger bases to achieve comparable yields.[7][11][12] Conversely, an 8-iodo variant would be more reactive but may come at a higher cost and with reduced stability.
Core Applications: A Comparative Look at Key Transformations
The true value of 8-bromo-THIQ is demonstrated in its application. Let's compare its expected performance in two of the most vital C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures.[9][13] The choice of halide directly impacts the reaction kinetics.
For 8-bromo-THIQ, the oxidative addition step is typically efficient under standard conditions (e.g., Pd(PPh₃)₄ or PdCl₂(dppf) with a carbonate base). In contrast, coupling an 8-chloro-THIQ analogue would likely require a more specialized catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the more difficult C-Cl bond cleavage.[12]
Buchwald-Hartwig Amination: Crafting C-N Bonds
This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[5][14] The catalytic cycle shares the critical oxidative addition step with the Suzuki coupling.[15][16]
The use of 8-bromo-THIQ allows for a broad scope of amine coupling partners, including primary and secondary amines, often with standard palladium precursors and ligands.[17] Achieving similar transformations with an 8-chloro-THIQ would be more challenging and substrate-dependent, again requiring more advanced and often proprietary ligand systems to achieve high efficiency.[15]
Strategic Selection: A Workflow for Choosing Your Building Block
The choice of halogenated building block is a trade-off between reactivity, cost, and the specific demands of your synthetic route. The following workflow can guide your decision-making process.
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. Always conduct reactions under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for Suzuki couplings with bromo-heterocycles.[18][19]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on standard procedures for the amination of aryl bromides.[14][16]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a dry Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent, followed by the this compound and the amine.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound stands out as a highly valuable and versatile building block for medicinal chemistry and drug development. It provides a reliable and predictable level of reactivity for cornerstone synthetic transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. While chloro- and iodo-substituted analogues have their place in specific synthetic strategies—either for cost reduction and orthogonal reactivity (chloro) or for enhanced reactivity under mild conditions (iodo)—the bromo-derivative offers the most effective and pragmatic balance of stability, reactivity, and cost for a majority of applications. This balance makes it an optimal choice for researchers aiming to efficiently explore and expand the chemical space around the pharmacologically significant tetrahydroisoquinoline scaffold.
References
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. China 8-bromo-1,2,3,4-tetrahydroisoquinoline,hydrochloride(CAS#1159813-53-2) Manufacturer and Supplier | Xinchem [xinchem.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative In Vitro Efficacy Analysis of Brominated Quinolines and Camptothecin as Topoisomerase I Inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction: The Critical Role of Topoisomerase I in Cancer Therapy
DNA topoisomerase I (Top1) is a vital nuclear enzyme responsible for resolving DNA topological stress during replication, transcription, and recombination by introducing transient single-strand breaks.[1][2] This mechanism makes Top1 a prime target for anticancer drug development. Inhibition of Top1 leads to the accumulation of these single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in rapidly dividing cancer cells.[2]
Camptothecin and its derivatives have been the cornerstone of Top1-targeted cancer therapy for decades. However, their clinical utility is hampered by challenges such as chemical instability of the lactone ring, drug resistance, and significant side effects.[3][4] This has spurred the search for novel, non-camptothecin Top1 inhibitors with improved pharmacological profiles. Among the promising candidates are quinoline-based compounds, which have demonstrated a broad range of biological activities, including anticancer effects.[5] This guide provides a comparative analysis of the in vitro efficacy of a brominated quinoline derivative, 5,7-dibromo-8-hydroxyquinoline, against the well-established Top1 inhibitor, Camptothecin. While direct comparative studies on 8-bromo-tetrahydroisoquinoline derivatives are limited, the evaluation of this closely related brominated quinoline provides valuable insights into the potential of this chemical class as Topoisomerase I inhibitors.
The Inhibitors: Chemical Structures and Mechanisms of Action
5,7-dibromo-8-hydroxyquinoline is a synthetic brominated quinoline derivative. Its proposed mechanism of action involves the inhibition of Topoisomerase I, leading to the stabilization of the enzyme-DNA cleavage complex.[5] This action, similar to that of camptothecin, ultimately induces apoptosis in cancer cells. The bromine substitutions on the quinoline ring are thought to enhance its biological activity.
Camptothecin is a natural alkaloid and a well-characterized Topoisomerase I inhibitor. It selectively traps the Top1-DNA cleavage complex, preventing the re-ligation of the DNA strand.[6][7] This leads to the accumulation of single-strand breaks and subsequent cell death in proliferating cells.
Comparative In Vitro Efficacy: A Data-Driven Analysis
The following table summarizes the in vitro antiproliferative activity of 5,7-dibromo-8-hydroxyquinoline and Camptothecin against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of cell growth.
| Compound | Cell Line | Cancer Type | IC50 Value |
| 5,7-dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 µg/mL |
| HeLa | Human Cervix Carcinoma | 8.2 µg/mL | |
| HT29 | Human Colon Carcinoma | 9.6 µg/mL | |
| Camptothecin | HT-29 | Human Colon Carcinoma | 10 nM[8] |
| SMMC-7721 | Human Hepatocellular Carcinoma | Not specified, but demonstrated anti-tumor activity[6] | |
| MCF-7 | Human Breast Adenocarcinoma | Not specified, but demonstrated anti-tumor activity[6] |
Note: The IC50 values for 5,7-dibromo-8-hydroxyquinoline are reported in µg/mL, while those for Camptothecin are in nM. This highlights the significantly higher potency of Camptothecin in in vitro studies.
Experimental Protocol: In Vitro Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This protocol outlines a standard method for assessing the inhibitory activity of compounds against Topoisomerase I by measuring the relaxation of supercoiled plasmid DNA.[1][3]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)
-
Test compounds (5,7-dibromo-8-hydroxyquinoline and Camptothecin) dissolved in DMSO
-
Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Agarose
-
TAE Buffer (Tris-acetate-EDTA)
-
Ethidium Bromide
-
UV Transilluminator
Workflow Diagram:
Figure 1: Experimental workflow for the in vitro Topoisomerase I DNA relaxation assay.
Step-by-Step Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA (final concentration ~0.5 µg), and the test compound at various concentrations.
-
Enzyme Addition: Add purified human Topoisomerase I to the reaction mixture to initiate the relaxation reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis in TAE buffer to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator. The inhibition of Topoisomerase I is determined by the persistence of the supercoiled DNA band.
Signaling Pathway of Topoisomerase I Inhibition
The inhibition of Topoisomerase I by compounds like brominated quinolines and camptothecin initiates a cascade of cellular events culminating in apoptosis.
Figure 2: Signaling pathway initiated by Topoisomerase I inhibition, leading to cell cycle arrest and apoptosis.
Conclusion and Future Directions
The in vitro data suggests that 5,7-dibromo-8-hydroxyquinoline possesses antiproliferative activity against several cancer cell lines, likely through the inhibition of Topoisomerase I.[5] However, when compared to the established Top1 inhibitor Camptothecin, its potency is considerably lower. This underscores the need for further structure-activity relationship (SAR) studies to optimize the quinoline scaffold for enhanced Top1 inhibition and anticancer efficacy. Future research should focus on synthesizing and evaluating a broader range of brominated tetrahydroisoquinoline derivatives to identify candidates with improved potency and pharmacological properties, potentially leading to the development of novel and effective non-camptothecin anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel Indenoisoquinoline Topoisomerase I Inhibitors - Mark Cushman [grantome.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 8-Bromo-Tetrahydroisoquinoline: Pictet-Spengler vs. Bischler-Napieralski Routes
Executive Summary
The 8-bromo-1,2,3,4-tetrahydroisoquinoline (8-bromo-THIQ) scaffold is a critical building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis is frequently approached via two classical, yet enduringly relevant, methodologies: the Pictet-Spengler and the Bischler-Napieralski reactions. This guide provides an in-depth comparative analysis of these two synthetic routes, offering field-proven insights, detailed experimental protocols, and quantitative data to assist researchers in selecting the optimal strategy for their specific needs.
Our analysis reveals that the Pictet-Spengler reaction offers a more direct, one-pot synthesis with a respectable yield (78%), making it an efficient choice for rapid access to the target molecule. In contrast, the Bischler-Napieralski reaction , a two-step process involving cyclization followed by reduction, provides a slightly higher overall yield (approx. 66%) but requires harsher conditions for cyclization and an additional reduction step. The choice between these methods will ultimately depend on factors such as desired throughput, tolerance for multi-step procedures, and the specific experimental capabilities of the laboratory.
Introduction
Tetrahydroisoquinolines (THIQs) represent a privileged scaffold in drug discovery, with their rigid framework enabling precise orientation of substituents for interaction with biological targets. The introduction of a bromine atom at the 8-position offers a valuable handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse compound libraries. This guide focuses on the two most prominent methods for constructing the 8-bromo-THIQ core: the acid-catalyzed Pictet-Spengler condensation and the Bischler-Napieralski cyclization-reduction sequence. We will dissect the mechanistic underpinnings, provide validated experimental protocols, and present a direct comparison of their performance metrics.
The Pictet-Spengler Reaction: A Direct Approach
The Pictet-Spengler reaction is a powerful tool for the synthesis of THIQs, proceeding through the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[1][2] For the synthesis of 8-bromo-THIQ, this translates to a direct, one-pot conversion.
Mechanism of Action
The reaction is initiated by the formation of a Schiff base from the condensation of the primary amine of 2-(2-bromophenyl)ethylamine with formaldehyde. Under acidic conditions, this Schiff base is protonated to form a highly electrophilic iminium ion. This ion is the key intermediate that drives the subsequent cyclization. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium carbon in a 6-endo-trig cyclization. This step, a classic example of an intramolecular electrophilic aromatic substitution, is the ring-forming event. A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable 8-bromo-1,2,3,4-tetrahydroisoquinoline product. The presence of the electron-withdrawing bromine atom can slightly deactivate the ring, often necessitating strong acid catalysis to facilitate the cyclization.[3]
Caption: Pictet-Spengler reaction pathway for 8-bromo-THIQ.
Experimental Protocol: Pictet-Spengler Synthesis
The following protocol is adapted from the work of Deady et al., Synthesis, 1985.
-
Reaction Setup: To a solution of 2-(2-bromophenyl)ethylamine (1.0 g, 5.0 mmol) in aqueous formaldehyde (37%, 1.5 mL) is added concentrated hydrochloric acid (2.5 mL).
-
Reaction Conditions: The mixture is heated at 100°C for 1.5 hours.
-
Work-up and Isolation: After cooling, the solution is diluted with water and washed with ether. The aqueous layer is then made alkaline with a 40% sodium hydroxide solution.
-
Purification: The product is extracted with ether, and the combined organic extracts are dried and concentrated. The resulting residue is purified by distillation under reduced pressure to afford 8-bromo-1,2,3,4-tetrahydroisoquinoline.
-
Reported Yield: 78%
-
The Bischler-Napieralski Reaction: A Two-Step Strategy
The Bischler-Napieralski reaction provides an alternative route to THIQs. This method involves the cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is then reduced in a subsequent step to the desired tetrahydroisoquinoline.[4][5] This two-step nature offers distinct advantages and disadvantages compared to the direct Pictet-Spengler approach.
Mechanism of Action
Step 1: Cyclization. The synthesis begins with the N-formylation of 2-(2-bromophenyl)ethylamine to produce N-[2-(2-bromophenyl)ethyl]formamide. This amide is then treated with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀) or phosphorus oxychloride (POCl₃).[6][7] The dehydrating agent activates the amide carbonyl group, facilitating the formation of a highly electrophilic nitrilium ion intermediate. This powerful electrophile then undergoes an intramolecular electrophilic attack on the ortho position of the bromine-substituted ring to form the cyclic 8-bromo-3,4-dihydroisoquinoline.
Step 2: Reduction. The resulting dihydroisoquinoline contains an endocyclic imine functionality (C=N bond). This imine is readily reduced to a secondary amine using a mild reducing agent like sodium borohydride (NaBH₄) to yield the final 8-bromo-1,2,3,4-tetrahydroisoquinoline.[8]
Caption: Bischler-Napieralski reaction pathway for 8-bromo-THIQ.
Experimental Protocols: Bischler-Napieralski Synthesis
Step 1: Cyclization of N-[2-(2-bromophenyl)ethyl]formamide (Adapted from Schlosser et al., Synlett, 2004)
-
Reaction Setup: A solution of N-[2-(2-bromophenyl)ethyl]formamide (1.14 g, 5.0 mmol) in anhydrous toluene (10 mL) is prepared.
-
Reagent Addition: Phosphorus pentoxide (P₄O₁₀, 2.1 g, 15 mmol) is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux for 3 hours.
-
Work-up and Isolation: The reaction mixture is cooled and then carefully poured onto ice. The mixture is made alkaline with concentrated ammonia solution.
-
Purification: The product is extracted with ether. The combined organic layers are dried and concentrated to give 8-bromo-3,4-dihydroisoquinoline.
-
Reported Yield: 78%
-
Step 2: Reduction of 8-Bromo-3,4-dihydroisoquinoline (Adapted from Deady et al., Synthesis, 1985)
-
Reaction Setup: 8-Bromo-3,4-dihydroisoquinoline (0.82 g, 3.9 mmol) is dissolved in methanol (20 mL).
-
Reagent Addition: Sodium borohydride (NaBH₄, 0.30 g, 7.9 mmol) is added portion-wise to the solution at room temperature.
-
Reaction Conditions: The reaction mixture is stirred for 2 hours at room temperature.
-
Work-up and Isolation: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with ether.
-
Purification: The combined ether extracts are dried and concentrated to yield 8-bromo-1,2,3,4-tetrahydroisoquinoline.
-
Reported Yield: 85%
-
Comparative Analysis
To provide a clear, objective comparison, the key performance indicators for both synthetic routes are summarized below.
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Material | 2-(2-bromophenyl)ethylamine | N-[2-(2-bromophenyl)ethyl]formamide |
| Number of Steps | 1 | 2 (Cyclization + Reduction) |
| Key Reagents | Formaldehyde, Conc. HCl | P₄O₁₀ (or POCl₃), NaBH₄ |
| Reaction Conditions | 100°C, 1.5 h | Cyclization: Reflux in Toluene, 3 hReduction: Room Temp, 2 h |
| Overall Yield | 78% | ~66% (0.78 * 0.85) |
| Key Intermediate | Iminium Ion | Nitrilium Ion, Dihydroisoquinoline |
| Process Simplicity | High (One-pot) | Moderate (Requires isolation of intermediate) |
| Atom Economy | Higher | Lower (due to additional reagents and steps) |
Discussion of Causality and Field Insights
-
Yield vs. Simplicity: The Pictet-Spengler reaction offers a compelling advantage in its operational simplicity and higher single-step yield. For applications where rapid synthesis and high throughput are paramount, this one-pot procedure is clearly superior. The Bischler-Napieralski route, while delivering a respectable overall yield, introduces the complexity of an additional step, including the isolation and purification of the dihydroisoquinoline intermediate.
-
Reaction Conditions and Substrate Scope: The Bischler-Napieralski cyclization often requires harsh, anhydrous conditions and potent dehydrating agents like P₄O₁₀, which can be challenging to handle and may not be compatible with sensitive functional groups.[5][7] The nitrilium ion intermediate is also highly reactive. In contrast, the Pictet-Spengler reaction, while requiring heat and strong acid for this specific deactivated substrate, can often be performed under milder conditions for more electron-rich aromatic systems.[4]
-
Starting Material Accessibility: The starting material for the Pictet-Spengler reaction, 2-(2-bromophenyl)ethylamine, is commercially available. The formamide required for the Bischler-Napieralski reaction must typically be prepared from this same amine, adding another synthetic step to the overall sequence, although this is a generally high-yielding transformation.
Conclusion and Recommendations
Both the Pictet-Spengler and Bischler-Napieralski reactions are viable and effective methods for the synthesis of 8-bromo-1,2,3,4-tetrahydroisoquinoline.
The Pictet-Spengler reaction is recommended for researchers seeking a rapid, efficient, and operationally simple route to the target molecule. Its one-pot nature and high yield make it an excellent choice for library synthesis and initial exploratory work.
The Bischler-Napieralski reaction is a suitable alternative when a multi-step approach is acceptable or when exploring variations at the dihydroisoquinoline stage is of interest. While the overall yield is slightly lower and the procedure is more involved, it remains a robust and classical method for the construction of the isoquinoline core.
Ultimately, the choice of method should be guided by the specific project goals, available resources, and the scale of the synthesis. Both pathways, rooted in over a century of chemical literature, continue to be indispensable tools for the modern medicinal chemist.
References
- 1. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. name-reaction.com [name-reaction.com]
- 3. organicreactions.org [organicreactions.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Pharmacokinetic Properties of Bromo-Substituted Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities, including antitumor, antimalarial, and neuroprotective effects.[1][2] Strategic modification of this privileged core is a key aspect of drug discovery, aiming to optimize potency, selectivity, and pharmacokinetic properties. One such modification, the introduction of a bromine atom, offers a compelling strategy to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and can also serve as a handle for radiolabeling in imaging studies.
This guide provides an in-depth evaluation of the pharmacokinetic properties of bromo-substituted tetrahydroisoquinolines, offering a comparative analysis against their non-brominated counterparts and other relevant alternatives. By synthesizing available experimental data and elucidating the causal relationships behind pharmacokinetic behaviors, this document aims to equip researchers and drug development professionals with the insights necessary to rationally design and develop novel THIQ-based therapeutics with improved in vivo performance.
The Influence of Bromine Substitution: A Pharmacokinetic Overview
Halogenation is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The introduction of a bromine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity, which in turn influences its interaction with biological membranes and metabolic enzymes. Generally, increased lipophilicity can lead to enhanced membrane permeability and, consequently, improved absorption. However, it can also result in increased metabolic clearance and higher plasma protein binding, which may reduce the free drug concentration and limit efficacy.
A key consideration in the design of bromo-substituted THIQs is the position of the bromine atom on the aromatic ring. This can dramatically impact metabolic stability. For instance, substitution at a site prone to cytochrome P450 (CYP) mediated oxidation can block this metabolic pathway, thereby increasing the drug's half-life and oral bioavailability. Conversely, introduction of bromine may also open new metabolic pathways.
Comparative In Vivo Pharmacokinetic Profiles
A direct comparison of the pharmacokinetic parameters of bromo-substituted THIQs with their non-brominated analogs is essential to understand the specific impact of bromine substitution. The following table summarizes available in vivo data from preclinical studies in rats, highlighting the key pharmacokinetic parameters.
| Compound | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (F%) | Reference |
| 1-(3'-bromophenyl)-heliamine (BH) | Rat | 10 | Oral | 568.65 ± 122.14 | 1.00 ± 0.45 | 1968.64 ± 479.81 | 1.62 ± 0.18 | 10.6 | [3][4] |
| THIQ LFA-1/ICAM-1 Antagonist (Prodrug 6t) | Rat | 20 | Oral | - | - | - | - | 18 | [5][6] |
| THIQ LFA-1/ICAM-1 Antagonist (Prodrug 6t) | Mouse | 20 | Oral | - | - | - | - | 27 | [5][6] |
| THIQ LFA-1/ICAM-1 Antagonist (Prodrug 6t) | Mouse | 100 | Oral | - | - | - | - | 31 | [5][6] |
Note: Specific values for Cmax, Tmax, AUC, and half-life for the THIQ LFA-1/ICAM-1 antagonist were not provided in the source material, which focused on reporting the resulting oral bioavailability.
From this limited dataset, we can draw initial comparisons. The bromo-substituted compound, 1-(3'-bromophenyl)-heliamine (BH), exhibits rapid absorption (Tmax of 1 hour) but has a relatively low oral bioavailability of 10.6% in rats.[3][4] This suggests that while the compound is quickly absorbed, it may undergo significant first-pass metabolism or have incomplete absorption. In comparison, the non-brominated THIQ derivative, an LFA-1/ICAM-1 antagonist administered as a prodrug, shows higher oral bioavailability in both rats (18%) and mice (27-31%).[5][6] It is important to note that these are not direct structural analogs, and the use of a prodrug strategy for the non-brominated compound complicates a direct assessment of the impact of bromination on the parent molecule's absorption.
The study on 1-(3'-bromophenyl)-heliamine also identified its primary metabolic pathways, which include demethylation, dehydrogenation, and epoxidation, followed by glucuronide and sulfate conjugation.[3] This detailed metabolic profile is crucial for understanding the compound's clearance mechanisms and for designing strategies to improve its metabolic stability.
Experimental Protocols for Evaluating Pharmacokinetic Properties
To generate the robust data necessary for a comprehensive pharmacokinetic evaluation, a suite of standardized in vitro and in vivo assays is employed. The following section details the methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
This study is designed to determine the plasma concentration-time profile of a compound after administration, from which key pharmacokinetic parameters are calculated.
Methodology:
-
Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Compound Administration:
-
Intravenous (IV): The compound is typically dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline) and administered via the tail vein to determine systemic clearance and volume of distribution.
-
Oral (PO): The compound is administered by oral gavage, usually as a suspension in a vehicle like 0.5% carboxymethylcellulose, to assess oral absorption and bioavailability.
-
-
Dosing: A single dose is administered (e.g., 5 or 10 mg/kg).
-
Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to calculate parameters such as Cmax, Tmax, AUC, half-life (T½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Logical Flow of In Vivo Pharmacokinetic Study:
Caption: Workflow for a typical in vivo pharmacokinetic study.
In Vitro ADME Assays
A series of in vitro assays are crucial for early-stage assessment of a compound's ADME properties, providing valuable data to guide lead optimization before progressing to more resource-intensive in vivo studies.
1. Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Test System: Human or rodent liver microsomes or hepatocytes.
-
Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with the liver preparation in the presence of necessary cofactors (e.g., NADPH for CYP-mediated metabolism) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
2. Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.
Methodology:
-
Method: Rapid Equilibrium Dialysis (RED) is a common method.
-
Procedure: The test compound is added to plasma and placed in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Equilibration: The device is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.
-
Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated from the difference in concentrations.
3. Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major CYP enzymes, which is a primary cause of drug-drug interactions.
Methodology:
-
Enzymes: Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Incubation: The test compound at various concentrations is incubated with a specific CYP enzyme and a probe substrate that is metabolized by that enzyme to produce a fluorescent or mass-spectrometry detectable product.
-
Analysis: The rate of product formation is measured.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
4. Blood-Brain Barrier (BBB) Permeability Assay
This assay assesses a compound's ability to cross the blood-brain barrier, which is critical for drugs targeting the central nervous system.
Methodology:
-
Model: A common in vitro model is the Parallel Artificial Membrane Permeability Assay (PAMPA), or cell-based models using brain endothelial cells (e.g., hCMEC/D3).
-
Procedure (PAMPA): A filter plate is coated with a lipid mixture to form an artificial membrane separating a donor well (containing the test compound) from an acceptor well.
-
Incubation: The plate is incubated, and the amount of compound that permeates the membrane into the acceptor well is measured.
-
Analysis: The permeability coefficient (Pe) is calculated.
Relationship between In Vitro ADME Assays and In Vivo Pharmacokinetics:
Caption: How in vitro ADME data informs the prediction of in vivo pharmacokinetic outcomes.
Conclusion and Future Directions
The evaluation of pharmacokinetic properties is a critical component of the drug discovery and development process for bromo-substituted tetrahydroisoquinolines. The available data, though limited, suggests that bromine substitution can significantly impact the ADME profile of this class of compounds. The bromo-substituted THIQ, 1-(3'-bromophenyl)-heliamine, demonstrated rapid absorption but limited oral bioavailability in rats, underscoring the importance of detailed metabolic studies to understand and mitigate clearance pathways.
For researchers in this field, a systematic approach to evaluating pharmacokinetics is paramount. Early-stage in vitro ADME assays can provide valuable predictive data to guide the selection and optimization of lead candidates. Subsequent in vivo studies in relevant animal models are then essential to confirm these predictions and to fully characterize the pharmacokinetic profile.
Future research should focus on generating more comparative in vivo data for a wider range of bromo-substituted THIQs and their direct non-brominated analogs. This will enable a more thorough understanding of structure-pharmacokinetic relationships and facilitate the rational design of novel THIQ-based therapeutics with optimized pharmacokinetic properties for a variety of therapeutic applications.
References
- 1. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Pharmacokinetic Study and Metabolite Identification of 1-(3'-bromophenyl)-heliamine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Selectivity Landscape of 8-Bromo-Tetrahydroisoquinoline Derivatives
A Senior Application Scientist's Perspective on Off-Target Profiling
In the intricate world of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a compound for its intended target. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with activities ranging from antitumor to anti-HIV agents.[1] The introduction of a bromine atom at the 8-position can significantly modulate the pharmacological properties of the THIQ core, offering a powerful tool for optimizing potency and selectivity. However, this modification also necessitates a thorough investigation of the compound's interactions with a host of other proteins, known as "off-targets," to mitigate the risk of adverse effects.[2][3]
This guide provides a comprehensive framework for the selectivity profiling of novel 8-bromo-tetrahydroisoquinoline derivatives. We will delve into the rationale behind experimental choices, present illustrative data for a hypothetical series of compounds, and provide detailed protocols for key assays, empowering researchers to design and execute robust selectivity studies.
The Rationale for Proactive Selectivity Profiling
The early identification of off-target interactions is paramount in modern drug discovery. Unforeseen binding to other proteins can lead to toxicity, undesirable side effects, or even mask the true mechanism of action of a compound.[4][5] Proactive profiling against a panel of carefully selected off-targets allows for:
-
Early De-risking of Drug Candidates: Identifying potential liabilities at the lead optimization stage saves invaluable time and resources.[2][3]
-
Informed Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications impact both on-target potency and off-target activity is crucial for designing more selective compounds.[1]
-
Prediction of Potential Clinical Adverse Drug Reactions (ADRs): Many off-targets are well-characterized proteins whose modulation is linked to known clinical side effects.[2]
Illustrative Selectivity Profile of 8-Bromo-THIQ Derivatives against a Kinase Panel
For the purpose of this guide, let us consider a hypothetical series of 8-bromo-tetrahydroisoquinoline derivatives designed as inhibitors of Protein Kinase A (PKA), a key enzyme in cellular signaling. To assess their selectivity, these compounds are profiled against a panel of representative kinases from different branches of the human kinome.
Table 1: Comparative Inhibitory Activity (IC50, nM) of 8-Bromo-THIQ Derivatives
| Compound | On-Target: PKA | Off-Target: CDK2 | Off-Target: EGFR | Off-Target: SRC | Off-Target: ROCK1 |
| THIQ-Br-01 | 15 | 250 | >10,000 | 1,200 | 850 |
| THIQ-Br-02 | 8 | 150 | 8,500 | 900 | 600 |
| THIQ-Br-03 | 25 | 5,000 | >10,000 | >10,000 | 3,500 |
Interpretation of the Data:
-
THIQ-Br-02 emerges as the most potent PKA inhibitor. However, it also displays notable activity against CDK2 and ROCK1, suggesting a potential for off-target effects related to cell cycle regulation and Rho-kinase signaling.
-
THIQ-Br-03 , while being a less potent PKA inhibitor compared to THIQ-Br-02, exhibits a significantly improved selectivity profile with minimal activity against the tested off-target kinases.
-
THIQ-Br-01 shows moderate potency and selectivity, serving as a baseline for comparison.
This type of comparative data is instrumental in guiding the next steps of a drug discovery program, such as further structural modifications to enhance the selectivity of the more potent compounds.
Key Methodologies for Selectivity Profiling
A multi-faceted approach employing a combination of biochemical and cell-based assays is essential for a comprehensive understanding of a compound's selectivity.
Biochemical Assays: A First-Pass Assessment
Biochemical assays, such as enzyme inhibition and radioligand binding assays, provide a direct measure of a compound's interaction with a purified protein. They are highly amenable to high-throughput screening and are a cost-effective way to perform initial broad-panel profiling.[6][7]
Workflow for a Typical Kinase Inhibition Assay
Caption: Workflow for a biochemical kinase inhibition assay.
Detailed Protocol: Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase.[8]
-
Materials:
-
Purified kinase of interest
-
Specific peptide substrate for the kinase
-
Test compound (e.g., 8-bromo-THIQ derivative)
-
Kinase assay buffer (optimized for the specific enzyme)
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well microplates
-
Microplate reader (luminometer)
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. A typical starting concentration is 10 mM in DMSO, followed by dilution in the assay buffer.
-
Assay Setup: In a microplate, add the kinase solution and the test compound dilutions. Include control wells with buffer and DMSO (100% enzyme activity) and wells with a known inhibitor as a positive control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the compound to bind.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP solution to all wells.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature.
-
Detection: Stop the reaction and measure the amount of product (phosphorylated substrate) or remaining substrate (ATP) using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
-
Cell-Based Assays: Probing Target Engagement in a Physiological Context
While biochemical assays are invaluable, they do not fully recapitulate the complex environment inside a cell. Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and engage its target in a more physiologically relevant setting.[10]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for assessing target engagement in intact cells and tissues.[11][12] It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[13]
Workflow for a Typical CETSA® Experiment
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: Western Blot-Based CETSA®
This protocol describes how to perform a CETSA® experiment to determine the thermal shift of a target protein upon compound binding.
-
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein
-
Standard Western blotting reagents and equipment
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (control) for a specified duration.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of the soluble target protein at each temperature by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the compound-treated samples indicates target engagement.[14]
-
Broad-Panel Off-Target Screening: Casting a Wider Net
For lead candidates progressing towards clinical development, it is essential to perform broader off-target screening against panels of proteins associated with known toxicities. Several contract research organizations (CROs) offer standardized safety panels that include a wide range of targets such as GPCRs, ion channels, transporters, and enzymes.[2][5][15][16][17]
Table 2: Example of a Broad Safety Panel Profile for THIQ-Br-03
| Target | Assay Type | % Inhibition at 10 µM |
| hERG (KCNH2) | Electrophysiology | < 10% |
| 5-HT2B Receptor | Radioligand Binding | 15% |
| Dopamine Transporter | Radioligand Binding | 5% |
| Muscarinic M1 Receptor | Radioligand Binding | < 5% |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 20% |
A "clean" profile in such a panel, as illustrated for THIQ-Br-03, provides greater confidence in the safety and selectivity of the compound.
Conclusion
The selectivity profiling of 8-bromo-tetrahydroisoquinoline derivatives, or any novel chemical series, is a critical and multifaceted endeavor. It requires a strategic combination of biochemical and cell-based assays to build a comprehensive picture of a compound's interactions within the proteome. By integrating selectivity profiling early and iteratively throughout the drug discovery process, researchers can make more informed decisions, mitigate risks, and ultimately increase the likelihood of developing safe and effective medicines. The illustrative data and detailed protocols provided in this guide serve as a robust starting point for researchers embarking on the characterization of their own novel compounds.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. pharmaron.com [pharmaron.com]
- 16. Eurofins Discovery - Eurofins Scientific [eurofins.com]
- 17. chempartner.com [chempartner.com]
A Head-to-Head Comparison of Suzuki and Stille Coupling for 8-Aryl-Tetrahydroisoquinoline Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an aryl group at the C8 position creates a class of molecules, 8-aryl-THIQs, with significant therapeutic potential, acting as analogues of natural products like aporphine alkaloids. Accessing this crucial C(sp²)-C(sp²) bond is a pivotal challenge, and palladium-catalyzed cross-coupling reactions stand as the most robust tools for this transformation.
Among the pantheon of cross-coupling methods, the Suzuki-Miyaura and Stille couplings are preeminent choices. The decision between them is not always straightforward and depends on a nuanced understanding of their respective strengths and weaknesses. This guide provides an in-depth, objective comparison of these two powerful reactions for the synthesis of 8-aryl-THIQs, grounded in mechanistic principles and supported by experimental data, to empower researchers in making the optimal choice for their specific synthetic challenges.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener".[1] | High toxicity of organotin reagents, requiring careful handling and disposal.[1] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition. | Generally stable to air and moisture.[1] |
| Byproducts | Boron-based, often water-soluble and easily removed.[1] | Tin-based, can be difficult to remove completely from the product.[1][2] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and base-labile groups.[1] | Excellent, very broad functional group tolerance.[1][3] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃).[1][4] | Often proceeds under neutral conditions, though additives may be used.[1] |
Mechanistic Underpinnings: A Tale of Two Transmetalations
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The critical distinction between the two reactions lies in the nature of the organometallic reagent and the requirements of the transmetalation step.
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (e.g., 8-bromo-THIQ) to a Pd(0) complex, forming a Pd(II) intermediate.[2][5]
-
Transmetalation: This is the key differentiating step. The aryl group is transferred from the organometallic reagent to the palladium center.
-
In the Suzuki coupling , the organoboron reagent (Ar-B(OR)₂) requires activation by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[4][5]
-
In the Stille coupling , the organostannane (Ar-SnR₃) is sufficiently nucleophilic to undergo transmetalation directly under neutral conditions.[2][6] This step can sometimes be accelerated by additives like CuI or LiCl.[7]
-
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond of the 8-aryl-THIQ product and regenerating the active Pd(0) catalyst.[2][5]
Performance Deep Dive: A Head-to-Head Analysis
The choice between Suzuki and Stille coupling hinges on several factors beyond the mechanism, including yield, substrate compatibility, and practical considerations like toxicity and purification.
Yield and Substrate Scope: Both methods generally provide good to excellent yields for the synthesis of 8-aryl-THIQs.[8] The Suzuki coupling is highly effective, particularly with electron-neutral or electron-poor arylboronic acids.[9] However, the Stille coupling often demonstrates superior performance in more challenging cases. For substrates with coordinating groups (e.g., aldehydes, esters, certain heterocycles like furans or pyridines), the Stille coupling can give significantly higher yields where the Suzuki reaction may falter.[10] This is attributed to the milder, base-free conditions of the Stille coupling, which minimizes side reactions and catalyst inhibition.
Functional Group Tolerance: This is arguably the greatest strength of the Stille coupling.[1][3] The use of stable organostannane reagents under neutral conditions makes it compatible with a vast array of sensitive functional groups, including esters, amides, and unprotected alcohols and amines.[7] The Suzuki coupling, while also tolerant of many functional groups, is inherently limited by its requirement for a base.[1] This can be problematic for substrates containing base-labile functionalities, such as esters that could undergo hydrolysis or molecules prone to epimerization.
Toxicity and Purification: This is the most significant drawback of the Stille coupling. Organotin reagents are highly toxic and require meticulous handling and specialized disposal procedures.[1] Furthermore, the removal of stoichiometric tin byproducts (e.g., Bu₃SnBr) from the reaction mixture can be notoriously difficult, often requiring specific workup procedures (like washing with aqueous KF) or multiple chromatographic purifications to achieve the high purity standards required for pharmaceutical applications.[1][2] In stark contrast, the boronic acid reagents used in Suzuki couplings are generally considered non-toxic, and the boron-based byproducts are typically water-soluble and easily removed during a standard aqueous workup.[1]
Quantitative Performance Data
The following table summarizes representative experimental data, illustrating the performance of each reaction. While direct side-by-side comparisons on identical 8-aryl-THIQ substrates are limited in the literature, the data from analogous aryl-aryl couplings provide a strong indication of expected performance.
| Electrophile | Nucleophile | Coupling Method | Catalyst / Base / Solvent | Yield (%) | Reference |
| 4-Bromoanisole | Diazocine-boronic ester | Suzuki | Pd(OAc)₂/XPhos, K₃PO₄ | 95 | [10] |
| 4-Bromoanisole | Diazocine-stannane | Stille | Pd₂(dba)₃/P(t-Bu)₃ | 90 | [10] |
| 1-Bromo-4-nitrobenzene | Diazocine-boronic ester | Suzuki | Pd(OAc)₂/XPhos, K₃PO₄ | 80 | [10] |
| 1-Bromo-4-nitrobenzene | Diazocine-stannane | Stille | Pd₂(dba)₃/P(t-Bu)₃ | 89 | [10] |
| 2-Bromothiophene | Diazocine-boronic ester | Suzuki | Pd(OAc)₂/XPhos, K₃PO₄ | 57 | [10] |
| 2-Bromothiophene | Diazocine-stannane | Stille | Pd₂(dba)₃/P(t-Bu)₃ | 94 | [10] |
| 8-Bromo-THIQ-4-one | Phenylboronic acid | Suzuki | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 85 | [8][9] |
Note: Data for diazocine couplings are included to illustrate trends with electron-rich, electron-poor, and heterocyclic partners, which are indicative of performance in other systems.[10]
Experimental Protocols
Below are detailed, representative protocols for the synthesis of an 8-aryl-THIQ derivative via both Suzuki and Stille couplings.
Protocol 1: Suzuki Coupling
Synthesis of 8-Phenyl-1,2,3,4-tetrahydroisoquinoline
-
Materials: 8-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq), Phenylboronic acid (1.2 - 1.5 eq), Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ (2.0 - 3.0 eq), 1,4-Dioxane and Water (4:1 v/v).
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 8-bromo-THIQ, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[9][11]
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and then brine.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 8-phenyl-THIQ.[12]
-
Protocol 2: Stille Coupling
Synthesis of 8-Phenyl-1,2,3,4-tetrahydroisoquinoline
-
Materials: 8-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq), Phenyltributylstannane (1.1 - 1.2 eq), Pd(PPh₃)₄ (3-5 mol%), Anhydrous N,N-Dimethylformamide (DMF) or Toluene.
-
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 8-bromo-THIQ and Pd(PPh₃)₄.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe. Then, add the phenyltributylstannane via syringe.
-
Degassing: Purge the reaction mixture with a gentle stream of argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash three times with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin salts. Stir each wash vigorously for 30 minutes. Filter through celite if a precipitate forms. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][2]
-
Decision Workflow: Choosing the Right Path
The selection of the appropriate coupling method is a critical decision in the synthetic planning process. The following workflow can guide researchers toward the optimal choice.
Conclusion and Senior Scientist's Recommendation
Both the Suzuki and Stille couplings are formidable strategies for the synthesis of 8-aryl-tetrahydroisoquinolines.
The Suzuki coupling should be the default, first-line approach for most applications. Its use of non-toxic, readily available boronic acids and the ease of byproduct removal make it a more practical, "greener," and cost-effective choice, particularly for library synthesis and scale-up operations.[1]
However, the Stille coupling remains an indispensable tool in the synthetic chemist's arsenal.[1] Its key advantage is its exceptional functional group tolerance, stemming from its typically neutral reaction conditions.[3] For complex target molecules laden with base-sensitive groups, or for sterically demanding couplings where Suzuki reactions may provide low yields, the Stille coupling often proves to be the more robust and reliable option. The primary caveats are the significant toxicity of organotin reagents and the often-challenging purification process to remove residual tin, a critical consideration for compounds intended for biological evaluation.[1][13]
Ultimately, the optimal choice is dictated by the specific molecular target. By carefully considering the substrate's functional groups, steric environment, and the project's practical constraints regarding toxicity and purification, researchers can confidently select the most effective method to advance their drug discovery and development programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Synthesis of new 8-arylisoquinoline derivatives by application of palladium-catalyzed Suzuki cross-coupling reactions [periodicos.capes.gov.br]
- 9. researchgate.net [researchgate.net]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Stille Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Benchmarking the Stability of Tetrahydroisoquinoline Hydrochloride Salts
Introduction: The Critical Role of Salt Form Stability in Drug Development
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a cornerstone of successful drug development.[1] For basic compounds like those built on the tetrahydroisoquinoline (THIQ) scaffold—a privileged structure in medicinal chemistry—conversion to a salt is often necessary to enhance properties such as solubility, crystallinity, and bioavailability.[2] The hydrochloride (HCl) salt is the most frequently chosen form, accounting for a significant portion of all salt-based drugs approved by the FDA.[3]
However, the perceived simplicity of forming an HCl salt belies a complex reality. The stability of the final salt form is not guaranteed and can be influenced by a myriad of factors including hygroscopicity, polymorphism, and susceptibility to chemical degradation.[4][5] An unstable salt form can lead to failed batches, inconsistent drug performance, and significant delays in the development timeline.
This guide provides an in-depth, technical comparison of the stability profiles of different tetrahydroisoquinoline hydrochloride salts. We will move beyond theoretical discussions to provide actionable, field-proven experimental protocols and data interpretation frameworks. The objective is to equip researchers with the tools to rationally select and benchmark THIQ HCl salts, ensuring the development of robust and reliable drug candidates.
Factors Influencing the Stability of Tetrahydroisoquinoline HCl Salts
The stability of a THIQ HCl salt is a multifactorial issue. Understanding the interplay between the API's intrinsic properties and environmental factors is crucial for predicting and mitigating stability risks.
-
Hygroscopicity: The tendency of a substance to absorb moisture from the atmosphere is a primary concern for HCl salts.[6] The high polarity of the chloride counter-ion can attract water molecules, which can act as a plasticizer, increasing molecular mobility and accelerating degradation pathways like hydrolysis or salt disproportionation.[4][7] For example, the hydrochloride salts of berberine, an isoquinoline alkaloid, are known to be hygroscopic, forming hydrates that can alter the material's physical properties.[8]
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms can have profound implications for stability.[5][9] Different polymorphs of the same THIQ HCl salt can exhibit different solubilities, dissolution rates, and chemical stabilities.[4] It is generally observed that the most thermodynamically stable polymorph is also the most chemically stable.[4] Therefore, comprehensive polymorphic screening is a non-negotiable step in salt selection.
-
Chemical Degradation Pathways: The THIQ nucleus, while "privileged," contains sites susceptible to chemical degradation. Forced degradation studies are essential to identify these vulnerabilities.[10][11]
-
Oxidation: The tertiary amine and the benzylic carbons within the THIQ scaffold are prone to oxidation, potentially forming N-oxides or other degradation products.
-
Hydrolysis: If the THIQ molecule contains labile functional groups, such as esters or amides, these can be susceptible to hydrolysis, a reaction often catalyzed by the acidic microenvironment of an HCl salt, especially in the presence of sorbed moisture.[4]
-
Photodegradation: Aromatic systems can be sensitive to light, necessitating photostability testing as mandated by ICH guidelines.[12]
-
-
Salt Disproportionation: This phenomenon occurs when a salt converts back to its free base form, often driven by environmental factors like humidity or interaction with alkaline excipients in a formulation.[13][14] For an HCl salt, this can be particularly problematic, as the liberated hydrogen chloride can be volatile, further driving the equilibrium towards the less stable free base.[15] The risk of disproportionation is fundamentally linked to the pKa difference between the basic API and the acidic counter-ion (HCl).[16]
Comparative Stability Analysis: A Case Study
To illustrate the benchmarking process, we will compare three hypothetical, yet representative, THIQ hydrochloride salts.
-
THIQ-A HCl: The hydrochloride salt of a simple, unsubstituted tetrahydroisoquinoline.
-
THIQ-B HCl: An HCl salt of a THIQ derivative with an ester functional group, making it potentially susceptible to hydrolysis.
-
THIQ-C HCl: An HCl salt of a THIQ derivative designed for higher lipophilicity, which may influence its solid-state properties.
Data Presentation: Physicochemical & Stability Profiles
The following tables summarize the key stability-indicating data for our three model compounds. This data would be generated using the experimental protocols detailed in the subsequent section.
Table 1: Comparison of Key Physicochemical Properties
| Property | THIQ-A HCl | THIQ-B HCl | THIQ-C HCl |
| Appearance | White Crystalline Solid | Off-white Crystalline Solid | White Crystalline Solid |
| Melting Point (DSC) | 215 °C | 198 °C | 205 °C |
| Aqueous Solubility (mg/mL) | > 50 mg/mL | 15 mg/mL | 5 mg/mL |
| Hygroscopicity (% weight gain @ 80% RH, 25°C) | 1.8% (Slightly Hygroscopic) | 3.5% (Hygroscopic) | 0.5% (Non-Hygroscopic) |
| pKa (of THIQ base) | 9.2 | 8.5 | 9.5 |
Table 2: Summary of Forced Degradation Studies (% Degradation)
| Stress Condition | THIQ-A HCl | THIQ-B HCl | THIQ-C HCl | Major Degradants Identified |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | < 1% | 18.5% | < 1% | Hydrolyzed acid of THIQ-B |
| Base Hydrolysis (0.1 M NaOH, 60°C, 8h) | < 1% | 25.2% | < 1% | Hydrolyzed acid of THIQ-B |
| Oxidative (3% H₂O₂, RT, 24h) | 8.9% | 9.5% | 11.2% | N-oxide, Aromatic oxidation products |
| Thermal (105°C, 72h) | 1.5% | 2.8% | 1.9% | Minor unspecified degradants |
| Photolytic (ICH Q1B, Solid State) | 4.5% | 5.1% | 3.8% | Photodegradation products |
Analysis of Results:
-
THIQ-B HCl shows significant degradation under hydrolytic conditions, as predicted by the presence of its ester group. This makes it a high-risk candidate for aqueous-based formulations.
-
THIQ-A HCl is hygroscopic, which could present challenges during manufacturing and storage, potentially requiring controlled humidity environments.[17]
-
THIQ-C HCl demonstrates the best overall stability profile, with low hygroscopicity and resistance to hydrolysis. However, its lower aqueous solubility might necessitate formulation strategies to ensure adequate bioavailability.
Experimental Protocols: A Framework for Stability Benchmarking
The following protocols provide a robust framework for generating the comparative data presented above. These methodologies are grounded in ICH guidelines to ensure regulatory compliance and scientific rigor.[18]
Overall Stability Assessment Workflow
The process of benchmarking salt stability is a systematic endeavor. The following workflow diagram illustrates the key stages and decision points.
Caption: Workflow for comprehensive stability benchmarking of THIQ HCl salts.
Protocol 1: Forced Degradation Studies
Objective: To identify potential degradation pathways and demonstrate the specificity of the analytical method.[19][20]
Methodology:
-
Preparation: Prepare solutions of each THIQ HCl salt (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Also, weigh approximately 10 mg of each solid salt into separate transparent glass vials for thermal and photostability testing.
-
Acid Hydrolysis: To the solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: To the solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C for 8 hours. Neutralize with acid before analysis.
-
Oxidative Degradation: To the solution, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place the solid sample in a thermostatically controlled oven at 105°C for 72 hours.
-
Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18]
-
Analysis: After exposure, dissolve/dilute all samples to a target concentration and analyze using the validated stability-indicating HPLC method (Protocol 2). Compare stressed samples to an unstressed control to calculate the percent degradation.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a quantitative analytical method that separates the parent API from all potential degradation products, ensuring an accurate measurement of stability.[21][22]
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (or the λmax of the THIQ chromophore).
-
Column Temperature: 30°C.
-
-
Method Validation (per ICH Q2(R1)):
-
Specificity: Analyze forced degradation samples. The method is specific if the principal peak is free from interference from degradants, excipients, or placebo components. Peak purity analysis using a photodiode array (PDA) detector is required.
-
Linearity: Demonstrate a linear relationship between detector response and concentration over a defined range (e.g., 50-150% of the target concentration).
-
Accuracy & Precision: Determine the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature) to assess the method's reliability.
-
-
System Suitability: Before each run, inject a standard solution to verify that the chromatographic system is performing adequately (e.g., check tailing factor, theoretical plates, and reproducibility).[23]
Hypothetical Degradation Pathway
The following diagram illustrates potential degradation pathways for THIQ-B HCl, which contains a susceptible ester group, under stress conditions.
Caption: Potential degradation pathways for an ester-containing THIQ HCl salt.
Conclusion and Recommendations
Benchmarking the stability of different tetrahydroisoquinoline hydrochloride salts is a data-driven process that is fundamental to mitigating risks in drug development. A systematic approach, combining physicochemical characterization, forced degradation studies, and formal stability trials under ICH guidelines, is imperative.
-
For THIQ-A HCl: The primary concern is hygroscopicity. Development should focus on controlled humidity manufacturing environments and moisture-protective packaging.
-
For THIQ-B HCl: The pronounced hydrolytic instability makes this salt a poor candidate for most conventional dosage forms, especially those involving water or high-excipient moisture content. It should likely be deprioritized.
-
For THIQ-C HCl: This salt emerges as the most promising candidate due to its superior chemical and physical stability. While its lower solubility needs to be addressed, this is often a more tractable formulation challenge than inherent instability.
Ultimately, the choice of a salt form is a balance of multiple properties.[1] By employing the rigorous, comparative framework outlined in this guide, development teams can make informed, evidence-based decisions, ensuring the selection of a stable and robust THIQ HCl salt that is optimized for clinical success.
References
- 1. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 2. pharmtech.com [pharmtech.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. (Open Access) The effect of polymorphism on active pharmaceutical ingredients: A review (2020) | Ahmad Ainurofiq | 12 Citations [scispace.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. snscourseware.org [snscourseware.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Case Study 1: Indinavir - Early Salt Form Change - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. asianjpr.com [asianjpr.com]
- 21. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 22. ijsdr.org [ijsdr.org]
- 23. oaji.net [oaji.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride, moving beyond simple steps to explain the scientific rationale behind each recommendation. Our goal is to empower you, our scientific colleagues, with the knowledge to manage this substance confidently and safely from the moment it is deemed waste to its final disposition.
Part 1: Understanding the Hazard Profile and Regulatory Context
This compound is a halogenated heterocyclic amine salt. Its proper disposal is dictated by its specific chemical properties and the regulatory framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Chemical Hazards: The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Can cause significant eye irritation.
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]
The hydrochloride salt form is acidic and can contribute to the corrosivity of aqueous solutions.
Regulatory Classification: While this specific compound is not explicitly "listed" as a hazardous waste by the EPA, it must be managed as such based on its "characteristics." Any laboratory-generated waste containing this chemical is considered hazardous. It is the generator's responsibility to make this determination. Given its properties, it could exhibit the characteristic of:
-
Corrosivity (EPA Waste Code D002): If in an aqueous solution with a pH less than or equal to 2.
-
Toxicity (D-series waste codes): If it leaches certain contaminants at concentrations above regulatory limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).[1][2][3][4]
For practical laboratory purposes, all waste streams containing this compound must be treated as hazardous waste.
Part 2: Laboratory Waste Handling & Accumulation Protocol
Proper segregation and labeling at the point of generation are critical to ensure safety and compliance. The following protocol outlines the necessary steps for accumulating this waste within the laboratory.
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area within your laboratory for the collection of hazardous waste. This area must be at or near the point of generation and under the control of the laboratory personnel.
Step 2: Use Appropriate Waste Containers
-
Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers, as the acidic nature of the hydrochloride salt can cause corrosion over time.
-
Container Condition: Ensure the container is in good condition, free from leaks or cracks, and has a tightly sealing screw-top cap.
Step 3: Segregate Your Waste Streams Proper segregation is paramount to prevent dangerous chemical reactions. Do NOT mix waste containing this compound with the following incompatible materials:
| Incompatible Material Class | Rationale for Segregation |
| Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Permanganates) | The secondary amine functional group of the tetrahydroisoquinoline ring can be oxidized, potentially leading to a vigorous or explosive reaction. |
| Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide > 1M) | Adding a strong base will neutralize the hydrochloride salt, liberating the free base of the tetrahydroisoquinoline. This can generate heat and potentially release vapors. |
| Reactive Metals (e.g., Sodium, Potassium, Magnesium) | Incompatible with the acidic nature of the hydrochloride salt and any residual moisture. |
Step 4: Accurate and Compliant Labeling As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and any other constituents in the waste stream, with estimated percentages.
-
The specific hazard characteristics: "Corrosive (Acidic), Irritant "
-
The date accumulation started.
Step 5: Maintain Safe Accumulation Practices
-
Keep the waste container closed at all times except when adding waste.
-
Store the container in a designated secondary containment bin to control any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste (this compound is not typically considered acutely hazardous) in your SAA.
The following flowchart illustrates the in-lab waste generation and accumulation process.
Caption: Workflow for generating and accumulating hazardous waste in the laboratory.
Part 3: Emergency Procedures and Spill Management
Accidents can happen. A clear, pre-defined plan is essential for mitigating exposure and environmental contamination.
Immediate Actions in Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Cleanup Protocol: This protocol is for small, incidental laboratory spills that can be managed by trained personnel. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Alert Personnel & Restrict Access: Notify others in the immediate area of the spill.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes:
-
Chemical-resistant gloves (Nitrile is acceptable for incidental contact, but neoprene or butyl rubber is preferred for direct cleanup).
-
Safety goggles and a face shield.
-
A lab coat.
-
Closed-toe shoes.
-
-
Contain the Spill: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Neutralize and Absorb:
-
For the solid hydrochloride salt, carefully sweep up the material, avoiding dust generation. Place it in the hazardous waste container.
-
For solutions, once contained, cautiously apply a neutralizing agent for acidic compounds, such as sodium bicarbonate, until fizzing stops.
-
Cover the neutralized spill with an inert absorbent material.
-
-
Collect Waste: Carefully scoop the absorbed material and place it into your designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cleaning solution. Some commercial decontamination solutions are specifically designed for aromatic amines.[5][6][7] If one is not available, use a soap and water solution, followed by a clean water rinse. All cleaning materials (wipes, pads) must be disposed of as hazardous waste.
-
Report the Incident: Follow your institution's policy for reporting chemical spills.
Part 4: Final Disposal Pathway
Once your waste container is ready for pickup, your institution's EHS department takes over. The waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). Understanding the ultimate fate of the chemical waste reinforces the importance of proper segregation.
The Preferred Disposal Technology: High-Temperature Incineration For halogenated organic compounds like this compound, the most effective and environmentally sound disposal method is high-temperature incineration.
-
Why Incineration? Incineration at temperatures typically exceeding 1472°F (800°C) ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components.[8]
-
Managing Byproducts: The combustion of a brominated organic compound produces hydrogen bromide (HBr), an acidic and corrosive gas.[9] Modern incineration facilities are equipped with sophisticated flue gas treatment systems, including HBr scrubbers . These systems use a caustic solution (like sodium hydroxide) to neutralize the acidic HBr gas, converting it into a salt (sodium bromide) and water before the flue gas is released into the atmosphere.[9][10] This critical step prevents the release of acid gases and protects the environment.
The decision tree for the final disposal pathway is outlined below.
Caption: Decision workflow for the off-site treatment and disposal of the chemical waste.
Part 5: Disposal of Empty Containers
An "empty" chemical container can still pose a hazard due to residual material. To be considered non-hazardous, a container that held this compound must be triple-rinsed according to EPA guidelines.[3][5][6]
Triple-Rinse Procedure:
-
Select a Suitable Solvent: Use a solvent capable of dissolving the compound. Water is a suitable choice for the hydrochloride salt.
-
First Rinse: Fill the empty container to approximately 10-20% of its volume with the solvent. Secure the cap and shake vigorously to rinse all interior surfaces.
-
Collect Rinsate: Pour the solvent from the container into a designated hazardous waste container (this rinsate is now hazardous waste).
-
Repeat: Repeat the rinse process two more times, collecting the rinsate in the hazardous waste container each time.
-
Prepare Container for Disposal: Once triple-rinsed, deface or remove the original label. The container can now typically be disposed of in the normal laboratory glass or plastic recycling stream, but you must follow your institution's specific policy.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. This commitment is the hallmark of a truly professional and responsible scientific community.
References
- 1. actenviro.com [actenviro.com]
- 2. epa.gov [epa.gov]
- 3. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 4. encamp.com [encamp.com]
- 5. international.skcinc.com [international.skcinc.com]
- 6. skcltd.com [skcltd.com]
- 7. analyt-mtc.com [analyt-mtc.com]
- 8. Incinerator Scrubbers: Contaminant Chemistry, Scrubber Varieties [torch-air.com]
- 9. Acidic Gases cleaned by CR CleanAir Fume Scrubbers [crcleanair.com]
- 10. envitechinc.com [envitechinc.com]
Personal protective equipment for handling 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Essential Safety and Handling Guide for 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
This guide provides critical safety and operational protocols for the handling and disposal of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-tested procedures to ensure a safe laboratory environment.
Hazard Analysis and Risk Assessment
This compound is an irritant that can affect the skin, eyes, and respiratory system.[1] Understanding the nature of this compound is the cornerstone of safe handling. The primary routes of exposure are inhalation, skin contact, and eye contact. The hydrochloride salt form suggests it is likely a solid at room temperature, necessitating procedures to mitigate dust inhalation.[1]
Known Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause significant eye irritation.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
Due to the lack of specific occupational exposure limit data, a conservative approach to handling is warranted, treating it as a compound with a high degree of hazard until more definitive toxicological data is available.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Always use two pairs (double-gloving). | Provides a robust barrier against skin contact.[1] Double-gloving is a best practice that minimizes the risk of exposure from a potential tear or pinhole in the outer glove. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against airborne particles and accidental splashes, preventing serious eye irritation.[1] A full-face shield offers an additional layer of protection for the entire face. |
| Body Protection | A lab coat worn over personal clothing. For larger quantities or potential for significant dust generation, a disposable chemical-resistant coverall is recommended. | A lab coat prevents contamination of personal clothing. A coverall provides more comprehensive protection of the skin.[1] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. If handling procedures are likely to generate significant dust or aerosols, a full-face respirator with appropriate cartridges should be used. | Prevents the inhalation of airborne particles, which can cause respiratory irritation.[1] The choice of respirator should be based on a risk assessment of the specific procedure being performed. |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a systematic workflow is paramount for minimizing exposure risk. The following diagram and protocol outline the essential steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Protocol:
-
Designate Work Area: All handling of this compound should be conducted within a certified chemical fume hood to control for airborne dust.[1]
-
Donning PPE:
-
Wash hands thoroughly.
-
Don inner gloves.
-
Don lab coat or coverall.
-
Don N95 respirator or full-face respirator. Ensure a proper fit test is performed.
-
Don safety goggles or face shield.
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or coverall.
-
-
Handling the Compound:
-
Work with the smallest quantity of material necessary for the experiment.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates dust.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Decontamination:
-
After handling, decontaminate all surfaces within the fume hood with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.
-
Wipe down any equipment used with a damp cloth.
-
-
Doffing PPE: This process is critical to prevent cross-contamination.
-
Remove outer gloves and dispose of them in a designated waste container.
-
Remove lab coat or coverall by rolling it outwards and away from the body. Dispose of it in a designated waste container.
-
Wash hands thoroughly.
-
Remove safety goggles or face shield.
-
Remove respirator.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly again.
-
-
Disposal:
-
All contaminated solid waste, including gloves, disposable lab coats, and paper towels, should be placed in a clearly labeled hazardous waste container.[1]
-
Dispose of the chemical waste according to your institution's and local regulations for halogenated organic compounds.
-
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Housekeeping
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep the container locked up and away from incompatible materials.
-
Maintain a clean and organized work area to minimize the risk of spills and contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
